3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGRIHPFAVSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465372 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-69-0 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and widely employed synthetic route for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a key building block in medicinal chemistry. The 1,2,4-oxadiazole heterocycle is a privileged structure in drug discovery, frequently utilized as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic profiles.[1][2] This guide details a reliable three-step synthesis commencing from 3-nitrobenzonitrile, proceeding through an N'-hydroxy-3-nitrobenzimidamide intermediate, followed by cyclization and subsequent nitro group reduction. The document provides in-depth mechanistic explanations, step-by-step experimental protocols, characterization data, and safety considerations, tailored for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of this compound
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in pharmaceutical design.[1] Its unique electronic properties and structural stability make it an excellent bioisostere for esters and amides, functional groups that are often susceptible to enzymatic hydrolysis in vivo. By replacing these labile groups with a 1,2,4-oxadiazole ring, medicinal chemists can enhance the metabolic stability and oral bioavailability of drug candidates.[1] This heterocycle is a key component in several marketed drugs, highlighting its therapeutic relevance.[1][3]
This compound is a particularly valuable synthetic intermediate. It incorporates the stable oxadiazole core while presenting a versatile primary aniline group. This amino functionality serves as a crucial handle for further chemical modifications, allowing for the construction of diverse molecular libraries through reactions such as amide bond formation, sulfonylation, and reductive amination. Consequently, this compound is a foundational element for the synthesis of novel molecules targeting a wide range of biological pathways and therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy involves the construction of the 1,2,4-oxadiazole ring followed by the final functional group transformation to reveal the target aniline.
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the aniline, revealing a nitro-substituted precursor. The nitro group is an excellent synthetic handle as it is stable to many reaction conditions used for heterocycle formation and can be selectively reduced to an amine in the final step. The 1,2,4-oxadiazole ring itself is disconnected to reveal an amidoxime and an acylating agent, a common and highly effective method for its formation.[1][4]
This leads to the following forward synthetic plan:
-
Amidoxime Formation: Conversion of the nitrile group of 3-nitrobenzonitrile into an N'-hydroxybenzimidamide (an amidoxime) using hydroxylamine.
-
Oxadiazole Cyclization: Acylation of the amidoxime with acetic anhydride, followed by a cyclodehydration reaction to form the 5-methyl-1,2,4-oxadiazole ring.[1]
-
Nitro Group Reduction: Selective reduction of the aromatic nitro group to the corresponding aniline using catalytic hydrogenation.[1][5]
Overall Synthetic Workflow
The diagram below illustrates the complete three-step synthetic pathway from 3-nitrobenzonitrile to the final product.
Caption: Three-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N'-Hydroxy-3-nitrobenzimidamide
This initial step transforms the nitrile functionality of the starting material into an amidoxime, which is the direct precursor for the oxadiazole ring.
-
Causality: 3-Nitrobenzonitrile is chosen as the starting material because the nitro group is relatively inert during amidoxime formation and subsequent cyclization, serving as a masked form of the target aniline group.[6] Hydroxylamine hydrochloride is the standard reagent for this transformation, and a mild base like sodium bicarbonate is used to liberate the free hydroxylamine base in situ and neutralize the HCl byproduct.
Protocol:
-
To a stirred solution of 3-nitrobenzonitrile (1.0 eq) in aqueous ethanol (e.g., 1:1 EtOH/H₂O), add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid precipitate, wash it with cold water, and then a minimal amount of cold ethanol.
-
Dry the solid under vacuum to yield N'-hydroxy-3-nitrobenzimidamide, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
This key step involves the construction of the heterocyclic ring via acylation of the amidoxime followed by cyclodehydration.
-
Causality: Acetic anhydride serves a dual purpose: it acts as the acylating agent, providing the methyl group that will become the C5-substituent of the oxadiazole, and it also facilitates the subsequent cyclodehydration reaction upon heating.[1][7] The reaction proceeds via an O-acylated amidoxime intermediate which readily cyclizes by eliminating a molecule of water.
Protocol:
-
Suspend N'-hydroxy-3-nitrobenzimidamide (1.0 eq) in acetic anhydride (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker of ice-water with stirring to quench the excess acetic anhydride.
-
The product will precipitate as a solid. Continue stirring until the precipitation is complete.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.
Caption: Mechanism of 1,2,4-oxadiazole formation.
Step 3:
The final step is the selective reduction of the nitro group to the target aniline.
-
Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups.[1] It offers high selectivity, meaning it reduces the nitro group without affecting the oxadiazole ring. Hydrogen gas is the classic reductant, but transfer hydrogenation using sources like ammonium formate or sodium hypophosphite can also be employed for operational simplicity.[1]
Protocol:
-
Dissolve 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain this compound as a pure solid.
Characterization and Data
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR Signals (indicative) |
| N'-Hydroxy-3-nitrobenzimidamide | C₇H₇N₃O₃ | 181.15 | Pale yellow solid | Aromatic protons (m, 7.5-8.5 ppm), NH₂ (br s), NOH (br s) |
| 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇N₃O₃ | 205.17 | White to off-white solid | Aromatic protons (m, 7.8-8.8 ppm), Methyl protons (s, ~2.7 ppm) |
| This compound | C₉H₉N₃O | 175.19 | White to light brown solid | Aromatic protons (m, 6.8-7.4 ppm), NH₂ (br s, ~5.5 ppm), Methyl protons (s, ~2.6 ppm) |
Safety Considerations
-
3-Nitrobenzonitrile: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Avoid inhalation and contact with skin.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood with proper PPE. Reacts exothermically with water.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents in the presence of air. Handle with care, preferably wet, and do not allow the filter cake to dry out.
-
Hydrogen Gas: Highly flammable. Ensure all hydrogenation procedures are conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.
Conclusion
The synthesis outlined in this guide represents an efficient, reliable, and scalable method for producing high-purity this compound. By leveraging a classic amidoxime-based cyclization followed by a robust nitro group reduction, this pathway provides ready access to a valuable building block for drug discovery and medicinal chemistry. The explanations and protocols provided herein are designed to equip researchers with the technical knowledge to confidently execute this synthesis and utilize the product in the development of novel therapeutic agents.
References
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Maftei, C. V., et al. (2021). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Al-Obaydi, F., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy. Retrieved from [Link]
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Onyia, C. O., et al. (2019). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Retrieved from [Link]
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Stadlbauer, W., & Kappe, T. (1988). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. Retrieved from [Link]
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Rogoza, A., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][7] OXAZIN-4-YL) ACETATE DERIV. Retrieved from [Link]
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MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
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Lepore, S. D., et al. (2002). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. Retrieved from [Link]
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Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved from [Link]
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Wang, C., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from [Link]
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Kricheldorf, H. R., et al. (2007). Tertiary amine catalyzed polymerizations of α‐amino acid N‐carboxyanhydrides: The role of cyclization. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: Physicochemical Properties and Methodologies for Drug Development Professionals
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is perpetual. Among the privileged heterocyclic structures, the 1,2,4-oxadiazole ring system has emerged as a cornerstone for the design of new therapeutic agents.[1] 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is a key exemplar of this scaffold, embodying the structural features that make it a valuable building block for researchers and drug development professionals. Its significance lies in the unique bioisosteric properties of the 1,2,4-oxadiazole moiety, which often serves as a metabolically stable replacement for ester and amide groups, thereby improving the pharmacokinetic profiles of drug candidates.[1]
The 1,2,4-oxadiazole nucleus is not merely a theoretical construct; it is a component of several marketed drugs, validating its therapeutic relevance across a spectrum of diseases.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] This guide provides an in-depth technical overview of this compound, focusing on its core physicochemical properties, the experimental and computational methodologies for their determination, and its synthesis and characterization. This document is intended to serve as a comprehensive resource for scientists engaged in the exploration and utilization of this promising chemical entity.
Molecular Structure and Physicochemical Synopsis
A foundational understanding of a compound's physicochemical properties is paramount for its advancement in the drug development pipeline. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
Molecular Structure:
Caption: General synthetic workflow for this compound.
A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. [1]The final step is the reduction of the nitro group to an aniline, which can be efficiently achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source. [1] Structural Characterization:
The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methyl group protons, and the amine protons. The ¹³C NMR spectrum will display distinct peaks for the carbon atoms of the aniline ring, the methyl group, and the two unique carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. [2]* Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the aniline, C=N and C-O stretching of the oxadiazole ring, and aromatic C-H stretching are expected. [3]
Experimental Determination of Key Physicochemical Properties
While computational predictions offer valuable initial estimates, experimental determination of physicochemical properties is essential for accurate drug development decisions.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for its determination. [4][5] Experimental Protocol: logP Determination by RP-HPLC
-
Preparation of Standards: A series of reference compounds with known logP values that bracket the expected logP of the analyte are prepared in a suitable solvent (e.g., methanol).
-
Chromatographic System:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) is employed. * Detector: A UV detector set to a wavelength where the analyte and standards absorb.
-
-
Analysis:
-
Inject the standard solutions and the solution of this compound.
-
Record the retention time (tᵣ) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
-
Data Interpretation:
-
A calibration curve is generated by plotting the log k' of the standards against their known logP values.
-
The logP of this compound is determined by interpolating its log k' value onto the calibration curve.
-
Caption: Workflow for logP determination using RP-HPLC.
Determination of Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH. For an aniline-containing compound, determining the basic pKa is crucial. Potentiometric titration is a precise and widely accepted method for this purpose. [6][7][8] Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [6][7]2. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system like methanol/water for sparingly soluble compounds). The concentration should be at least 10⁻⁴ M. [6][9] * Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [6][7]3. Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). [6][7] * Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. [6]
-
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An In-depth Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its critical role as a versatile scaffold in the creation of novel therapeutic agents.
Compound Identification and Core Properties
This compound is an aromatic amine featuring a 1,2,4-oxadiazole heterocycle. This five-membered ring is a cornerstone of its utility, acting as a key pharmacophore and a bioisosteric replacement for amide and ester groups, which can significantly improve the metabolic stability and pharmacokinetic profiles of drug candidates.[1]
| Identifier | Value |
| CAS Number | 10185-69-0[2] |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=NO1)C2=CC(=CC=C2)N[3] |
| InChI Key | CTRGRIHPFAVSOF-UHFFFAOYSA-N[1][3] |
Physicochemical Properties: Experimental data on the physical properties of this specific compound, such as its melting point and solubility, are not widely reported in the literature. However, based on its structure as an aromatic amine, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and DMF.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a two-step process starting from 3-nitrobenzonitrile. This method is robust and allows for the production of the target compound with high purity.
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of the 1,2,4-oxadiazole ring from a nitro-substituted precursor, followed by the reduction of the nitro group to the desired aniline.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
The initial and most critical step is the formation of the heterocyclic ring. This is typically achieved via the cyclization of an amidoxime precursor.[1]
-
Amidoxime Formation: To a solution of 3-nitrobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the (Z)-N'-hydroxy-3-nitrobenzenecarboximidamide.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Cyclodehydration: Suspend the resulting amidoxime (1.0 eq) in acetic anhydride (3.0-5.0 eq).
-
Heat the mixture at reflux (or ~120 °C) for 1-3 hours. The O-acylation followed by cyclodehydration forms the 1,2,4-oxadiazole ring.[1]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove excess acetic acid, and dry. The crude 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.[1]
-
Reaction Setup: Dissolve the 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity solid.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 176.08183 |
| [M+Na]⁺ | 198.06377 |
| [M+K]⁺ | 214.03771 |
| (Data predicted using CCSbase)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (4H): The aniline ring will display a complex multiplet pattern in the aromatic region (approx. δ 6.8-7.5 ppm). The substitution pattern will lead to four distinct signals.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ group will appear, typically in the range of δ 3.5-5.5 ppm. Its chemical shift is highly dependent on the solvent and concentration.
-
Methyl Protons (3H): A sharp singlet for the methyl group on the oxadiazole ring is expected around δ 2.6 ppm.
¹³C NMR:
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C-NH₂) will be upfield shifted, while the carbon attached to the oxadiazole ring will be downfield.
-
Oxadiazole Carbons (2C): Two quaternary carbon signals from the oxadiazole ring are expected at the downfield end of the spectrum, typically δ 165-175 ppm.
-
Methyl Carbon (1C): A signal for the methyl carbon should appear in the upfield region, around δ 10-15 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching (Amine): A characteristic pair of medium-intensity bands around 3350-3450 cm⁻¹ is expected for the primary amine.
-
C-H Stretching (Aromatic/Alkyl): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group C-H bonds.
-
C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic and oxadiazole rings.
-
C-O Stretching: A strong band associated with the C-O-N linkage of the oxadiazole ring, typically around 1000-1200 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is highly valued in medicinal chemistry. The 1,2,4-oxadiazole ring is considered a "privileged structure" due to its frequent appearance in bioactive molecules.[1]
Bioisosterism and Metabolic Stability
The primary reason for the utility of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities. Esters and amides are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles. Replacing these groups with the chemically robust oxadiazole ring can enhance metabolic stability, prolonging the half-life of a drug candidate.[1]
Caption: The 1,2,4-oxadiazole ring as a stable bioisostere for amide and ester groups.
Therapeutic Potential
Derivatives of 1,2,4-oxadiazoles have demonstrated a remarkably broad spectrum of pharmacological activities.[4] The aniline group on the this compound scaffold provides a convenient synthetic handle for further elaboration, allowing chemists to build diverse libraries of compounds for screening.
Reported activities for 1,2,4-oxadiazole-containing compounds include:
-
Anticancer: Acting via various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[4]
-
Anti-inflammatory: Modulating inflammatory pathways.
-
Antimicrobial: Showing activity against a range of bacteria and fungi.
-
Antiviral: The antiviral agent Pleconaril contains a 1,2,4-oxadiazole core.[1]
-
Neurological: Targeting receptors and enzymes in the central nervous system.
The versatility of this scaffold ensures its continued relevance in the development of next-generation therapeutics.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Toxicology: Aromatic amines as a class are considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Some are suspected carcinogens.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Patel, K., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS No: 10185-69-0).[1][2] As a molecule of interest in medicinal chemistry, understanding its structural features through various analytical techniques is paramount for its application in drug discovery and development. This document will detail the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this compound.
Molecular Structure and Significance
This compound possesses a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][2] The structure comprises a central aniline ring substituted at the meta position with a 5-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide groups, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Principles and Expectations: The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
Based on the structure, we anticipate the following signals:
-
Aromatic Protons: The four protons on the aniline ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution, a complex splitting pattern is expected.
-
Methyl Protons: The three protons of the methyl group attached to the oxadiazole ring will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).
-
Amine Protons: The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 8.0 | m | 4H |
| -CH₃ | ~2.5 | s | 3H |
| -NH₂ | Variable (broad) | s | 2H |
Experimental Protocol: ¹H NMR Spectroscopy [3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
¹³C NMR Spectroscopy
Principles and Expectations: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
For this compound, we expect to see signals for:
-
Aromatic Carbons: Six distinct signals for the carbons of the aniline ring. The carbon attached to the amino group will be shielded, while the carbon attached to the oxadiazole ring will be deshielded.
-
Oxadiazole Carbons: Two signals for the carbons within the oxadiazole ring, appearing at lower field (deshielded).
-
Methyl Carbon: One signal for the methyl carbon at a higher field (shielded).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ ppm) |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-(oxadiazole) | ~135 |
| Oxadiazole C=N | ~165-175 |
| Oxadiazole C-CH₃ | ~170-180 |
| -CH₃ | ~15 |
Experimental Protocol: ¹³C NMR Spectroscopy [3][4]
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.
-
DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Analysis: Assign the carbon signals based on their chemical shifts and the information from DEPT experiments.
Infrared (IR) Spectroscopy
Principles and Expectations: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key expected vibrational frequencies for this compound include:
-
N-H Stretching: The amino group should show one or two bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
C=N Stretching: The carbon-nitrogen double bonds in the oxadiazole ring will likely show absorptions in the 1600-1680 cm⁻¹ region.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
-
C-O Stretching: The C-O bond within the oxadiazole ring may show a signal in the 1000-1300 cm⁻¹ region.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | 3300 - 3500 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | < 3000 |
| C=N (oxadiazole) | 1600 - 1680 |
| C=C (aromatic) | 1450 - 1600 |
Experimental Protocol: IR Spectroscopy (Solid Sample) [5][6][7]
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).
-
Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Principles and Expectations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Impact (EI) is a common ionization technique for such molecules.[8][9][10]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (175.19).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragmentations could include:
-
Loss of the methyl group.
-
Cleavage of the oxadiazole ring.
-
Fragmentation of the aniline ring.
-
Predicted Mass Spectrometry Data (EI):
| m/z | Possible Fragment |
| 175 | [M]⁺ |
| 160 | [M - CH₃]⁺ |
| 119 | [C₇H₇N₂]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS) [8][11]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.[8][10]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Analysis Workflow
A cohesive analysis of the data from these techniques is crucial for unambiguous structure confirmation.
Caption: Workflow for the integrated spectroscopic analysis of the target compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure. This detailed spectroscopic understanding is a critical foundation for any further research and development involving this promising chemical entity.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]
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Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]
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Whitman College. (n.d.). MS Section 5.2.1.2. Retrieved from [Link]
-
Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]
-
ASTM E1252-98(2021). (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]
-
AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Keystone for Modern Drug Discovery
This guide provides a comprehensive, in-depth exploration of the synthesis, crystallization, and multifaceted crystal structure analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This molecule is a significant scaffold in medicinal chemistry, valued for its role as a versatile building block in the development of novel therapeutics.[1] The 1,2,4-oxadiazole ring is a privileged structure in drug design, often acting as a bioisostere for ester and amide groups to enhance metabolic stability.[1][2] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5]
This document is structured to provide researchers, scientists, and drug development professionals with a technical and practical framework for the complete structural elucidation of this and similar small molecules, from initial synthesis to advanced computational analysis.
Section 1: Synthesis and Crystallization: From Precursor to High-Quality Single Crystal
A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals suitable for X-ray diffraction. The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of the 1,2,4-oxadiazole ring followed by the reduction of a nitro group.
Synthetic Pathway
The most common route involves the cyclization of an amidoxime precursor with an acylating agent, followed by cyclodehydration.[1] A plausible and efficient synthesis is outlined below:
-
O-acylation of Amidoxime: The synthesis commences with the O-acylation of a suitable amidoxime, followed by a thermal or base-catalyzed cyclodehydration to form the 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole intermediate. Acetic anhydride is a commonly used reagent for this transformation.[1]
-
Nitro Group Reduction: The final step is the reduction of the nitro group to the desired aniline functionality. A highly efficient and green chemistry-aligned method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[1] A mixture of sodium hypophosphite and phosphinic acid can serve as the hydrogen source in a biphasic water/2-MeTHF system, offering high yields and short reaction times.[1]
Caption: The workflow of single-crystal X-ray diffraction analysis.
Data Processing and Structure Solution
Once the raw diffraction images are collected, they must be processed to obtain a set of reflection intensities. [6]
-
Integration: The diffraction spots on the images are integrated to determine their intensities. [6]2. Scaling and Merging: The integrated intensities are scaled and merged to produce a single file of unique reflections. [6]3. Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically done using full-matrix least-squares refinement. [7]
Hypothetical Crystallographic Data
Below is a table of hypothetical but realistic crystallographic data for this compound, assuming a successful structure determination.
| Parameter | Value |
| Chemical formula | C₉H₉N₃O |
| Formula weight | 175.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.26 |
| R-factor | ~0.04 |
| Goodness-of-fit | ~1.0 |
Section 3: Advanced Structural Analysis: Unveiling Intermolecular Interactions
Beyond the basic molecular structure, a comprehensive analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of a compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [8][9][10]The Hirshfeld surface is defined by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. [8] Protocol for Hirshfeld Surface Analysis:
-
CIF File Input: The refined crystallographic information file (CIF) is used as the input.
-
Surface Generation: A Hirshfeld surface is generated around the molecule of interest using software such as CrystalExplorer. [9][11]3. Property Mapping: Various properties can be mapped onto the surface, including:
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. [10] * Shape Index and Curvedness: These properties provide information about the shape of the surface and can be used to identify π-π stacking interactions. [10]4. 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). [10] For this compound, one would expect to observe N-H···N or N-H···O hydrogen bonds involving the aniline group and the oxadiazole ring, as well as potential π-π stacking interactions between the aromatic rings.
-
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. [12]In the context of crystal structure analysis, DFT can be used to:
-
Optimize Molecular Geometry: The geometry of an isolated molecule can be optimized and compared to the experimental crystal structure to assess the effects of crystal packing. [13]* Calculate Molecular Properties: DFT can be used to calculate various molecular properties, such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. [14][15]* Analyze Intermolecular Interactions: The energies of intermolecular interactions, such as hydrogen bonds and π-π stacking, can be quantified.
Protocol for DFT Calculations:
-
Input Structure: The atomic coordinates from the refined crystal structure are used as the starting point.
-
Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. [13][16]3. Calculation Type: The desired calculations are performed, such as geometry optimization, frequency analysis, or single-point energy calculations.
-
Data Analysis: The output from the DFT calculations is analyzed to gain insights into the electronic structure and properties of the molecule.
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in the design of novel therapeutics.[1][2] Its unique physicochemical properties, including metabolic stability as a bioisosteric replacement for amide and ester functionalities, have propelled its integration into a multitude of drug discovery programs.[3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives. We will delve into the synthetic strategies for accessing this privileged core, followed by an in-depth analysis of its applications in oncology, immunology, infectious diseases, and neurodegenerative disorders. Each section will be supported by detailed mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) summaries to equip researchers with the foundational knowledge required to harness the full potential of this versatile scaffold.
The 1,2,4-Oxadiazole Core: Structure and Synthesis
The 1,2,4-oxadiazole ring is an aromatic heterocycle composed of two carbon atoms, two nitrogen atoms, and one oxygen atom. This arrangement confers a planar structure with a low level of aromaticity, which contributes to its unique reactivity and metabolic stability.[4] The inherent stability of the 1,2,4-oxadiazole ring, both thermally and chemically, makes it an attractive component in drug design.[5]
General Synthesis: The Amidoxime Route
The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This can be approached as a two-step or a one-pot synthesis.
The general synthetic pathway is as follows:
-
Formation of the Amidoxime: A nitrile is reacted with hydroxylamine, typically in the presence of a base, to yield the corresponding amidoxime.
-
Acylation and Cyclization: The amidoxime is then acylated with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The resulting O-acyl amidoxime undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. This cyclization can be promoted by heat or by using a base.
Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.
Anticancer Activity: Targeting Uncontrolled Proliferation
The 1,2,4-oxadiazole scaffold is a prominent feature in a vast number of compounds with potent anticancer activity.[6][7][8][9] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Multi-Targeted Inhibition
1,2,4-oxadiazole derivatives have demonstrated the ability to inhibit a range of targets in cancer cells:
-
Enzyme Inhibition: Many derivatives act as inhibitors of enzymes that are overactive in cancer, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[8]
-
Receptor Antagonism: Some compounds function as antagonists for receptors that drive tumor progression.
-
Signaling Pathway Disruption: They can interfere with critical signaling cascades, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of 1,2,4-oxadiazole derivatives is often initially assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 | [6] |
| A549 (Lung) | 0.18 ± 0.019 | [6] | |
| DU145 (Prostate) | 1.13 ± 0.55 | [6] | |
| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [7] |
| A-549 (Lung) | 1.56 ± 0.061 | [7] | |
| A375 (Melanoma) | 0.79 ± 0.033 | [7] | |
| Bi-substituted Aromatic Amides | HCT-116 (Colon) | 6.0 ± 3 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression.[6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. 1,2,4-oxadiazole derivatives can inhibit this pathway at various points, including preventing the phosphorylation of the p65 subunit of NF-κB.[11]
Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.
Experimental Protocol: Western Blot for p65 Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of p65 as a marker of NF-κB activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture suitable cells (e.g., RAW 264.7 macrophages) and treat with the 1,2,4-oxadiazole derivative, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C. Also, probe a separate membrane with an antibody for total p65 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13][14][15]
Antibacterial Activity
Certain 1,2,4-oxadiazoles exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the cell wall.[12]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] The broth microdilution method is a standard technique for determining MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antifungal Activity
Some 1,2,4-oxadiazole derivatives function as succinate dehydrogenase (SDH) inhibitors, which are effective against various plant pathogenic fungi.[15]
SDH is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[8][12] By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to cell death.[12]
Caption: Disruption of fungal energy metabolism by 1,2,4-oxadiazole-based SDH inhibitors.
Anti-Alzheimer's Disease Activity: A Neuroprotective Role
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline. One of the therapeutic strategies for AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzyme acetylcholinesterase (AChE).[16] Several 1,2,4-oxadiazole derivatives have been identified as potent AChE inhibitors.[3][16]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
AChE is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, 1,2,4-oxadiazole derivatives increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission.
Quantitative Data: AChE Inhibitory Activity
| Compound Class | AChE IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole-based derivatives | 0.0158 - 0.121 | [16] |
| 3,5-disubstituted-1,2,4-oxadiazole | 0.00098 - 0.07920 | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of phosphate buffer, AChE enzyme, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the substrate acetylthiocholine iodide (ATCI).
-
Assay Setup: In a 96-well plate, add buffer, various concentrations of the 1,2,4-oxadiazole inhibitor, and the AChE enzyme solution. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and then the ATCI substrate to all wells to start the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the control. Calculate the IC₅₀ value from the dose-response curve.
Future Perspectives and Conclusion
The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the discovery of derivatives with a broad spectrum of biological activities. The continued exploration of this scaffold, aided by computational modeling and high-throughput screening, holds immense promise for the development of next-generation therapeutics for a wide range of human diseases. This guide has provided a foundational overview of the key biological activities, mechanisms of action, and experimental methodologies associated with 1,2,4-oxadiazole derivatives, aiming to empower researchers in their quest for novel and effective medicines.
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The Strategic Application of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic deployment of heterocyclic scaffolds that offer a blend of metabolic stability, synthetic versatility, and potent biological activity. Among these, 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline has emerged as a cornerstone building block for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, applications, and future potential of this versatile scaffold, tailored for researchers, scientists, and professionals in the field of drug development.
The significance of this compound lies in its constituent 1,2,4-oxadiazole ring, a five-membered heterocycle that is a well-regarded "privileged structure" in medicinal chemistry.[1] This designation stems from its unique bioisosteric properties, frequently serving as a stable surrogate for labile ester and amide functionalities. This substitution can significantly enhance the metabolic stability of potential drug candidates, a critical parameter in optimizing pharmacokinetic profiles.[1] The therapeutic relevance of the 1,2,4-oxadiazole nucleus is underscored by its presence in several marketed drugs, including the cough suppressant oxolamine and the antiviral agent pleconaril.[1]
Core Synthesis and Chemical Properties
The synthesis of this compound is a multi-step process that leverages established principles of heterocyclic chemistry. A prevalent and robust methodology involves a two-stage approach commencing with the formation of the 1,2,4-oxadiazole ring, followed by the strategic reduction of a nitro group to yield the final aniline product.[1]
Experimental Protocol: A Two-Stage Synthesis
Stage 1: Formation of 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole
This initial stage involves the cyclodehydration of an O-acylated amidoxime.
-
Amidoxime Formation: The synthesis typically begins with the conversion of a commercially available 3-nitrobenzonitrile to 3-nitrobenzamidoxime. This is achieved by reacting the nitrile with hydroxylamine in a suitable solvent system.
-
O-Acylation and Cyclodehydration: The 3-nitrobenzamidoxime is then reacted with an acetylating agent, such as acetic anhydride, to introduce the methyl group at the 5-position of the oxadiazole ring.[1] This reaction proceeds via an O-acylation of the amidoxime, followed by a thermal or base-catalyzed cyclodehydration to yield 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.[1]
Stage 2: Reduction of the Nitro Group to an Aniline
The final and critical step is the selective reduction of the nitro group on the phenyl ring to the corresponding aniline.
-
Catalytic Hydrogenation: A highly efficient and green chemistry-aligned method for this transformation is catalytic hydrogenation.[1] The 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole is dissolved in a suitable solvent, and a palladium on carbon (Pd/C) catalyst is introduced.[1]
-
Hydrogen Source: The reduction can be carried out using hydrogen gas (H₂) or a hydrogen donor like sodium hypophosphite in a biphasic water/2-MeTHF system.[1] The use of a recoverable catalyst and milder reaction conditions makes this a preferred industrial method.[1]
-
Work-up and Isolation: Upon completion of the reaction, the catalyst is removed by filtration, and the product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.
Diagrammatic Representation of the Synthesis Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for creating libraries of novel compounds with diverse pharmacological activities.[1] The aniline functional group provides a convenient handle for a wide array of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Applications
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents.[2] While specific data for direct derivatives of this compound are not extensively reported in publicly available literature, the broader class of 1,2,4-oxadiazole-containing compounds has demonstrated significant potential.
For instance, a structurally related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, exhibited moderate anticancer activity against a panel of 11 human cancer cell lines, with a mean IC₅₀ value of approximately 92.4 μM.[3] This compound served as a precursor for the synthesis of more potent derivatives, highlighting the potential of the oxadiazole-aniline scaffold in oncology research.[3]
Table 1: Anticancer Activity of a Structurally Related Oxadiazole-Aniline Analog
| Compound | Cancer Cell Line Panel (11 lines) | Mean IC₅₀ (μM) | Reference |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Multi-line panel | ~92.4 | [3] |
Note: This data is for a structurally related analog and is presented for illustrative purposes.
The anticancer activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and proteins involved in cell proliferation and survival.
Potential Mechanism of Action: A Hypothetical Pathway
Caption: A conceptual diagram of a potential anticancer mechanism.
Broader Pharmacological Potential
Beyond oncology, derivatives of 1,2,4-oxadiazoles have demonstrated a remarkable spectrum of pharmacological properties in scientific studies, including:
-
Anti-inflammatory effects
-
Antibacterial and antifungal activity
-
Antiviral properties [1]
The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for addressing diverse therapeutic challenges.
Future Directions and Conclusion
This compound stands as a testament to the power of strategic scaffold design in modern drug discovery. Its inherent properties of metabolic stability, synthetic accessibility, and proven pharmacological relevance of its core heterocycle make it a highly attractive starting point for the development of novel therapeutics.
While the publicly available data on the specific biological activities of its direct derivatives remain somewhat limited, the extensive research on the broader class of 1,2,4-oxadiazoles provides a strong rationale for its continued exploration. Future research efforts should focus on the synthesis and screening of diverse libraries derived from this scaffold to unlock its full therapeutic potential across a range of diseases. The continued investigation of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.
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The Synthetic Journey of a Privileged Scaffold: A Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development
Introduction: The Ascendancy of the 1,2,4-Oxadiazole Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of innovation. The 1,2,4-oxadiazole ring is one such "privileged structure," a five-membered heterocycle esteemed for its unique bioisosteric properties.[1] It frequently serves as a robust and metabolically stable surrogate for ester and amide functionalities, a critical attribute in the design of orally bioavailable therapeutics. This strategic substitution can significantly enhance the pharmacokinetic profile of a drug candidate. The therapeutic relevance of the 1,2,4-oxadiazole nucleus is firmly established, featuring in the architecture of marketed drugs such as the cough suppressant oxolamine and the antiviral agent pleconaril.[1]
Within this important class of compounds, 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline stands out as a particularly versatile building block. Its bifunctional nature, presenting a reactive aniline group for further elaboration and a stable, lipophilic oxadiazole core, makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents. Derivatives of this scaffold have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive technical overview of the discovery and synthetic history of this compound, offering a deep dive into its synthetic methodologies, complete with detailed protocols and expert insights.
A Retrosynthetic Gaze: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection points are the formation of the aniline and the construction of the oxadiazole ring.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of N'-hydroxy-3-nitrobenzimidamide
The journey commences with the formation of the key amidoxime intermediate. This is typically achieved through the reaction of 3-nitrobenzonitrile with hydroxylamine in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydroxylamine hydrochloride (1.2 eq) and a base, for instance, sodium carbonate (1.5 eq) or sodium bicarbonate.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude N'-hydroxy-3-nitrobenzimidamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure amidoxime as a solid.
Expert Insights: The choice of base is crucial to neutralize the HCl generated from hydroxylamine hydrochloride and to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon. The reaction temperature is maintained at reflux to ensure a reasonable reaction rate. Careful monitoring by TLC is essential to prevent the formation of byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N'-hydroxy-3-nitrobenzimidamide | C₇H₇N₃O₃ | 181.15 |
Stage 2: Synthesis of 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole
The construction of the 1,2,4-oxadiazole ring is the pivotal step in this synthesis. It is achieved through the acylation of the amidoxime with acetic anhydride, followed by a cyclodehydration reaction.
Experimental Protocol:
-
Reaction Setup: The N'-hydroxy-3-nitrobenzimidamide (1.0 eq) is dissolved in an excess of acetic anhydride, which serves as both the acylating agent and the solvent.
-
Reaction Conditions: The reaction mixture is heated to a temperature of 100-120 °C and stirred for a few hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The residue is then carefully quenched by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid. The precipitated solid is collected by filtration.
-
Purification: The crude 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole is washed with water and can be further purified by recrystallization from a solvent like ethanol to yield the pure product.
Expert Insights: The O-acylation of the amidoxime is the initial step, followed by an intramolecular cyclization with the elimination of a molecule of water. The use of excess acetic anhydride drives the reaction to completion. The thermal conditions facilitate the cyclodehydration step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇N₃O₃ | 205.17 |
Stage 3: Synthesis of this compound
The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding aniline. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice.
Experimental Protocol:
-
Reaction Setup: 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added to the solution.
-
Reaction Conditions: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated pressure) at room temperature. The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the final product in high purity.
Expert Insights: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction. The choice of solvent is important for the solubility of the starting material and for the efficiency of the hydrogenation. It is critical to ensure the complete removal of the palladium catalyst to avoid contamination of the final product. Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used, which may be advantageous if other functional groups sensitive to hydrogenation are present.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of the final product and its key intermediates is essential for quality control and to confirm the successful synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | 10185-69-0 | C₉H₉N₃O | 175.19 | 1.7 |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 3.85 (s, 2H, NH₂), 2.60 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.0, 168.5, 147.0, 130.0, 122.0, 118.0, 115.0, 12.0.
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 1620 (C=N stretch), 1590 (aromatic C=C stretch), 1240 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z 176.08 [M+H]⁺.
Conclusion: A Gateway to Novel Therapeutics
The synthetic pathway to this compound is a robust and well-understood process that provides access to a highly valuable and versatile building block for drug discovery. The strategic incorporation of the 1,2,4-oxadiazole moiety offers a proven strategy to enhance the drug-like properties of lead compounds. The synthetic route, proceeding through the formation of an amidoxime intermediate followed by cyclization and nitro group reduction, is efficient and scalable. This in-depth guide provides the necessary technical details and expert insights for researchers and scientists to confidently synthesize and utilize this important scaffold in the quest for novel and improved therapeutics. The continued exploration of derivatives of this compound is poised to yield the next generation of innovative medicines across a spectrum of disease areas.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
A Senior Application Scientist's Perspective for Drug Discovery Professionals
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound built upon the privileged 1,2,4-oxadiazole scaffold. While the specific MoA for this molecule is not extensively documented in public literature, its structural features suggest significant potential in medicinal chemistry. This document moves beyond a simple literature review to offer a practical, in-depth technical roadmap for researchers. We will explore the chemical rationale behind the 1,2,4-oxadiazole core, hypothesize potential target classes based on analogous structures, and provide detailed, field-proven experimental protocols for target identification, validation, and pathway analysis. This guide is designed for drug development professionals, offering insights into the causality behind experimental choices and establishing a self-validating system for MoA discovery.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
This compound is a small molecule of significant interest in drug discovery. Its structure is centered around the 1,2,4-oxadiazole ring, a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry.[1] This designation arises from its frequent appearance in bioactive compounds and its valuable physicochemical properties.
The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities.[1] This means it can mimic the spatial arrangement and electronic properties of these groups while offering a crucial advantage: enhanced metabolic stability. Amide and ester bonds are often susceptible to hydrolysis by enzymes in the body, leading to rapid degradation of a drug candidate. The robust nature of the oxadiazole ring can overcome this liability, improving a compound's pharmacokinetic profile.
Derivatives of oxadiazoles have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][3] The specific activity is determined by the substituents at the C3 and C5 positions of the ring. In the case of our topic compound, these are an aniline group and a methyl group, respectively. The aniline moiety, in particular, serves as a versatile chemical handle for further synthetic modifications, allowing for the exploration of a wide chemical space to optimize target engagement and selectivity.[1]
Given the lack of a defined target for this compound, the logical first step for a research program is to initiate a systematic investigation to identify its molecular target and elucidate its mechanism of action.
Hypothesizing Potential Mechanisms Based on Scaffold Analysis
The broad bioactivity of oxadiazole derivatives suggests that the this compound scaffold could interact with a variety of biological targets. Based on extensive studies of analogous compounds, we can hypothesize several potential mechanisms.[2][4]
-
Enzyme Inhibition: Many oxadiazole-containing compounds function as enzyme inhibitors. For example, different derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) in the context of inflammation, as well as histone deacetylases (HDACs), topoisomerases, and various kinases in cancer.[2][4][5]
-
Receptor Modulation: The scaffold can be elaborated to interact with G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Protein-Protein Interaction Inhibition: The rigid oxadiazole ring can serve as a core to position substituents in precise orientations to disrupt critical protein-protein interactions.
The initial screening strategy should therefore employ a diverse panel of assays to narrow down the potential target class.
Experimental Roadmap for Mechanism of Action Elucidation
A robust MoA elucidation strategy follows a logical progression from target identification to in-depth validation. This section provides the core experimental workflows.
Phase 1: Target Identification Workflow
The primary objective is to identify a direct binding partner for the compound. A combination of unbiased, agnostic approaches is recommended for the highest probability of success.
Caption: Unbiased Target Identification Workflow.
Protocol 1: Affinity Chromatography-Mass Spectrometry
This method aims to physically isolate the target protein from a complex cellular lysate based on its binding to an immobilized version of the compound.
-
Causality: By immobilizing the compound, we can "fish" for its binding partners. Proteins that are specifically retained on the compound-linked beads and can be eluted are high-confidence candidate targets.
-
Methodology:
-
Synthesis: Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The aniline group is an ideal attachment point. A "no-linker" control bead should also be prepared.
-
Lysate Preparation: Prepare a native protein lysate from a cell line where the compound shows biological activity.
-
Incubation: Incubate the lysate with the compound-conjugated beads and the control beads in parallel.
-
Washing: Perform a series of stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins. A common method is competitive elution, using a high concentration of the free (non-immobilized) compound. This ensures that only proteins that bind to the specific pharmacophore are released.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: Candidate targets are proteins that are significantly enriched in the compound-bead eluate compared to the control-bead eluate. The use of competitive elution provides a strong validation layer within the primary experiment itself.
Phase 2: Target Validation and Characterization
Once a list of candidate targets is generated, the next phase is to confirm the direct interaction and characterize its functional consequences.
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Safety and handling guidelines for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
An In-depth Technical Guide to the Safe Handling of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide comprehensive safety and handling guidelines for this compound. As no comprehensive, publicly available Safety Data Sheet (SDS) exists for this specific compound, the guidance herein is synthesized from an analysis of its constituent chemical moieties—primarily the aromatic amine group—and established principles of laboratory safety. All procedures must be conducted following a site-specific and activity-specific risk assessment. This guide is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a common pharmacophore, and the aniline substructure provides a versatile scaffold for further chemical modification.[1][2] While many oxadiazole derivatives are noted for their therapeutic potential and are often associated with low toxicity, the presence of the aniline functional group fundamentally dictates the compound's hazard profile.[3][4] Aromatic amines as a class are associated with significant health risks, including toxicity, mutagenicity, and carcinogenicity.[5][6] Therefore, rigorous adherence to safety protocols is imperative when handling this compound to mitigate risks to personnel and the environment.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical risk management and authoritative safety standards.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from the toxicological profile of aniline and other primary aromatic amines.
Predicted Hazard Profile
The aniline moiety is the primary driver of toxicity. Aromatic amines are readily absorbed through the skin and can cause systemic effects.[6] The primary acute hazard is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. Chronic exposure is linked to an increased risk of cancer, particularly of the bladder.[7][8]
Based on this, the compound should be treated as possessing the following hazards until specific toxicological data becomes available:
| Hazard Category | Predicted GHS Classification (Inferred) | Primary Concerns |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Category 3) [9][10] | Methemoglobin formation, cyanosis (bluish skin), headache, dizziness, nausea.[11] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Potential for local irritation upon contact. |
| Eye Damage/Irritation | Causes serious eye damage (Category 1) [9] | Risk of severe, irreversible eye damage upon direct contact. |
| Sensitization | May cause an allergic skin reaction (Category 1) [10] | Potential to cause allergic contact dermatitis after repeated exposure. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) [9] | Aromatic amines can form DNA adducts, leading to mutations.[7] |
| Carcinogenicity | Suspected of causing cancer (Category 2) [9][10] | Long-term or repeated exposure may increase cancer risk.[8][12] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Blood, Spleen) through prolonged or repeated exposure (Category 1) [9][11] | Chronic effects on blood-forming organs are a key concern with aromatic amines. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Category 1) [9] | Aromatic amines can be environmentally persistent and harmful to aquatic organisms.[6] |
The Risk Assessment Workflow
A thorough risk assessment is mandatory before any work with this compound begins. This process involves evaluating the hazards in the context of the specific experiment being performed, including quantities used, manipulations involved, and the potential for exposure.
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Methodological & Application
Application Notes and Protocols for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CYM-5442): A Selective S1P₁ Receptor Agonist
Prepared by: Senior Application Scientist
Introduction: Unveiling a Potent Tool for S1P₁ Receptor Research
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, more commonly identified in scientific literature as CYM-5442 , is a potent, highly selective, and orally active agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2] The 1,2,4-oxadiazole core is a privileged structure in medicinal chemistry, known for enhancing metabolic stability, and is found in various therapeutic agents.[3][4][5][6] This compound has emerged as an invaluable research tool for scientists in immunology, neuroscience, and drug development. Its utility stems from its ability to specifically probe the function of the S1P₁ receptor, a critical regulator of numerous physiological processes.
The S1P₁ receptor, a G protein-coupled receptor (GPCR), is central to the control of lymphocyte trafficking, vascular integrity, and endothelial barrier function.[7][8][9][10] The natural ligand, sphingosine-1-phosphate (S1P), establishes a concentration gradient between lymphoid tissues and the circulatory system (blood and lymph), which is essential for guiding the egress of T and B lymphocytes from lymph nodes.[8][10][11] By acting as a functional antagonist—acutely activating the receptor, which leads to its subsequent internalization and degradation—S1P₁ agonists effectively trap lymphocytes within secondary lymphoid organs, inducing a peripheral lymphopenia.[10][12][13] This mechanism is the cornerstone of approved therapies for autoimmune diseases like multiple sclerosis.[8][9][14]
CYM-5442 offers distinct advantages for research applications. It is a full agonist that demonstrates high selectivity for S1P₁ over other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅).[1][2] Furthermore, its ability to penetrate the central nervous system (CNS) makes it a suitable tool for investigating the role of S1P₁ signaling in neurological contexts.[1][2] This guide provides a comprehensive overview of CYM-5442's mechanism of action, key research applications, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Mechanism of Action: A Unique Mode of S1P₁ Activation
CYM-5442 activates the S1P₁ receptor through a distinct mechanism compared to the endogenous ligand S1P. It binds to a novel hydrophobic pocket within the receptor, a site separate from the orthosteric binding site used by S1P, which relies on interactions with charged residues.[2] Despite this different binding mode, CYM-5442 functions as a full agonist, initiating the complete cascade of downstream signaling events.[2][15]
Upon binding, CYM-5442 induces a conformational change in the S1P₁ receptor, leading to:
-
G-Protein Coupling: The receptor primarily couples to the Gi/o family of heterotrimeric G proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]
-
MAPK Pathway Activation: It robustly stimulates the phosphorylation of p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as ERK1/2.[1][2] This pathway is a common downstream target for GPCRs and is involved in cell growth and differentiation.
-
Receptor Phosphorylation, Internalization, and Ubiquitination: Like other potent agonists, CYM-5442 triggers the phosphorylation and internalization of the S1P₁ receptor from the cell surface.[2][15][16] This is followed by receptor ubiquitination, marking it for degradation and leading to a sustained loss of cell surface receptors, which is the basis for its "functional antagonism".[2][13]
Caption: S1P₁ Receptor Signaling Pathway Activated by CYM-5442.
Key Research Applications
-
Immunology and Autoimmune Disease Models: CYM-5442 is extensively used to study lymphocyte trafficking. Its ability to induce profound and reversible lymphopenia makes it an excellent tool for models of autoimmune diseases where lymphocyte migration is pathogenic, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[15] It has also been shown to reduce the severity of acute graft-versus-host disease (aGVHD) by inhibiting macrophage recruitment, highlighting its potential for studying inflammatory responses beyond lymphocyte sequestration.[15][17]
-
Neuroscience and Neuroprotection: Given its capacity to cross the blood-brain barrier, CYM-5442 is valuable for investigating the role of S1P₁ in the CNS.[2] Studies have demonstrated its neuroprotective effects in the retina, where it can preserve visual function and protect retinal ganglion cells.[1]
-
Vascular Biology: The S1P₁ receptor is crucial for maintaining endothelial barrier function and regulating vascular tone.[18] CYM-5442 can be used as a selective agonist to dissect the specific contributions of S1P₁ signaling in vascular homeostasis, angiogenesis, and blood pressure regulation.[18]
Compound Properties and Safe Handling
Physicochemical Data
| Property | Value |
| Synonyms | CYM-5442 |
| CAS Number | 888513-56-8 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 175.19 g/mol [19] |
| Appearance | Solid |
| Purity | ≥97% (typically available) |
| Solubility | Soluble in DMSO. Modestly water-soluble.[2] |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Safety and Handling Precautions
This compound is a chemical intended for research use only. As an aniline derivative, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.[20][21][22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[20][23] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[21]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20][23]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[20][21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20][23]
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[20]
Detailed Experimental Protocols
Protocol 1: In Vitro S1P₁ Receptor Activation – MAPK/ERK Phosphorylation Assay
This protocol describes a method to quantify the agonist activity of CYM-5442 by measuring the phosphorylation of p42/p44 MAPK (ERK1/2) in cells expressing the S1P₁ receptor.
Caption: Workflow for the In Vitro MAPK/ERK Phosphorylation Assay.
-
Materials and Reagents:
-
Cell line stably expressing human S1P₁ (e.g., CHO-K1-S1P₁, HEK293-S1P₁)
-
Cell culture medium (e.g., F-12K or DMEM/F12) with 10% FBS, Penicillin-Streptomycin
-
Serum-free cell culture medium
-
CYM-5442 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK, Rabbit anti-total-p42/p44 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Western blot reagents (SDS-PAGE gels, transfer membranes, ECL substrate) or a commercial p-ERK ELISA kit
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed S1P₁-expressing cells into 12-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: The causality behind this step is to reduce the basal level of MAPK phosphorylation caused by growth factors in the serum, thereby increasing the signal-to-noise ratio of the agonist-induced response. Once cells are 80-90% confluent, wash them with PBS and replace the growth medium with serum-free medium. Incubate for at least 4 hours (overnight is common).
-
Compound Preparation: Prepare serial dilutions of CYM-5442 in serum-free medium. A typical concentration range would be from 0.01 nM to 1 µM. Include a "vehicle control" (DMSO at the same final concentration as the highest CYM-5442 dose) and a positive control (e.g., 1 µM S1P).
-
Cell Stimulation: Remove the starvation medium and add the prepared compound dilutions to the cells. Incubate at 37°C for a predetermined time (typically 5-15 minutes; a time-course experiment is recommended for optimization).
-
Cell Lysis: Terminate the stimulation by placing the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate the lysates on ice for 20 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Detection (Western Blot):
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each concentration. Plot the normalized response against the log of the CYM-5442 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value. The EC₅₀ for CYM-5442 in this assay is reported to be around 46 nM.[1]
-
Protocol 2: In Vivo Murine Lymphopenia Model
This protocol outlines the standard procedure to assess the in vivo efficacy of CYM-5442 by measuring its effect on peripheral blood lymphocyte counts in mice.
Caption: Workflow for the In Vivo Murine Lymphopenia Study.
-
Materials and Reagents:
-
Mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)
-
CYM-5442
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Administration equipment (gavage needles or syringes for i.p. injection)
-
Blood collection supplies (e.g., EDTA-coated micro-hematocrit tubes)
-
Automated hematology analyzer
-
-
Step-by-Step Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Formulation: Prepare a suspension of CYM-5442 in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare a vehicle-only solution for the control group.
-
Baseline Sampling (t=0): Collect a small volume of blood (~20-30 µL) from each mouse via the tail or saphenous vein into an EDTA-coated tube. This serves as the individual baseline for each animal, a critical internal control that accounts for inter-animal variability.
-
Compound Administration: Administer CYM-5442 or vehicle to the mice. Intraperitoneal (i.p.) injection or oral gavage are common routes. A dose of 10 mg/kg i.p. has been shown to be effective.[2]
-
Post-Dose Sampling: Collect blood at specified time points after administration. A typical time course might include 2, 4, 8, and 24 hours. The peak effect of S1P₁ agonists on lymphopenia is usually observed within 4-6 hours.[2]
-
Blood Analysis: Analyze the blood samples using an automated hematology analyzer to obtain total white blood cell counts and differential counts, specifically for lymphocytes.
-
Data Analysis: For each animal, express the lymphocyte count at each time point as a percentage of its own baseline (t=0) value. Average the results for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the CYM-5442-treated group to the vehicle control group at each time point. A significant reduction in circulating lymphocytes in the treated group validates the in vivo activity of the compound. Treatment with CYM-5442 has been shown to decrease T-lymphocytes by ~85% and B-lymphocytes by ~65%.[2]
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| S1P₁ EC₅₀ (Receptor Agonism) | 1.35 nM | [1] |
| S1P₁ EC₅₀ (MAPK Phosphorylation) | 46 nM | [1] |
| Selectivity | Inactive against S1P₂, S1P₃, S1P₄, and S1P₅ | [1] |
| In Vivo Efficacy (Lymphopenia) | Significant reduction at 10 mg/kg (i.p.) in mice | [2] |
-
In Vitro Results: The potency of CYM-5442 is demonstrated by its low nanomolar EC₅₀ value in functional assays. The dose-response curve should be sigmoidal, and the top and bottom plateaus should be well-defined. Comparing the EC₅₀ of CYM-5442 to a known standard like S1P provides a relative measure of potency.
-
In Vivo Results: A successful experiment will show a time-dependent decrease in peripheral lymphocyte counts in the CYM-5442 treated group, with a maximal reduction (nadir) typically occurring a few hours post-dose, followed by a gradual return to baseline as the compound is cleared. The depth and duration of lymphopenia are key indicators of the compound's in vivo potency and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Conclusion
This compound (CYM-5442) is a well-characterized, selective, and potent S1P₁ receptor agonist that serves as a critical tool for pharmacological research. Its unique binding mode and favorable properties, including oral bioavailability and CNS penetration, allow for robust interrogation of S1P₁ biology in a wide range of experimental systems. The protocols provided herein offer validated methods for assessing its activity, from cell-based signaling assays to physiologically relevant in vivo models of lymphocyte trafficking. By applying these methodologies with rigor and adherence to safety, researchers can effectively leverage CYM-5442 to advance our understanding of the S1P₁ receptor's role in health and disease.
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Application Notes and Protocols for the Dissolution of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Introduction: Unlocking the Potential of a Privileged Scaffold
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is a compound of significant interest within medicinal chemistry and drug discovery.[1] Its structure incorporates the 1,2,4-oxadiazole moiety, a heterocyclic system recognized as a "privileged structure" in pharmaceutical design.[1] This is largely due to its role as a bioisostere for ester and amide groups, which can confer enhanced metabolic stability to potential drug candidates.[1] The therapeutic relevance of the 1,2,4-oxadiazole nucleus is underscored by its presence in several commercial drugs.[1] Consequently, this compound serves as a crucial building block for the synthesis of novel therapeutic agents.
The successful application of this compound in any research endeavor, from chemical synthesis to biological screening, is predicated on its effective dissolution in an appropriate solvent. The choice of solvent not only dictates the concentration of the resulting solution but also influences the compound's stability and compatibility with downstream applications. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and outlines detailed protocols for its dissolution in a variety of common laboratory solvents.
Physicochemical Profile of this compound
A thorough understanding of the compound's chemical and physical properties is the foundation for selecting an appropriate solvent system.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | PubChem |
| Molecular Weight | 175.19 g/mol | [2] |
| CAS Number | 10185-69-0 | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from structure |
| Predicted XlogP | 1.7 | PubChem |
| Polarity | Moderately polar | Inferred from structure |
The predicted XlogP value of 1.7 suggests that this compound possesses a degree of lipophilicity. The presence of the aniline group provides a basic site capable of hydrogen bonding, while the oxadiazole ring contributes polar characteristics. This amphiphilic nature suggests that a range of solvents with varying polarities should be considered for dissolution.
Solvent Selection Workflow
The choice of solvent is intrinsically linked to the intended application. The following workflow provides a logical approach to selecting the most suitable solvent.
Caption: Decision workflow for selecting an appropriate solvent based on the experimental application.
Protocols for Dissolution
Safety First: this compound is classified as harmful if swallowed and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of Stock Solutions in Polar Aprotic Solvents
Polar aprotic solvents are often the first choice for creating high-concentration stock solutions of novel organic compounds.
1.1. Recommended Solvents:
- Dimethyl sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF)
1.2. Procedure:
- Accurately weigh the desired amount of this compound into a clean, dry vial.
- Add the chosen solvent dropwise to the vial while gently agitating.
- Continue adding the solvent until the desired concentration is reached.
- If the compound does not readily dissolve, vortex the solution for 30-60 seconds.
- For stubborn solutes, gentle warming in a water bath (30-40°C) can be employed. Ensure the vial is capped to prevent solvent evaporation.
- Ultrasonication for 5-10 minutes can also aid in dissolution.
- Once fully dissolved, store the stock solution appropriately, typically at -20°C for long-term storage, protected from light.
Causality: Solvents like DMSO and DMF have strong dipole moments and are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar regions.[3] This makes them ideal for creating concentrated stock solutions for biological screening and other applications.
Protocol 2: Dissolution in Polar Protic Solvents
Polar protic solvents are frequently used for intermediate dilutions and in some analytical applications.
2.1. Recommended Solvents:
- Ethanol
- Methanol
- Isopropanol
2.2. Procedure:
- Follow the same initial steps as in Protocol 1.1 for weighing the compound.
- Add the chosen alcohol to the vial.
- Vortex or sonicate as needed to facilitate dissolution.
- Observe the solution for any precipitation. The solubility in alcohols may be lower than in polar aprotic solvents.
Causality: The hydroxyl group in alcohols can act as both a hydrogen bond donor and acceptor, allowing for effective solvation of the aniline and oxadiazole moieties. These solvents are often more volatile and less toxic than DMSO or DMF, making them suitable for certain applications.
Protocol 3: Dissolution in Halogenated and Ester Solvents
These solvents are typically used in the context of organic synthesis and purification.
3.1. Recommended Solvents:
- Dichloromethane (DCM)
- Chloroform
- Ethyl acetate
3.2. Procedure:
- Weigh the compound into a round-bottom flask or reaction vessel.
- Add the desired volume of solvent.
- Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if necessary, taking into account the low boiling points of these solvents.
Causality: The moderate polarity of these solvents can be well-suited for dissolving this compound, especially in reaction mixtures where reactants and products have similar solubility profiles.[3]
Protocol 4: Preparation of Aqueous Solutions for Biological Assays
Direct dissolution in aqueous buffers is expected to be challenging due to the compound's lipophilicity. A co-solvent approach is recommended.
4.1. Materials:
- High-concentration stock solution in DMSO (from Protocol 1).
- Aqueous buffer of choice (e.g., PBS, TRIS).
4.2. Procedure:
- Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
- Perform serial dilutions of the DMSO stock into the desired aqueous buffer to achieve the final working concentration.
- It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
- After each dilution step, vortex the solution thoroughly to ensure homogeneity and prevent precipitation.
Causality: This method leverages the high solubility in the initial organic solvent to enable the preparation of a working solution in a predominantly aqueous environment. For poorly soluble drugs, maintaining sink conditions is crucial for meaningful dissolution testing and biological evaluation.[4][5]
Summary of Expected Solubility
| Solvent Class | Representative Solvents | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended for preparing high-concentration stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Good for intermediate dilutions and some analytical methods. |
| Halogenated | Dichloromethane (DCM) | Moderate | Useful for organic synthesis and extractions.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can be used in synthesis; may be less stable for long-term storage. |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | Not recommended for initial dissolution attempts. |
| Aqueous | Water, PBS | Low to Insoluble | Direct dissolution is not recommended. Use a co-solvent approach.[4][5] |
Conclusion
The dissolution of this compound is a critical first step for its successful application in research and development. A systematic approach, beginning with polar aprotic solvents like DMSO for stock solutions, followed by appropriate dilutions in other organic or aqueous media, will ensure reliable and reproducible experimental outcomes. The protocols and guidelines presented herein are designed to provide researchers with a robust framework for handling this valuable chemical entity.
References
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Kumar, V. et al. (2023). Solvation Dynamics of Oxadiazoles as Potential Candidate for Drug Preparation. Asian Journal of Chemistry, 35, 991-998. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 818367, 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]
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Gomółka, A. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2320. Available from: [Link]
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Panda, S. S. et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1163. Available from: [Link]
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K-P. I. et al. (2021). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 13(21), 3799. Available from: [Link]
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Amjad, M. et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 26-34. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6115, Aniline. Available from: [Link]
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Neumann, M. et al. (2019). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 84(16), 10335-10343. Available from: [Link]
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Amjad, M. et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]
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Shah, V. P. et al. (2012). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal, 14(4), 853-859. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][6] OXAZIN-4-YL) ACETATE DERIV. Available from: [Link]
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Applications of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in Medicinal Chemistry: A Guide to Synthesis and Evaluation as Apoptosis Inducers
Introduction: The Privileged Scaffold of 1,2,4-Oxadiazole in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 1,2,4-oxadiazole ring is a prime example of such a scaffold, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a key component in several therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral effects.[1]
At the heart of this versatile class of compounds is the intermediate, 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This molecule serves as a crucial building block for the synthesis of a diverse library of derivatives, enabling chemists to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides an in-depth look at the applications of this scaffold in medicinal chemistry, with a particular focus on its use in the development of anticancer agents that function by inducing apoptosis. We will delve into the synthesis of the core molecule, the design of its derivatives, and detailed protocols for evaluating their biological activity.
Synthetic Pathways to the Core Intermediate
The synthesis of this compound is a multi-step process that typically begins with a readily available starting material, 3-nitrobenzonitrile. The general synthetic strategy involves the formation of an amidoxime, followed by cyclization to form the 1,2,4-oxadiazole ring, and finally, reduction of the nitro group to the desired aniline.
Visualizing the Synthetic Workflow
Caption: Simplified overview of the caspase activation pathway leading to apoptosis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a common method for the synthesis of the title compound, starting from 3-nitrobenzonitrile.
Step 1: Synthesis of 3-Nitrobenzamidoxime
-
To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-nitrobenzamidoxime.
Step 2: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
-
Suspend 3-nitrobenzamidoxime (1 equivalent) in acetic anhydride (5 equivalents).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Step 3: Synthesis of this compound
-
To a solution of 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a bed of celite to remove the iron residue.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 3: Caspase-3/7 Activity Assay (using Caspase-Glo® 3/7 Assay)
This protocol outlines the use of a commercially available luminescent assay to measure the activity of caspase-3 and -7, key executioners of apoptosis. [2][3][4][5]
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [3]3. Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light. [2][4]4. Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data to determine the fold-increase in caspase activity compared to the vehicle control.
Data Presentation: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-pyridinyl | 5-(3-methoxyphenyl) | SK-HEP-1 | 0.76 | [6] |
| 2 | 3-pyridinyl | 5-(3-hydroxyphenyl) | Caco-2 | 0.98 | [6] |
| 3 | - | - | MCF-7 | 15.63 | [1] |
| 4 | - | - | WiDr | 4.5 | [1] |
| 5 | 2-[3-(pyridin-4-yl)] | 5-(benzo[d]thiazol-2-yl) | CaCo-2 | 4.96 | [7] |
| 6 | 2-[3-(pyridin-4-yl)] | 5-(benzo[d]thiazol-4-yl)methanol | DLD1 | 0.35 | [7] |
| 7 | 2-(4-t-Butyl-phenyl) | 5-(5-(4-chlorophenyl)) | MCF-7 | 6.74 | [8] |
| 8 | 2-(4-t-Butyl-phenyl) | 5-(5-(4-methoxyphenyl)) | MCF-7 | 3.69 | [8] |
Note: The structures of compounds 3 and 4 are complex and not easily represented by simple R group substitutions in this table. Please refer to the original publication for their full structures.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform in medicinal chemistry for the development of novel anticancer agents. Its derivatives have demonstrated potent activity through the induction of apoptosis via caspase activation. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of new compounds based on this privileged structure.
Future research in this area should focus on the synthesis of diverse libraries of derivatives to expand the structure-activity relationship knowledge base. Further mechanistic studies are also warranted to identify the specific molecular targets of these compounds within the apoptotic pathway. The exploration of this scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
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protocols.io. Caspase 3/7 Activity. 2025. Available from: [Link]
-
Al-Ostoot, F. H., et al. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. 2021, 26(5), 1475. Available from: [Link]
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Bielawska, A., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. 2020, 13(6), 111. Available from: [Link]
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JoVE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. 2025. Available from: [Link]
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Yurttaş, L., et al. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. 2020, 5(42), 27438-27451. Available from: [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]
-
Głowacka, I. E., et al. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018, 23(12), 3361. Available from: [Link]
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Vaidya, A., et al. Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research. 2020, 29, 1245-1265. Available from: [Link]
-
Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. 2022. Available from: [Link]
-
Szeliga, J., et al. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. 2020, 25(17), 3953. Available from: [Link]
- Google Patents. Process for the preparation of substituted oxadiazoles. EP0872480A1.
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Apaza, T., et al. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. RSC Med. Chem., 2023, 14, 123-132. Available from: [Link]
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Application Note: A Guide to Evaluating 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline as a Potential Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Audience: Researchers, scientists, and drug development professionals in immuno-oncology and medicinal chemistry.
Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-value therapeutic target, particularly in oncology. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, leading to T-cell starvation and the production of immunosuppressive metabolites like kynurenine.[1][2] This enzymatic activity is a key mechanism by which tumors evade immune destruction.[3][4] The 1,2,4-oxadiazole heterocycle is a privileged structure in medicinal chemistry, valued for its role as a stable bioisostere for ester and amide groups, which can enhance metabolic stability.[5] This application note presents a comprehensive guide for evaluating the inhibitory potential of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a representative of this chemical class, against recombinant human IDO1. We provide detailed protocols for compound preparation, a robust in-vitro fluorometric inhibition assay, and data analysis, grounded in established biochemical principles to ensure reliable and reproducible results.
Part 1: Compound Preparation and Quality Control
The integrity of any enzyme inhibition screening campaign hinges on the purity and characterization of the test article. This compound is not a naturally occurring compound and must be synthesized.
1.1 Synthesis Overview A common and effective route to this compound involves a two-step process starting from a nitro-substituted precursor.[5]
-
Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is typically formed via the cyclodehydration of an amidoxime precursor that has been acylated. This is a versatile method for creating 3,5-disubstituted 1,2,4-oxadiazoles.[5][6]
-
Nitro Group Reduction: The final step is the reduction of a nitro group on the phenyl ring to the primary amine (aniline). A standard and efficient method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[5][7]
1.2 Physicochemical Properties & Characterization Prior to biological evaluation, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for accurate biological testing.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [8] |
| Molecular Weight | 175.19 g/mol | [8] |
| CAS Number | 10185-68-9 | [8] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, Methanol | Expected |
Part 2: Principles of the IDO1 Inhibition Assay
2.1 The IDO1 Catalytic Pathway IDO1 is a heme-containing dioxygenase that initiates the kynurenine pathway of tryptophan metabolism.[9] In its active ferrous (Fe²⁺) state, the enzyme binds molecular oxygen (O₂) first, followed by the substrate L-tryptophan (L-Trp).[9] It then catalyzes the oxidative cleavage of the pyrrole ring of L-Trp to produce N-formylkynurenine (NFK).[10] NFK is subsequently hydrolyzed, either spontaneously or by cellular formamidases, to the stable, immunosuppressive metabolite kynurenine. An inhibitor can block this process, preserving local tryptophan levels and preventing kynurenine production.
Caption: The IDO1 catalytic pathway and point of inhibition.
2.2 Assay Rationale and Critical Components The protocol described here is a robust in-vitro assay designed for a 96-well plate format, measuring the enzymatic production of NFK.[10][11]
-
Enzyme: Recombinant human IDO1.
-
Substrate: L-Tryptophan. Note that IDO1 can be subject to substrate inhibition at high L-Trp concentrations (>100 µM), so using an optimized concentration is critical.[9][12]
-
Reducing System: The heme iron in IDO1 is prone to oxidation to the inactive ferric (Fe³⁺) state. The assay buffer must therefore contain a reducing system, typically composed of ascorbic acid and methylene blue as an electron carrier, to maintain the enzyme in its active ferrous (Fe²⁺) state.[12][13]
-
Catalase: The reducing system can generate hydrogen peroxide (H₂O₂), which can damage the IDO1 enzyme. Catalase is included to catalytically degrade H₂O₂ to water and oxygen, thereby protecting IDO1 activity.[12][13]
-
Detection: The assay utilizes a fluorogenic developer that selectively reacts with the NFK product to generate a highly fluorescent signal, providing a high signal-to-background ratio.[10][11] The fluorescence is read at λex = 402 nm / λem = 488 nm.
| Reagent | Recommended Final Concentration | Rationale |
| Potassium Phosphate Buffer (pH 6.5) | 50-100 mM | Optimal pH for IDO1 activity.[12][13] |
| Recombinant Human IDO1 | ~40 nM | Sufficient for robust signal generation. |
| L-Tryptophan (L-Trp) | 100 µM | Substrate; avoids substrate inhibition.[12] |
| Sodium Ascorbate | 20 mM | Reducing agent to maintain active IDO1.[12][13] |
| Methylene Blue | 10 µM | Electron carrier for the reducing system.[12][13] |
| Bovine Catalase | 100 µg/mL (~50-150 nM) | Removes inhibitory H₂O₂.[12][13] |
| DMSO | <1% | Vehicle for test compound; higher concentrations can inhibit the enzyme. |
Part 3: Detailed Experimental Protocols
3.1 Reagent and Compound Preparation
-
IDO1 Assay Buffer (pH 6.5): Prepare a 100 mM potassium phosphate buffer. Filter sterilize and store at 4°C.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock of a known IDO1 inhibitor (e.g., Epacadostat) in 100% DMSO. Store at -20°C.
-
L-Tryptophan Stock (2 mM): Dissolve L-Trp in IDO1 Assay Buffer. This may require gentle warming. Prepare fresh on the day of the experiment.
-
Recombinant Human IDO1: Reconstitute the enzyme according to the manufacturer's instructions in IDO1 Assay Buffer. Keep on ice at all times and use within a few hours. Avoid repeated freeze-thaw cycles.[10]
-
2x Reaction Premix: Prepare a sufficient volume for all wells. For every 1 mL of premix, combine:
-
880 µL IDO1 Assay Buffer
-
40 µL of 500 mM Sodium Ascorbate
-
20 µL of 500 µM Methylene Blue
-
40 µL of 2.5 mg/mL Catalase
-
20 µL of 100 mM L-Tryptophan
-
3.2 In-Vitro IDO1 Inhibition Assay Protocol
This protocol is designed for a black, flat-bottom 96-well plate.
Caption: High-level workflow for the IDO1 inhibition assay.
Step-by-Step Procedure:
-
Compound Plating:
-
Create a serial dilution series of the 10 mM test compound stock in IDO1 Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Add 50 µL of each diluted compound concentration to the appropriate wells in triplicate.
-
Controls:
-
100% Activity (Negative) Control: Add 50 µL of Assay Buffer containing the same final DMSO concentration as the test wells.
-
0% Activity (Positive) Control: Add 50 µL of a high concentration of the positive control inhibitor (e.g., 10 µM Epacadostat).
-
Background (No Enzyme) Control: Add 50 µL of Assay Buffer with DMSO.
-
-
-
Enzyme Addition & Pre-incubation:
-
Dilute the recombinant IDO1 enzyme in ice-cold IDO1 Assay Buffer to a 2x final concentration (e.g., 80 nM).
-
Add 50 µL of the diluted IDO1 enzyme to all wells except the "Background (No Enzyme) Control" wells. Add 50 µL of Assay Buffer to the background wells.
-
Tap the plate gently to mix.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation & Incubation:
-
Initiate the enzymatic reaction by adding 100 µL of the freshly prepared 2x Reaction Premix to all wells. The final volume in each well will be 200 µL.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's protocol for the detection reagents (e.g., the Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit from Sigma-Aldrich, MAK356).[10] This typically involves adding a stop solution followed by a developer solution and a final incubation period.
-
Read the plate on a fluorescence plate reader at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.
-
3.3 Data Analysis and Interpretation
-
Background Subtraction: Average the fluorescence values from the "Background (No Enzyme) Control" wells and subtract this value from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_TestWell / Signal_NegativeControl))
-
Determine IC₅₀:
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) in software such as GraphPad Prism or R.
-
The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Part 4: Troubleshooting and Scientific Insights
-
Low Signal or No Activity:
-
High Background Signal:
-
Cause: Compound autofluorescence. Insight: Some aromatic compounds can fluoresce at the assay wavelengths. To check for this, pre-read the plate after compound addition but before enzyme addition. If a high signal is observed, this compound may not be suitable for this specific fluorescent assay, and an alternative method like HPLC may be required.[13]
-
-
Poor Curve Fit or Inconsistent Data:
-
Cause: Compound precipitation. Insight: The aniline moiety may affect solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Visually inspect the wells for any signs of precipitation.[12]
-
-
Next Steps:
-
If significant inhibition is observed, the next logical step is to determine the mechanism of action (e.g., reversible vs. irreversible, competitive vs. non-competitive).[14] This involves pre-incubating the enzyme and inhibitor, then significantly diluting the mixture to see if enzyme activity can be recovered, which would indicate a reversible inhibitor.[14]
-
References
-
Liu, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
-
Le, D. T., & Jaffee, E. M. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Clinical Cancer Research. [Link]
-
Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
Max Planck Institute. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Press Release. [Link]
-
Ricciuti, B., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry. [Link]
-
Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pireaux, A., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Malinowska, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. [Link]
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Product Page. [Link]
-
Hrovat, K., et al. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. [Link]
-
Wnorowska, U., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link]
-
Naumczuk, B., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
-
PubChem. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Database Entry. [Link]
Sources
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
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- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols for the Initial In Vivo Evaluation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline as a Potential Anticancer Agent
Introduction
The 1,2,4-oxadiazole ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of several approved therapeutic agents and a multitude of investigational molecules. Derivatives of this heterocycle have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents.[1] These compounds are known to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways frequently dysregulated in cancer.[1][2]
This document provides a comprehensive guide for the initial in vivo evaluation of the novel compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline , hereafter referred to as OMOA-35 . As there is limited published data on the specific biological activities of OMOA-35, these protocols are designed to establish a foundational understanding of its safety, tolerability, and preliminary efficacy in a preclinical setting. The experimental framework is based on established methodologies for evaluating novel small molecules in oncology and is informed by the known activities of the broader oxadiazole class.[3][4]
Preclinical Rationale & Mechanistic Hypothesis
Constitutive activation of transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-B (NF-κB) is a hallmark of many human cancers.[1][2][5][6] These pathways drive tumor cell proliferation, survival, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[5][7] Many small molecule anticancer agents derived from heterocyclic scaffolds have been found to interfere with these critical signaling nodes.[5][8]
Based on the established activities of related oxadiazole compounds, we hypothesize that OMOA-35 may exert its anticancer effects by inhibiting the STAT3 signaling pathway. This pathway is often activated by upstream cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, nuclear translocation, and subsequent transcription of pro-oncogenic genes.[1][9][10] Inhibition of this pathway by OMOA-35 would be expected to block the transcription of genes responsible for proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).
Protocol 4.1: Efficacy of OMOA-35 in an A549 Lung Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor activity of OMOA-35 in an established subcutaneous A549 human lung cancer xenograft model.
-
Rationale: This model is widely used and allows for straightforward monitoring of tumor growth via external caliper measurements. [11][12]The use of two dose levels below the MTD helps to establish a dose-response relationship.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Cell Preparation: Culture A549 cells under standard conditions. Harvest cells in their exponential growth phase and ensure viability is >95%. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. [13][14] 2. Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse. [15] 3. Tumor Monitoring: Monitor tumor growth by measuring length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 . [11] 4. Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment: Administer treatment via IP injection daily for 21 days as described in the table below.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Monitor body weight 2-3 times weekly as a measure of toxicity. The study concludes when tumors in the vehicle control group reach the predetermined size limit (e.g., 2000 mm³).
-
Analysis: At the end of the study, euthanize mice and excise tumors to measure final tumor weight. Compare the mean tumor volumes and weights between groups.
-
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | IP | Daily x 21 days |
| 2 | OMOA-35 | 25 | IP | Daily x 21 days |
| 3 | OMOA-35 | 50 | IP | Daily x 21 days |
| 4 | Positive Control | (e.g., Paclitaxel, 10 mg/kg) | IP | Q3D x 5 doses |
| Group | Mean Final Tumor Volume (mm³ ± SEM) | TGI (%) | Mean Final Tumor Weight (g ± SEM) | Mean Body Weight Change (%) |
| Vehicle | 1850 ± 210 | - | 1.9 ± 0.25 | +4.1 |
| OMOA-35 (25 mg/kg) | 1120 ± 155 | 39.5 | 1.1 ± 0.18 | -2.3 |
| OMOA-35 (50 mg/kg) | 675 ± 98 | 63.5 | 0.7 ± 0.11 | -6.8 |
| Positive Control | 450 ± 75 | 75.7 | 0.5 ± 0.09 | -8.5 |
Pilot Pharmacokinetic (PK) Study
A pilot PK study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. [16]This helps to correlate drug exposure with efficacy and toxicity. [17]A simplified study can provide initial estimates of key parameters like half-life (t½) and maximum concentration (Cmax). [18] Protocol 5.1: Single-Dose Pilot PK Study in Mice
-
Objective: To determine the basic plasma pharmacokinetic profile of OMOA-35 after a single IP dose.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Procedure:
-
Administer a single IP dose of OMOA-35 (e.g., 50 mg/kg) to multiple groups of mice (n=3-4 mice per time point). [16][19] 2. At designated time points, collect blood samples via terminal cardiac puncture.
-
Process blood to collect plasma (e.g., centrifugation in EDTA-coated tubes) and store at -80°C until analysis.
-
Analyze plasma concentrations of OMOA-35 using a validated bioanalytical method, such as LC-MS/MS.
-
Plot the plasma concentration versus time to determine key PK parameters.
-
| Time Point | Number of Animals | Sample Collection Method |
| 15 minutes | 3 | Terminal Cardiac Puncture |
| 30 minutes | 3 | Terminal Cardiac Puncture |
| 1 hour | 3 | Terminal Cardiac Puncture |
| 2 hours | 3 | Terminal Cardiac Puncture |
| 4 hours | 3 | Terminal Cardiac Puncture |
| 8 hours | 3 | Terminal Cardiac Puncture |
| 24 hours | 3 | Terminal Cardiac Puncture |
References
- Jain, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Darshan Publishers.
-
Frank, D. A. (2015). STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC. Available at: [Link]
-
Taniguchi, K., & Karin, M. (2014). NF-κB, an Active Player in Human Cancers. AACR Journals. Available at: [Link]
-
Grandis, J. R. (2009). STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC. Available at: [Link]
-
Jin, W. (2020). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. PMC. Available at: [Link]
-
Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals. Available at: [Link]
-
Chellathai, D., et al. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers Media S.A.. Available at: [Link]
-
Wikipedia. (2024). NF-κB. Wikipedia. Available at: [Link]
-
Schmid, J. A., & Birbach, A. (2016). Subunit-Specific Role of NF-κB in Cancer. MDPI. Available at: [Link]
-
STAT3 signaling pathway: Significance and symbolism. (2025). Lens.org. Available at: [Link]
-
Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. (n.d.). DiscoverX. Available at: [Link]
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Khan, M. B., & Sathe, N. (2019). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. Journal of Integrated Science and Technology. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Providia. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2012). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Bioanalytical Systems. Available at: [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Inotiv. Available at: [Link]
-
Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. Available at: [Link]
-
Giraudo, E., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. Available at: [Link]
-
Kumar, P., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. Available at: [Link]
-
Kumar, P., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Johnson, J. I., et al. (2010). Drug Efficacy Testing in Mice. PMC. Available at: [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]
-
Ma, T., et al. (2000). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620. ResearchGate. Available at: [Link]
-
Mann, C. A., et al. (2025). OSUAB-0284 emerges as candidate for treatment of anthrax. BioWorld. Available at: [Link]
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Ramirez-Sanchez, I., et al. (2018). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. PubMed. Available at: [Link]
-
V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Available at: [Link]
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Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. PMC. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Handling, Storage, and Stability of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Introduction: The Scientific Context of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both an aromatic amine and a 1,2,4-oxadiazole ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, enhancing metabolic stability and modulating pharmacokinetic properties.[1] Aromatic amines, in turn, are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[2][3]
Given its potential role in the development of new chemical entities, a thorough understanding of the handling, storage, and stability of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed framework for ensuring the integrity of the compound and the safety of laboratory personnel.
Hazard Identification and Safe Handling
Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[2][3][5] They can be readily absorbed through the skin.[5] Therefore, stringent safety precautions are necessary.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or punctures. Immediately replace contaminated gloves.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Body Protection: A lab coat is required. For handling larger quantities or in situations with a high risk of splashes, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
Spill and Waste Management
Spill Protocol:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Neutralize (for acid/base spills): While not directly applicable to the compound itself, be prepared with appropriate neutralizing agents for any reagents used in conjunction with it.
-
Collect: Carefully scoop the absorbed material or the solid spill into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Waste Disposal:
Dispose of this compound and any contaminated materials in designated hazardous waste containers. Do not dispose of it down the drain or in general waste.
Storage and Stability
The stability of this compound is influenced by temperature, light, humidity, and pH. The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to degradation under certain conditions.
Recommended Storage Conditions
To ensure the long-term integrity of the compound, the following storage conditions are recommended, based on best practices for similar research chemicals.[7]
| Condition | Short-Term (1-4 weeks) | Long-Term (>1 month) | Rationale |
| Temperature | 2-8°C | -20°C or -80°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aromatic amine. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photolytic degradation. |
| Container | Tightly sealed vial | Tightly sealed vial | Prevents moisture absorption and contamination. |
Chemical Stability and Degradation Pathways
The stability of 1,2,4-oxadiazole derivatives is pH-dependent. A study on a similar compound, BMS-708163, a γ-secretase inhibitor drug candidate containing a 1,2,4-oxadiazole ring, demonstrated maximum stability in a pH range of 3-5.[8] Degradation rates increased at both lower and higher pH values.[8]
-
Acidic Conditions (Low pH): Protonation of a nitrogen atom in the oxadiazole ring can activate the ring for nucleophilic attack, leading to ring-opening.[8]
-
Basic Conditions (High pH): Nucleophilic attack on a carbon atom of the oxadiazole ring can also initiate ring-opening, especially in the presence of a proton donor like water.[8]
The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light.
The following diagram illustrates a generalized degradation pathway for 1,2,4-oxadiazole derivatives under acidic and basic conditions.
Caption: Generalized degradation pathways of 1,2,4-oxadiazole derivatives.
Protocols for Stability Assessment
To ensure the quality and reliability of experimental data, it is crucial to assess the stability of this compound, particularly when it is to be used in assays or as a synthetic precursor over an extended period.
Experimental Workflow for Stability Studies
The following diagram outlines a typical workflow for conducting stability studies.
Caption: Workflow for stability assessment of a chemical compound.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and degradation pathways under stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.
Protocol for Long-Term Stability Studies
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Procedure:
-
Sample Preparation: Aliquot the solid compound into multiple amber glass vials under an inert atmosphere.
-
Storage: Store the vials under the recommended long-term storage conditions (-20°C or -80°C, protected from light).
-
Time Points: At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a vial for analysis.
-
Analysis: Allow the sample to equilibrate to room temperature before opening. Prepare a solution in acetonitrile and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the compound against time. Determine the time at which the concentration falls below a specified limit (e.g., 95% of the initial concentration) to establish a shelf-life.
Conclusion
This compound is a valuable compound in drug discovery and development. A thorough understanding and implementation of proper handling, storage, and stability assessment protocols are essential for ensuring the safety of researchers and the integrity of scientific data. By adhering to the guidelines outlined in this document, scientists can confidently utilize this compound in their research endeavors.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. Available at: [Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Figshare. Available at: [Link]
-
(PDF) Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - ResearchGate. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available at: [Link]
-
Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. Available at: [Link]
-
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline - PubChem. Available at: [Link]
-
Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH. Available at: [Link]
-
Aniline - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]
-
Safety Data Sheet: Aniline - Carl ROTH. Available at: [Link]
-
This compound hydrochloride 5g - Dana Bioscience. Available at: [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]
-
Metabolities of 3-phenyl-5-methyl-1,2,4-oxadiazole (PMO) in rats, dogs, and mice - PubMed. Available at: [Link]
-
Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline Solubility Challenges
Welcome to the technical support guide for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
This section is structured to provide immediate, actionable solutions to common problems encountered during experimentation.
Q1: My this compound has precipitated out of my aqueous buffer during my assay. What steps should I take to resolve this?
Root Cause Analysis: The precipitation of this compound from aqueous solutions is a common issue stemming from its molecular structure. The molecule contains a hydrophobic aniline group and a methyl-oxadiazole moiety, which contribute to its limited aqueous solubility.[1][2] The aniline component, in particular, has low water solubility due to its benzene ring.[1][3]
Immediate Corrective Actions:
-
pH Adjustment: The solubility of aniline and its derivatives is highly pH-dependent.[1][4] The amino group on the aniline ring can be protonated in acidic conditions to form a more soluble salt.[1][4] Carefully lower the pH of your buffer to see if the compound redissolves. A target pH of 3-5 is a good starting point.
-
Co-Solvent Introduction: If pH adjustment is not feasible for your assay, the use of a co-solvent is recommended. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of organic and inorganic compounds.[5] Start by preparing a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid off-target effects.
-
Temperature Control: In some cases, a slight increase in temperature can enhance solubility. However, this is highly dependent on the stability of your compound and other assay components.
Long-Term Prevention Strategy:
For future experiments, it is advisable to determine the aqueous solubility of this compound under your specific assay conditions. This can be achieved by preparing a series of dilutions from a DMSO stock and visually inspecting for precipitation or by using a nephelometer for more quantitative analysis.
Q2: I'm struggling to prepare a stable stock solution of this compound. What is the recommended solvent and concentration?
Expert Recommendation: For initial stock solutions, 100% DMSO is the solvent of choice due to its excellent solvating power for a broad range of organic molecules.[5] A concentration of 10-20 mM is a typical starting point that balances solubility with the need for subsequent dilution into aqueous media.
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Data Summary Table: Solvent Compatibility
| Solvent | Miscibility with Water | Recommended Use |
| DMSO | Miscible | Primary stock solutions |
| Ethanol | Miscible | Intermediate dilutions |
| Water | Poorly Miscible | Final assay buffer (with co-solvent) |
This table provides a quick reference for solvent selection based on miscibility and intended application.[6]
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the handling and properties of this compound.
Q3: What are the key structural features of this compound that influence its solubility?
The solubility of this compound is a tale of two parts. The aniline portion, with its phenyl ring, is hydrophobic and contributes to poor water solubility.[1][3] Conversely, the amino group can participate in hydrogen bonding and can be protonated at acidic pH, which enhances aqueous solubility.[1][4] The 1,2,4-oxadiazole ring is a heterocyclic moiety that can also influence solubility, with some oxadiazole derivatives exhibiting good aqueous solubility.[7] The overall low solubility suggests that the hydrophobic characteristics of the aniline and methyl groups dominate.
Q4: Can I use sonication to dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly if you observe particulate matter after initial mixing. However, it's crucial to use a bath sonicator and to sonicate in short bursts to avoid overheating and potential degradation of the compound.
Q5: Are there any formulation strategies that can improve the bioavailability of this compound for in vivo studies?
For in vivo applications where aqueous solubility is paramount, several formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the preparation of lipid-based formulations, or the development of amorphous solid dispersions.[8][9][10] These advanced techniques can significantly enhance the apparent solubility and oral bioavailability of poorly soluble compounds.
Experimental Workflow and Diagrams
To provide a clearer understanding of the troubleshooting process, the following workflow and diagrams are provided.
Solvent Selection Workflow
Caption: A decision tree for troubleshooting solubility issues.
Impact of pH on Solubility
Caption: The effect of pH on the ionization and solubility of the aniline moiety.
References
- Solubility of Things. Aniline.
- NIH. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- ACS Publications. Oxadiazoles in Medicinal Chemistry.
- ChemicalBook. The Solubility of Aniline.
- AIP Publishing.
- Journal of Pharma and Biomedics. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- World Pharma Today.
- ResearchGate.
- PMC - PubMed Central.
- Sigma-Aldrich. Solvent Miscibility Table.
- ResearchGate. Dimethyl Sulfoxide (DMSO)
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Tableau de miscibilité des solvants [sigmaaldrich.com]
- 7. jpbsci.com [jpbsci.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline synthesis
Welcome to the technical support center for the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this important synthetic process. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Introduction
This compound is a key building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged structure, often used as a bioisostere for ester and amide groups to improve metabolic stability in drug candidates.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]
The synthesis of this compound typically follows a multi-step pathway, which presents several opportunities for optimization and troubleshooting. This guide will walk you through common challenges and provide scientifically grounded solutions.
Synthetic Pathway Overview
A common and effective route to synthesize this compound involves three main stages:
-
Amidoxime Formation: Conversion of a nitrile (typically 3-nitrobenzonitrile) to the corresponding N'-hydroxyimidamide (amidoxime) using hydroxylamine.
-
Oxadiazole Ring Formation: Acylation of the amidoxime with an acylating agent like acetic anhydride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.[1][2]
-
Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to an amine, yielding the final product.[1]
Below is a visual representation of this synthetic workflow.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield or No Formation of the Amidoxime
-
Question: I am observing a low yield of N'-hydroxy-3-nitrobenzimidamide from 3-nitrobenzonitrile. What could be the cause?
-
Answer: Low yields in amidoxime formation often stem from issues with reagent purity, reaction conditions, or work-up procedures.
-
Purity of Hydroxylamine: Ensure you are using a high-purity grade of hydroxylamine hydrochloride and a suitable base (e.g., sodium carbonate, triethylamine) to liberate the free hydroxylamine in situ.
-
Reaction Temperature and Time: The reaction of nitriles with hydroxylamine typically requires heating. Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
pH Control: The pH of the reaction mixture is crucial. An overly acidic or basic medium can inhibit the reaction or promote side reactions. Maintain a slightly basic pH for optimal results.
-
Work-up Procedure: The amidoxime product can have some water solubility. Ensure that during the work-up, you are not losing the product to the aqueous phase. Extraction with an appropriate organic solvent (e.g., ethyl acetate) is recommended.
-
Issue 2: Inefficient Cyclization to the 1,2,4-Oxadiazole Ring
-
Question: My O-acylated amidoxime intermediate is not cyclizing efficiently to the 1,2,4-oxadiazole. I am seeing starting material or the hydrolyzed intermediate in my LC-MS.
-
Answer: The cyclodehydration of the O-acyl amidoxime is often the most challenging step and is prone to side reactions.[3]
-
Insufficiently Forcing Conditions: Thermal cyclization often requires high temperatures, such as refluxing in a high-boiling solvent like toluene or xylene.[3] If the reaction is sluggish, consider increasing the temperature or using microwave irradiation, which can significantly shorten reaction times.[4]
-
Hydrolysis of the O-acyl Intermediate: The O-acyl amidoxime is susceptible to hydrolysis, especially in the presence of moisture.[4] Ensure you are using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Acylating Agent and Solvent: Acetic anhydride is a common and effective reagent for forming the 5-methyl substituted oxadiazole.[1][2] Aprotic solvents like DMF, THF, or acetonitrile are generally preferred for base-catalyzed cyclizations.[3][5]
-
| Parameter | Recommendation | Rationale |
| Cyclization Temperature | 100-150 °C (conventional heating) | To overcome the activation energy for cyclodehydration.[3] |
| Solvent | Toluene, Xylene, or DMF (anhydrous) | High boiling point for thermal cyclization and good solubility of intermediates.[3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of the sensitive O-acyl amidoxime intermediate.[4] |
Issue 3: Formation of Impurities During Cyclization
-
Question: I am observing a significant side product that appears to be an isomer of my desired 1,2,4-oxadiazole. What could be happening?
-
Answer: The formation of isomeric impurities can be due to rearrangements, with the Boulton-Katritzky rearrangement being a common culprit for 3,5-disubstituted 1,2,4-oxadiazoles.[3]
-
Boulton-Katritzky Rearrangement: This thermal rearrangement can be facilitated by acid or moisture.[3] To minimize this, use neutral, anhydrous conditions for your workup and purification. Store the purified compound in a dry environment.
-
Dimerization of Nitrile Oxides: If your synthesis proceeds via a 1,3-dipolar cycloaddition pathway, the dimerization of the nitrile oxide intermediate to form a furoxan is a common side reaction.[3] This is less common in the amidoxime acylation-cyclization route.
-
Caption: Troubleshooting logic for the cyclization step.
Issue 4: Incomplete or Unselective Nitro Group Reduction
-
Question: The final reduction of the nitro group is giving me a low yield of the desired aniline, or I am seeing byproducts. How can I optimize this step?
-
Answer: The reduction of an aromatic nitro group is a well-established transformation, but selectivity and efficiency can be influenced by the choice of reagents and conditions.
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this reduction.[1] Ensure the catalyst is active and use an appropriate loading (typically 5-10 mol%).
-
Hydrogen Source: While hydrogen gas is commonly used, other hydrogen donors like sodium hypophosphite or ammonium formate can be safer and equally effective.[1][6]
-
Solvent System: A variety of solvents can be used, including ethanol, methanol, or ethyl acetate. A biphasic system like water/2-MeTHF can also be efficient.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material. Over-reduction is generally not an issue for this substrate, but incomplete reduction will necessitate a more challenging purification.
-
Experimental Protocols
Protocol 1: Synthesis of N'-Hydroxy-3-nitrobenzimidamide
-
To a solution of 3-nitrobenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime.
Protocol 2: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-nitrobenzene
-
Dissolve the N'-hydroxy-3-nitrobenzimidamide (1 eq.) in acetic anhydride (3-5 eq.).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Stir until the excess acetic anhydride is hydrolyzed.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the nitro-substituted oxadiazole.
Protocol 3: Synthesis of this compound
-
In a flask, suspend 3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-nitrobenzene (1 eq.) and 10% Pd/C (0.1 eq.) in ethanol.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final aniline.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a one-pot procedure for the synthesis of the 1,2,4-oxadiazole from the amidoxime?
-
A1: Yes, one-pot procedures are available. These typically involve the acylation of the amidoxime followed by the addition of a base or heating to induce cyclization without isolating the O-acyl intermediate.[5][7] This can improve efficiency but may require more careful optimization of reaction conditions to minimize side reactions.
-
-
Q2: What are the best purification methods for the final product?
-
A2: The final product, this compound, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Q3: Are there alternative methods for the cyclization step?
-
Q4: How can I confirm the structure of my final product?
-
A4: The structure of this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aniline protons and the methyl group on the oxadiazole ring will be characteristic features in the NMR spectra.
-
References
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis - Benchchem.
- This compound - Benchchem.
- Optimization of the flow synthesis of 1,2,4-oxadiazoles. - ResearchGate.
- Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles - ResearchGate.
- troubleshooting common side reactions in 1,2,4-oxadiazole synthesis - Benchchem.
- Optimization of reduction reaction of 1,2,4-oxadiazole 1a. - ResearchGate.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI.
- Amidoximes as intermediates for the synthesis of potential drugs - Univerzita Karlova.
Sources
Technical Support Center: Purification of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Welcome to the technical support guide for the purification of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key pharmaceutical intermediate. The inherent physicochemical properties of this molecule, namely the basic aniline moiety and the polar oxadiazole ring, often lead to specific purification hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to empower you to achieve high purity and yield in your experiments.
I. Understanding the Core Challenges
The purification of this compound is often complicated by a combination of factors stemming from its synthesis and inherent molecular structure. A primary synthetic route involves the reduction of the corresponding nitro-substituted precursor, 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.[1] This process can introduce specific impurities that require targeted removal strategies.
Key Molecular Features Influencing Purification:
-
Basic Amino Group: The aniline functional group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and potential product loss during column chromatography.
-
Polar Oxadiazole Ring: The 1,2,4-oxadiazole ring is a polar heterocycle, which influences the compound's solubility and chromatographic behavior.
-
Aromatic System: The presence of the phenyl ring allows for potential π-π stacking interactions, which can affect crystallization and chromatographic separation.
Common Impurities:
-
Unreacted Starting Material: Incomplete reduction can leave traces of the nitro-precursor, 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.
-
By-products of Reduction: Depending on the reduction method, various side-products can form. For instance, catalytic hydrogenation may lead to partially reduced intermediates.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities, especially if exposed to light or acidic conditions for extended periods.[2]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
Problem 1: Product Discoloration (Yellow, Brown, or Pink Hue)
Underlying Cause: Aromatic amines are prone to oxidation, forming colored impurities. This can be exacerbated by exposure to air, light, or residual acidic/basic catalysts from the synthesis.
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and add a small amount of activated carbon (typically 1-5% w/w). Heat the mixture for a short period (10-15 minutes), then perform a hot filtration to remove the charcoal. This is effective for removing highly colored, non-polar impurities.
-
Inert Atmosphere: Conduct purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Reducing Agents: In some cases, adding a small amount of a reducing agent like sodium dithionite or sodium bisulfite during workup or recrystallization can help prevent or reverse oxidation.[2]
Problem 2: Poor Separation and Streaking during Silica Gel Column Chromatography
Underlying Cause: The basic aniline group interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to broad peaks, tailing, and often irreversible adsorption of the product onto the column.
Solutions:
-
Basified Mobile Phase: Add a small amount of a basic modifier to your mobile phase. A common starting point is 0.5-2% triethylamine (TEA) in a hexane/ethyl acetate or dichloromethane/methanol solvent system. The TEA will compete with the aniline for the acidic sites on the silica, leading to sharper peaks and better elution.[3]
-
Alternative Stationary Phases:
-
Amine-functionalized Silica Gel: This is a highly effective option for purifying basic compounds as it minimizes the strong acidic interactions.[3]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
-
-
Reverse-Phase Chromatography (RP-HPLC): For high-purity requirements, preparative RP-HPLC using a C18 column is a powerful technique.[4][5] A typical mobile phase would be a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Problem 3: Difficulty in Achieving High Purity by Recrystallization Alone
Underlying Cause: The presence of impurities with similar solubility profiles to the desired product can make separation by recrystallization challenging. This is particularly true if the impurity is structurally very similar to the product.
Solutions:
-
Solvent System Screening: Systematically screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Two-Solvent Recrystallization: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is insoluble until turbidity is observed. Slow cooling should then induce crystallization.
-
Sequential Purification: Combine recrystallization with another technique. For example, perform an initial "rough" purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization to achieve high purity.
Problem 4: Oily Product Instead of a Crystalline Solid
Underlying Cause: The presence of residual solvents or impurities can lower the melting point of the product and prevent it from crystallizing. The compound itself may also have a relatively low melting point.
Solutions:
-
Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify while the impurities are washed away. Hexanes or diethyl ether are often good choices for this.
-
Salt Formation: Convert the aniline to a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid.[2][6] These salts are often more crystalline and have higher melting points than the free base. The free base can be regenerated by treatment with a base after purification.
-
High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the product under high vacuum, possibly with gentle heating.
III. Experimental Protocols
Protocol 1: Column Chromatography with a Basified Mobile Phase
-
Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]
IV. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC mobile phase to analyze this compound?
A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) with the addition of 1-2% triethylamine to prevent streaking.[3]
Q2: My purified product is still slightly off-white. How can I improve the color?
If a single recrystallization with charcoal treatment does not yield a white product, consider a second recrystallization from a different solvent system. Alternatively, a quick pass through a short plug of silica gel or basic alumina using a moderately polar solvent system can remove residual colored impurities.
Q3: Can I use sublimation to purify this compound?
Sublimation can be an effective technique for purifying some oxadiazole derivatives, especially if the impurities are non-volatile.[3] However, its effectiveness for this compound would need to be determined experimentally. It is generally more suitable for compounds with higher vapor pressures at temperatures below their decomposition point.
Q4: Is it possible to purify this compound by an acid-base extraction?
Yes, an acid-base extraction can be a useful initial purification step. Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified free base, which can then be extracted back into an organic solvent.
Q5: What are the expected physicochemical properties of this compound?
While experimental data can vary, the molecular weight is approximately 175.19 g/mol .[8] Its properties suggest it is a solid at room temperature with limited water solubility but better solubility in organic solvents.
V. Visual Workflows and Data
Diagram 1: General Purification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 5. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
Common side products in the synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Introduction
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a crucial building block in medicinal chemistry. The 1,2,4-oxadiazole ring is recognized as a privileged structure, often used as a bioisosteric replacement for ester and amide groups to improve metabolic stability in drug candidates.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1]
The synthesis, while well-established, is not without its challenges. The most common route involves the cyclodehydration of an O-acylated amidoxime intermediate, followed by the reduction of a nitro group precursor.[1] This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, focusing on the identification and mitigation of common side products to help researchers optimize their synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues, their probable causes, and recommended solutions based on mechanistic principles.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low yield of the desired 1,2,4-oxadiazole; starting amidoxime is the main component in the crude mixture. | 1. Incomplete Acylation: The amidoxime failed to react completely with the acylating agent (e.g., acetic anhydride).2. Cleavage of O-Acyl Intermediate: The O-acylated amidoxime intermediate is susceptible to hydrolysis, especially in the presence of moisture, reverting to the starting amidoxime.[2] | Ensure Anhydrous Conditions: Perform the acylation and cyclization steps under an inert atmosphere (N₂ or Ar) using dry solvents and glassware. Moisture is a key contributor to the hydrolysis of the activated intermediate.[2]Optimize Acylation: If using a carboxylic acid instead of an anhydride, employ a reliable coupling agent like HATU with a non-nucleophilic base (e.g., DIPEA) to ensure efficient formation of the O-acyl intermediate.[2] |
| A major byproduct is observed with a mass corresponding to the O-acetylated amidoxime intermediate. | Inefficient Cyclodehydration: The conditions (temperature, time, or base strength) are insufficient to drive the ring-closing reaction to completion.[2] | Increase Thermal Energy: For thermally-driven cyclodehydration, refluxing in a high-boiling solvent such as toluene or xylene is often necessary to overcome the activation energy barrier for ring closure.[2]Use an Effective Base: For base-mediated cyclization, a strong, non-nucleophilic base is preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective option.[3] Superbase systems like NaOH/DMSO can also promote cyclization, sometimes even at room temperature.[2] |
| The final product after the reduction step is contaminated with the nitro-containing precursor. | Incomplete Nitro Group Reduction: The catalytic reduction of the nitro group to the aniline is incomplete. | Verify Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch if necessary.Optimize Hydrogen Source: When using transfer hydrogenation (e.g., with sodium hypophosphite), ensure the stoichiometry is correct and the reaction is run for a sufficient duration. For catalytic hydrogenation with H₂ gas, increase the pressure or reaction time.[1] |
| NMR and MS data suggest the formation of an isomeric byproduct, such as a 1,3,4-oxadiazole. | Rearrangement Reactions: Although less common under standard thermal conditions, certain factors can promote rearrangement.1. Boulton-Katritzky Rearrangement (BKR): This thermal or acid-catalyzed rearrangement can occur in some 1,2,4-oxadiazoles, leading to different heterocyclic systems.[2][4]2. Photochemical Rearrangement: Under photochemical conditions, 1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[2][4] | Control Reaction Conditions: Avoid harsh acidic workups or purification conditions (e.g., silica gel chromatography with acidic eluents). Use neutral, anhydrous conditions where possible.[2]Avoid Light Exposure: If unexpected isomers appear, protect the reaction from light, especially if any photochemical pathways are suspected. |
Core Synthesis and Side Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and highlights the critical junctures where side products can form.
Caption: Main synthesis route and common side pathways.
Frequently Asked Questions (FAQs)
Q1: My cyclodehydration step is very slow and gives low yields. I am refluxing in toluene. What can I do?
A1: While toluene is a common solvent, the thermal cyclization of the O-acyl amidoxime intermediate can require significant thermal energy. If your yield is poor, consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) to provide more energy for the ring closure. Alternatively, you can switch to a base-mediated approach. Using a strong, non-nucleophilic base like TBAF in anhydrous THF can facilitate cyclization under milder thermal conditions, often with improved yields and shorter reaction times.[2][3]
Q2: I am seeing a byproduct that I suspect is the uncyclized O-acetyl intermediate. How can I confirm this and prevent its formation?
A2: You can often identify the O-acetyl intermediate using LC-MS, as it will have a molecular weight corresponding to the amidoxime plus the acetyl group (+42 Da). In the ¹H NMR, you would expect to see a singlet around 2.0-2.2 ppm for the acetyl methyl group, in addition to the aromatic protons. To prevent its accumulation, you must ensure the cyclodehydration goes to completion. As mentioned in A1, this can be achieved by increasing the reaction temperature/time or by employing a more potent base to catalyze the ring closure.[2]
Q3: Can my 1,2,4-oxadiazole product decompose during workup or purification?
A3: Yes, the 1,2,4-oxadiazole ring system can be sensitive to certain conditions. The Boulton-Katritzky rearrangement is a known thermal or acid-catalyzed process that can lead to the formation of other heterocycles.[4] To mitigate this risk, it is advisable to use neutral conditions during aqueous workups. When performing column chromatography, consider using a neutral stationary phase like alumina or deactivating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column degradation.
Q4: What is the best method for the final nitro-to-aniline reduction to ensure a clean product?
A4: Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and high-yielding method for this transformation.[1] A particularly effective and green chemistry-aligned protocol uses a Pd/C catalyst with a hydrogen source like sodium hypophosphite in a biphasic water/2-MeTHF system. This method offers high selectivity, short reaction times, and allows for the recovery of the catalyst.[1] It is crucial to monitor the reaction by TLC or LC-MS to ensure it proceeds to completion, thereby avoiding contamination with the starting nitro compound or partially reduced intermediates.
Experimental Protocol: Base-Mediated Cyclodehydration
This protocol describes an efficient method for the cyclization of the O-acyl intermediate, which is often the most challenging step in the synthesis.
Objective: To convert O-acetyl-3-nitrobenzamidoxime to 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole with high efficiency.
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the crude O-acetyl-3-nitrobenzamidoxime intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of substrate).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise to the stirred solution at room temperature. Rationale: TBAF is a strong, non-nucleophilic base that effectively promotes the cyclodehydration without competing nucleophilic attack.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
References
-
5.04 1,2,4-Oxadiazoles - ResearchGate. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs - Beilstein Journals. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. [Link]
-
Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. [Link]
Sources
Technical Support Center: Synthesis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Welcome to the technical support guide for the synthesis and yield optimization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. As a versatile building block in medicinal chemistry, achieving a high yield of this compound is crucial for advancing drug discovery programs.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting solutions for common challenges encountered during its synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues that can lead to diminished yields or product impurities. We will explore the causality behind these problems and provide actionable solutions.
Issue 1: Low or No Yield of the 1,2,4-Oxadiazole Intermediate
Question: My reaction to form the 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole intermediate from 3-nitrobenzamidoxime is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?
Answer: This is a frequent challenge that typically points to issues in one of two key stages: the initial O-acylation of the amidoxime or the subsequent cyclodehydration step.[1][2]
Workflow: Synthesis of the 1,2,4-Oxadiazole Intermediate
Caption: General workflow for the formation of the oxadiazole ring.
Potential Cause 1: Inefficient Carboxylic Acid Activation
If you are using acetic acid directly instead of an anhydride, it must be "activated" to react with the amidoxime. Inefficient activation is a primary reason for poor formation of the critical O-acylamidoxime intermediate.[2]
Solution: The choice of coupling reagent is critical. While many exist, some are more effective for this transformation.
-
Recommended: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF). This combination is highly efficient and often leads to clean, high-yield reactions.[2]
-
Alternative: Other reagents like HBTU or EDC can also be effective, but may require more optimization.[3][4]
| Coupling Reagent | Base | Typical Conditions | Outcome |
| HATU | DIPEA | DMF, Room Temp | Excellent yields, clean reaction profile |
| HBTU | DIPEA | DMF, Room Temp | Good to excellent yields, may require optimization |
| EDC/HOBt | DIPEA | DMA, 150 °C (Flow) | Effective, particularly in continuous flow systems[3] |
| PS-Carbodiimide | N/A | Microwave, 85 °C | Good for solid-phase synthesis, facilitates purification[4] |
Causality: Coupling reagents like HATU transform the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive activated ester. This readily undergoes nucleophilic attack by the amidoxime oxygen, forming the O-acylamidoxime intermediate necessary for cyclization.
Potential Cause 2: Incomplete or Failed Cyclodehydration
The O-acylamidoxime intermediate must lose a molecule of water to form the stable oxadiazole ring. This step often requires forcing conditions, and if they are insufficient, the reaction will stall at the intermediate stage, which can then hydrolyze back to the starting materials, lowering the overall yield.[5]
Solutions:
-
Thermal Cyclization: Refluxing in a high-boiling point aprotic solvent like toluene or xylene is a common method. Ensure you are reaching a high enough temperature for a sufficient duration to drive the reaction to completion.
-
Base-Mediated Cyclization: This is often more efficient and can proceed at lower temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by efficiently promoting the cyclodehydration step.[4][6]
Key Consideration: Ensure anhydrous conditions, especially for base-mediated methods. Water can promote the hydrolysis of the O-acylamidoxime intermediate, which is a common side reaction that directly competes with the desired cyclization.[5]
Issue 2: Low Yield During the Nitro Group Reduction
Question: I have successfully synthesized the nitrated intermediate, 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole, but I am getting a low yield of the final aniline product after the reduction step. What could be going wrong?
Answer: The reduction of the nitro group to an amine is the final step, but it comes with its own set of challenges. The primary concerns are incomplete reaction, catalyst inefficiency, or undesired side reactions like the reductive cleavage of the oxadiazole ring.
Troubleshooting the Nitro Reduction
Caption: Decision tree for troubleshooting the nitro reduction step.
Potential Cause 1: Catalyst Deactivation
Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[1] Its activity can be diminished by impurities from previous steps or improper storage and handling.
Solution:
-
Always use a fresh, high-quality Pd/C catalyst.
-
Ensure the nitrated intermediate is sufficiently pure before the reduction step, as sulfur or other contaminants can poison the catalyst.
-
Handle the catalyst under an inert atmosphere (like nitrogen or argon) if possible, especially during weighing and transfer.
Potential Cause 2: Inefficient Hydrogen Source
Whether using H₂ gas or a transfer hydrogenation reagent, an insufficient supply of hydrogen will lead to an incomplete reaction.
Solution:
-
Catalytic Hydrogenation (H₂ gas): Ensure the system is properly sealed and pressurized. If the reaction stalls, carefully purge and repressurize the vessel.
-
Transfer Hydrogenation: This method can be highly efficient and avoids the need for high-pressure hydrogen gas. A robust system uses a Pd/C catalyst with sodium hypophosphite in a biphasic water/2-MeTHF solvent system.[1] This method offers short reaction times and high selectivity.[1]
Potential Cause 3: Reductive Cleavage of the Oxadiazole Ring
The O-N bond within the 1,2,4-oxadiazole ring is susceptible to cleavage under certain reductive conditions, leading to the formation of amidine byproducts and a lower yield of the desired aniline.[7]
Solution:
-
Milder Conditions: Avoid overly harsh conditions (e.g., excessively high temperatures or pressures). Transfer hydrogenation is often milder than direct catalytic hydrogenation.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction and subsequent ring cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic protocol for this compound?
A two-step process is most prevalent.[1] First, 3-nitrobenzamidoxime undergoes an O-acylation with acetic anhydride, followed by a base-catalyzed cyclodehydration to form 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole. The second step involves the selective reduction of the nitro group using Pd/C and a hydrogen source to yield the final product.[1]
Q2: Are there one-pot methods available for synthesizing 1,2,4-oxadiazoles?
Yes, one-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes and carboxylic acids or their derivatives have been developed.[8][9] These methods, often employing superbase media like NaOH/DMSO or activating agents like the Vilsmeier reagent, can be highly efficient.[6] However, for the specific synthesis of this compound, the two-step approach starting from the nitro-substituted precursor is well-documented and robust, offering easier purification of the intermediate.
Q3: How do I prepare the 3-nitrobenzamidoxime starting material?
3-Nitrobenzamidoxime is typically synthesized from 3-nitrobenzonitrile. The nitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, usually in a protic solvent like ethanol under reflux conditions.
Q4: My final product is difficult to purify. Any suggestions?
If impurities persist after the final reduction step, consider the following:
-
Acid-Base Extraction: As an aniline, the product is basic. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product extracted back into an organic solvent.
-
Chromatography: Column chromatography using silica gel with a hexane/ethyl acetate gradient is typically effective.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can significantly improve purity.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
-
Acylation: To a stirred solution of 3-nitrobenzamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., pyridine or THF), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cyclization: Heat the reaction mixture to reflux (temperature will depend on the solvent) for 4-8 hours. The formation of the oxadiazole can be monitored by LC-MS.
-
Workup: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with water and then a cold, non-polar solvent like hexane. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Reduction to this compound[1]
-
Setup: In a reaction vessel, suspend 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1 equivalent) and Pd/C (5-10 mol%) in a biphasic solvent system such as 2-MeTHF and water.
-
Reagent Addition: Add sodium hypophosphite (3-5 equivalents) as the hydrogen transfer agent.
-
Reaction: Heat the mixture gently (e.g., 40-50 °C) and stir vigorously to ensure good mixing between the phases. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the organic solvent used in the reaction.
-
Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer one or two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
References
- BenchChem. (n.d.). This compound.
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Ley, S. V., et al. (2012). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 10(45). [Link]
-
Durden Jr., J. A., & Heywood, D. L. (1965). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 30(12), 4359–4360. [Link]
-
Aksenov, A. V., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7505. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. Retrieved from [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]
-
Zhang, L., et al. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(5), 791–794. [Link]
-
ResearchGate. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
-
Wieczerzak, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(1), 52. [Link]
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in common lab solvents
Welcome to the dedicated technical support guide for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in common laboratory solvents. As a molecule of interest in medicinal chemistry, understanding its behavior in solution is critical for generating reliable and reproducible experimental data.[1] This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to anticipate challenges and troubleshoot effectively.
Compound Overview and Inherent Stability Characteristics
This compound incorporates the 1,2,4-oxadiazole heterocycle, a five-membered aromatic ring. This moiety is often used in drug design as a bioisostere for ester and amide groups to improve metabolic stability.[1] While the 1,2,4-oxadiazole ring is generally considered chemically and thermally robust, its stability is not absolute and can be influenced by environmental factors, particularly pH and the nature of the solvent.[1][2]
The primary mode of degradation for the 1,2,4-oxadiazole ring is through ring-opening reactions.[3][4] This can be initiated by both acidic and basic conditions. The reactivity of the ring stems from the polarized and readily cleavable O-N bond and the electrophilic nature of the carbon atoms.[2]
Solubility and Solvent Selection
A common initial challenge is achieving a stable, clear solution. The choice of solvent is the first critical step in any experiment.
Frequently Asked Questions (FAQs) on Solubility
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the general solubility of aromatic amines and oxadiazole derivatives, polar aprotic solvents are typically the first choice. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Protic solvents like methanol and ethanol can also be used, but with caution regarding long-term stability, especially if the solution is not buffered. Aqueous solutions will likely require pH adjustment and/or the use of co-solvents due to the compound's aromatic nature.
Q2: I am observing precipitation when adding my DMSO stock solution to an aqueous buffer. How can I resolve this?
A2: This is a common issue related to the poor aqueous solubility of many organic compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your assay.
-
Use a different co-solvent: Sometimes, switching to a different water-miscible solvent like DMF or ethanol can improve solubility.
-
pH adjustment: The aniline moiety in the compound is basic and will be protonated at acidic pH, which may increase aqueous solubility. However, as discussed below, low pH can also promote degradation. A careful balance must be struck.
Q3: Can I use water as a primary solvent?
A3: Direct dissolution in water is expected to be very low.[5] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.
Troubleshooting Guide: Stability Issues
The stability of this compound is critically dependent on the pH of the medium. The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions.[3]
Degradation Pathways
The primary degradation route for 1,2,4-oxadiazoles is ring cleavage. The mechanism is pH-dependent:
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This activates the ring for nucleophilic attack by water, leading to ring opening and the formation of an aryl nitrile degradation product.[3]
-
Base-Catalyzed Hydrolysis: At high pH, nucleophilic attack (e.g., by hydroxide ions) occurs on one of the ring carbons. This process is facilitated by the presence of a proton donor, such as water, to complete the ring-opening cascade.[3] In the absence of a proton donor, such as in dry acetonitrile, the compound is significantly more stable.[3]
Caption: HPLC-Based Stability Assessment Workflow.
Step-by-Step Method
-
HPLC Method Development (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes) to identify the retention time of the parent compound and any degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation and Incubation:
-
Prepare a 10 mM stock solution of this compound in high-quality DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your target buffer (e.g., PBS, pH 7.4).
-
Immediately inject a sample of this solution into the HPLC. This is your T=0 time point.
-
Incubate the remaining solution under your desired test conditions (e.g., at 37°C, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated solution.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A loss of >10% of the parent compound over the course of an experiment is typically considered significant.
-
By following this structured approach, you can confidently assess the stability of this compound in your specific experimental context, leading to more robust and reliable scientific outcomes.
References
-
Singh, R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3195-3206. Available at: [Link]
-
Lin, C. H., et al. (2022). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. Journal of Medicinal Chemistry, 65(14), 9737-9753. Available at: [Link]
-
Nishimuta, H., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 49(8), 961-969. Available at: [Link]
-
Su, M. D. (2014). Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole. ChemPhysChem, 15(13), 2712-2722. Available at: [Link]
-
Kumar, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
- Ibid.
-
Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(4), 376-398. Available at: [Link]
-
Sharma, M., & Murugesan, K. (2022). Forced Degradation – A Review. International Journal on Pharmaceutical and Biomedical Research, 2(1), 4-16. Available at: [Link]
-
Sahu, N., & Arif, R. (2024). Different Method for the Production of Oxadiazole Compounds. International Journal of Chemical Engineering and Processing, 10(1), 20-26. Available at: [Link]
-
Sharma, S., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Available at: [Link]
-
Muralikrishna, S., et al. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Biomedical Journal of Scientific & Technical Research, 1(7). Available at: [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. Available at: [Link]
-
Patel, K., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, e2200123. Available at: [Link]
- Ibid.
-
Gzella, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5174. Available at: [Link]
-
Biocompare. 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline from Aladdin Scientific. Available at: [Link]
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS # 59908-70-2, 4-(1,2,4-Oxadiazol-3-yl)aniline, 4-(1,2,4-Oxadiazol-3-yl)benzenamine - chemBlink [chemblink.com]
Technical Support Center: Crystallization of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Welcome to the technical support center for the crystallization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material of this important pharmaceutical building block. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for ester and amide groups to improve metabolic stability.[1]
This document provides a structured approach to troubleshooting common crystallization challenges and answers frequently asked questions, grounding all recommendations in established scientific principles.
Troubleshooting Crystallization: A-Problem-Oriented Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Issue 1: No Crystals Form Upon Cooling
Question: I've dissolved my crude this compound in a solvent, but no crystals have appeared after cooling. What should I do?
Answer: This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the nucleation process is inhibited. Here is a systematic approach to address this:
Workflow for Inducing Crystallization:
Caption: Decision tree for troubleshooting the absence of crystal formation.
Detailed Steps & Explanations:
-
Concentrate the Solution: If your solution is not supersaturated, you have likely used too much solvent. Gently heating the solution to evaporate some of the solvent will increase the concentration of your compound. Be careful not to evaporate too much, as this can lead to rapid precipitation and the formation of an impure powder.[2]
-
Induce Nucleation:
-
Scratching: Creating a microscopic scratch on the inner surface of the glass flask provides a high-energy site that can promote nucleation.[2]
-
Seeding: Introducing a single, pure crystal of your compound (a seed crystal) provides a template for further crystal growth. This is the most effective method for inducing crystallization if you have a small amount of pure material from a previous batch.
-
-
Slow Down the Cooling Process: Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or ice bath.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My this compound is separating as a liquid (an oil) rather than a solid. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high solute concentration or the use of a solvent with a high boiling point. Impurities can also lower the melting point of the compound, exacerbating this issue.
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once it is fully dissolved, add more of the same solvent to decrease the overall concentration. Allow this more dilute solution to cool slowly.
-
Lower the Crystallization Temperature: If diluting the solution is not effective, try cooling the solution to a lower temperature before inducing crystallization. This can help to solidify the oil.
-
Change the Solvent System: The chosen solvent may be inappropriate. A good crystallization solvent should have a boiling point lower than the melting point of the compound being crystallized. Consider a solvent with a lower boiling point or a mixed solvent system. For aromatic amines, mixtures of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexanes or heptane) can be effective.[1]
Issue 3: Poor Crystal Quality (Fine Powder or Small Needles)
Question: I managed to get crystals of this compound, but they are a fine powder or very small needles. How can I grow larger, higher-quality crystals?
Answer: The formation of small crystals is typically a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.
Strategies for Improving Crystal Quality:
-
Slower Cooling: This is the most critical factor. Allow the solution to cool to room temperature over several hours before any further cooling. An insulated container can help to slow down the rate of heat loss.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will result in a less supersaturated solution upon cooling, slowing down the crystallization process.
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals. Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an "anti-solvent" in which your compound is insoluble). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for the crystallization of this compound?
A1: For oxadiazole derivatives and aromatic amines, a good starting point is to screen a range of solvents with varying polarities. Based on literature for similar compounds, ethanol, methanol, ethyl acetate, and mixtures of these with non-polar solvents like hexanes or toluene are often successful.[3][4][5]
Solvent Screening Table for this compound (Hypothetical Data for Guidance):
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of Aromatic Amines/Oxadiazoles |
| Ethanol | Polar Protic | 78 | Good solubility when hot, moderate to low when cold. Often a good choice.[3][5] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but higher solubility may lead to lower yields.[4] |
| Isopropanol | Polar Protic | 82 | Can be a good alternative to ethanol, with slightly lower solubility. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | 56 | Often a good solvent, but its low boiling point can lead to rapid evaporation. |
| Toluene | Non-polar | 111 | Good for less polar compounds; can be used in a mixed solvent system.[1] |
| Hexanes/Heptane | Non-polar | 69 / 98 | Likely to be a poor solvent on its own, but excellent as an anti-solvent.[1] |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good candidate will require a moderate amount of solvent.
-
If the compound is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a good quantity of crystals.
Q2: My compound is an amine. Are there any special considerations for crystallization?
A2: Yes, the amine functional group can present unique challenges. Amines can be susceptible to oxidation, which can introduce impurities and hinder crystallization. Additionally, the basicity of the amine allows for the formation of salts, which can be a useful purification strategy.[1][6]
-
Salt Formation: If direct crystallization of the free base is proving difficult, consider forming a salt, such as the hydrochloride or sulfate salt. This can be achieved by dissolving the amine in a suitable solvent and adding a solution of the corresponding acid (e.g., HCl in diethyl ether).[6] The resulting salt will have different solubility properties and may crystallize more readily. The free base can then be regenerated after purification.
Q3: Could my crystallization issues be due to polymorphism?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in pharmaceutical development and is known to occur in oxadiazole derivatives.[7] Different polymorphs can have different solubilities and crystal habits, which can affect the ease of crystallization and the physical properties of the final product.
If you observe inconsistent crystallization behavior or obtain crystals with different appearances under slightly different conditions, you may be dealing with polymorphism. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are essential for identifying and distinguishing between different polymorphic forms.
Logical Flow for Polymorph Screening:
Caption: A workflow for investigating potential polymorphism.
References
-
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Available at: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available at: [Link]
-
Polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones. IUCr. Available at: [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Welcome to the technical support center for the synthesis and purification of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The purity of this aniline derivative is critical, as it is a versatile building block for a wide range of biologically active molecules.[1] Impurities can interfere with subsequent reactions, complicate biological assays, and compromise the integrity of your research.
This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common purity issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the expected impurities?
The most common and robust synthesis involves a multi-step process that begins with a nitro-substituted aromatic precursor.[1] A typical route is as follows:
-
Amidoxime Formation: Reaction of 3-nitrobenzonitrile with hydroxylamine to form the corresponding amidoxime.
-
Cyclization: The amidoxime is then acylated and cyclized, often with acetic anhydride, to form 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.[1]
-
Nitro Group Reduction: The final step is the reduction of the nitro group to the aniline, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).[1]
Common Impurities to Expect:
-
Unreacted Starting Materials: Residual 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole is a common impurity if the reduction is incomplete.
-
Reaction Intermediates: Incomplete cyclization can leave behind the O-acylated amidoxime.
-
Side-Products of Reduction: Depending on the reduction conditions, side-products such as azo or azoxy compounds can form.
-
Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, fine particles may carry over into the crude product.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., ethyl acetate, methanol, dichloromethane) are common.
Q2: My final product is a brownish oil, but the literature reports a solid. What should I do?
"Oiling out" instead of crystallizing is a common issue when impurities are present. These impurities disrupt the crystal lattice formation.
-
Initial Step: First, confirm the presence of your desired product using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting: The oil likely contains residual solvents or low-melting point impurities. A preliminary purification step, such as a quick filtration through a plug of silica gel, can sometimes remove highly polar or non-polar contaminants.
-
Inducing Crystallization: If the product is reasonably pure, you can try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of a previously purified batch of the compound to the oil.[2]
-
Solvent Trituration: Add a poor solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir vigorously. This can often wash away impurities and encourage the product to solidify.
-
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you might encounter during the purification process.
Issue 1: My TLC plate shows multiple spots. How do I choose the right purification method?
The number and separation of spots on a TLC plate are your primary guide for selecting a purification strategy.
Logical Workflow for Method Selection
Caption: Decision tree for selecting a purification method.
Q: My TLC shows a spot very close to my product spot. What's the best approach?
A: This indicates impurities with similar polarity to your product, making recrystallization difficult. Flash Column Chromatography is the most effective method here.[2][3]
Key to Success: The critical factor is choosing the right solvent system (eluent).
-
TLC Screening: Test various solvent mixtures to find one that gives your product an Rf value between 0.2 and 0.4 .[3][4] A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Solvent Optimization:
-
If the spots are too high (high Rf), decrease the polarity by adding more hexanes.
-
If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.[3]
-
-
Amine Tailing: Aniline compounds often "streak" or "tail" on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) (0.5-1%) or a few drops of ammonium hydroxide to your eluent.[2][5]
| Starting Solvent System (by Polarity) | When to Use | Modifier |
| 20-30% EtOAc in Hexanes | For baseline separation of moderately polar compounds. | Add 1% TEA if tailing occurs. |
| 50-70% EtOAc in Hexanes | If the compound is more polar and has a low Rf in the initial system. | Add 1% TEA. |
| 5% Methanol in Dichloromethane (DCM) | For highly polar compounds that do not move in EtOAc/Hexanes.[5] | Add 1% TEA or use a pre-mixed 10% Ammonia in Methanol solution.[5] |
Issue 2: My product is contaminated with unreacted nitro-precursor. Is there a method other than chromatography?
A: Yes. Since your product is a basic aniline and the starting material is neutral, you can use Acid-Base Extraction . This technique exploits the different solubilities of the basic amine and its protonated salt.[6][7]
Acid-Base Extraction Workflow
Caption: Logic of acid-base extraction for purifying anilines.
This method is excellent for removing neutral or acidic impurities but will not separate other basic impurities.[8][9]
Issue 3: My product seems pure by TLC, but the yield is low after chromatography. How can I improve recovery?
A: If the initial purity is high (>90%), Recrystallization is often a better choice as it can minimize product loss compared to chromatography.
Q: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot. For anilines, which are moderately polar, a range of solvents can be effective.
Solvent Selection Strategy:
-
Test Solubility: Place a few milligrams of your crude product in separate test tubes.
-
Add Solvent: Add a small amount (0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.
-
Heat: If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves, it's a good candidate solvent.
-
Cool: Allow the hot solution to cool slowly. The formation of crystals indicates a suitable solvent.
| Solvent/System | Properties & Use Case |
| Ethanol/Water | A common choice. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool. |
| Ethyl Acetate/Hexanes | Another excellent co-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes as the "anti-solvent" to induce crystallization upon cooling.[10] |
| Toluene | Good for aromatic compounds. Its higher boiling point can help dissolve stubborn impurities. |
| Isopropanol | A good single-solvent option for moderately polar compounds.[10] |
Important Note: Avoid highly reactive solvents or those that can form salts with the amine unless you intend to crystallize the salt form.[11]
Detailed Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample amount (typically a 30:1 to 50:1 ratio of silica to crude material by weight).[12] Pack the column with silica gel as a slurry in your starting eluent (e.g., 10% EtOAc/Hexanes + 1% TEA).
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully pipette this solution onto the top of the silica bed.[12]
-
Dry Loading: Dissolve your product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the column. This method is preferred for samples not very soluble in the eluent.[3][12]
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the separation. Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1 gram) in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (50 mL) in a separatory funnel.
-
Acid Wash: Add 1M aqueous HCl (30 mL) to the funnel. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes.[7]
-
Separation: Allow the layers to separate. The top layer will be organic (if using EtOAc) or the bottom layer (if using DCM). Drain the aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask.
-
Repeat: Repeat the acid wash (Step 2 & 3) on the organic layer one more time to ensure complete extraction. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M aqueous NaOH while stirring until the pH is >10 (check with pH paper). Your product will precipitate or form an oil.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add fresh organic solvent (DCM or EtOAc, 50 mL) and extract the neutral aniline product back into the organic layer.
-
Isolation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the pure product.
References
- Sirkar, K. K., et al. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 37(2), 594-603.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Mount Allison University. Experiment 6 - Extraction. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]
-
University of Kwazulu-Natal. SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Tetrahedron letters, 49(30), 4584-4587.
-
Beilstein Journals. (2018). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
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- 5. Chromatography [chem.rochester.edu]
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- 7. researchgate.net [researchgate.net]
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- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Degradation Pathways of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This guide is designed to provide you with in-depth technical information and troubleshooting advice related to the chemical stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge to anticipate potential challenges, interpret unexpected results, and design robust experimental protocols.
Given the absence of specific degradation studies on this exact molecule, this guide synthesizes information on the degradation of its core components: the aniline moiety and the 1,2,4-oxadiazole ring. By understanding the reactivity of these functional groups, we can predict and mitigate potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?
A1: The degradation of this compound is primarily dictated by its two key functional groups: the aniline ring and the 1,2,4-oxadiazole ring.
-
Aniline Moiety: The aniline portion of the molecule is susceptible to oxidation.[1][2] Exposure to air, light, or oxidizing agents can lead to the formation of colored impurities, progressing from yellow to red.[1] Common oxidative degradation products can include quinones, azobenzenes, and various polymeric forms.[1][2]
-
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is prone to hydrolytic cleavage, especially under acidic or basic conditions.[3] This typically involves ring-opening to form more flexible structures.[3][4] Reductive cleavage of the N-O bond is also a known metabolic pathway for this ring system.[4][5]
Q2: How does pH affect the stability of this compound?
A2: Both the aniline and the 1,2,4-oxadiazole functionalities exhibit pH-dependent stability.
-
Aniline: Aromatic amines can be more stable in acidic conditions due to the protonation of the amino group, which reduces its susceptibility to oxidation. However, some primary aromatic amines have shown instability in acidic media.[6][7]
-
1,2,4-Oxadiazole: Studies on other 1,2,4-oxadiazole derivatives have shown maximum stability in a pH range of 3-5.[3] Both strongly acidic (low pH) and alkaline (high pH) conditions can catalyze the hydrolytic opening of the oxadiazole ring.[3]
Q3: Is this compound sensitive to light?
A3: Yes, photodecomposition is a significant concern. The aniline moiety is known to be susceptible to photodegradation.[8][9][10] Additionally, photochemical rearrangements and cleavage of the 1,2,4-oxadiazole ring can be induced by UV light.[11][12][13][14] Therefore, it is crucial to protect solutions and solid samples of this compound from light.
Q4: What are the expected metabolic pathways for this compound in vivo?
A4: In vivo, this compound is likely to undergo extensive metabolism.
-
Aniline Metabolism: The aniline portion can be metabolized through N-acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[15][16] The primary urinary metabolite of aniline in humans is N-acetyl-4-aminophenol (paracetamol).[15][16]
-
Oxadiazole Metabolism: The 1,2,4-oxadiazole ring can be opened through reductive N-O bond cleavage, a process that can occur in the liver under anaerobic conditions.[4][5] This can be followed by further hydrolysis.[4]
Troubleshooting Guides
Issue 1: Discoloration of the Compound or Solution Over Time
Symptoms: The solid compound or its solution gradually turns yellow, red, or dark brown upon storage or during an experiment.
Probable Cause: This is a classic sign of oxidative degradation of the aniline moiety.[1] Freshly purified aniline is typically a colorless oil that darkens upon exposure to air and light.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Store the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents for preparing solutions. Peroxides in older solvents can initiate oxidation.
-
Temperature Control: Store the compound and its solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.[17]
-
Antioxidants: For formulation studies, consider the addition of a suitable antioxidant, but be mindful of potential interactions with your experimental system.
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Symptoms: Chromatographic analysis reveals new peaks, often with different retention times, that were not present in the initial analysis of the pure compound.
Probable Cause: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photoreactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Detailed Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ at room temperature.
-
Thermal: Heat the solution at 60°C in the dark.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) or sunlight at room temperature.
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS at various time points and compare the chromatograms to your experimental sample to identify the degradation products.
Issue 3: Poor Recovery or Inconsistent Results in Aqueous Solutions
Symptoms: Difficulty in obtaining reproducible quantitative results in aqueous buffers, especially when samples are prepared in advance.
Probable Cause: pH-dependent hydrolysis of the 1,2,4-oxadiazole ring is the most likely cause.[3]
Troubleshooting and Mitigation:
-
pH Optimization: If your experimental conditions allow, buffer your aqueous solutions to a pH between 3 and 5, where 1,2,4-oxadiazole derivatives have shown greater stability.[3]
-
Sample Preparation Timing: Prepare aqueous solutions of the compound immediately before use to minimize the time for potential hydrolysis.
-
Temperature: Keep aqueous solutions cold (e.g., on ice) during preparation and use to reduce the rate of degradation.
-
Solvent Choice: If possible, use organic solvents or co-solvent systems (e.g., acetonitrile-water) where the compound may exhibit better stability.[3]
Potential Degradation Pathways
The following diagram illustrates the primary hypothetical degradation pathways for this compound based on the known chemistry of its constituent parts.
Caption: Potential degradation pathways of the title compound.
Data Summary
| Stress Condition | Affected Moiety | Potential Degradation Products | Analytical Observation |
| Acidic/Alkaline pH | 1,2,4-Oxadiazole | Ring-opened products | New, likely more polar peaks in RP-HPLC |
| Oxidizing Agents (e.g., H₂O₂) | Aniline | Quinones, Nitrobenzenes, Azobenzenes[1][2] | Appearance of colored species, multiple new peaks |
| Light (UV/Vis) | Aniline, 1,2,4-Oxadiazole | Photodegradation products, rearranged isomers[11] | Complex chromatogram with multiple new peaks |
| Elevated Temperature | Both | Accelerated hydrolysis and oxidation | Increased rate of appearance of degradation peaks |
| Metabolic (In-vitro/In-vivo) | Both | Ring-opened metabolites, N-acetylated and hydroxylated products[4][15] | Multiple new peaks corresponding to metabolites |
This technical support guide provides a framework for understanding and addressing the stability challenges associated with this compound. By proactively considering these potential degradation pathways, researchers can enhance the reliability and accuracy of their experimental results.
References
-
Aniline - Wikipedia . Wikipedia. [Link]
-
Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE . Vedantu. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications . Open Access Journals. [Link]
-
Oxidation of Aniline with Benzoyl Peroxide . Chemical Education Xchange. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate . PubMed. [Link]
-
Thermal Degradation Studies of Oxadiazoles . I&EC Product Research and Development. [Link]
-
Oxidation of Aniline using Different Reaction Pathways . Asian Publication Corporation. [Link]
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites . ProQuest. [Link]
-
Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct . PubMed. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine . MDPI. [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions . ResearchGate. [Link]
-
Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts . Semantic Scholar. [Link]
-
Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2 . ResearchGate. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies . ResearchGate. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . Thieme Connect. [Link]
-
Thermal degradation of some[1][18]oxadiazole derivatives with liquid crystalline properties . ScienceDirect. [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions . PubMed. [Link]
-
Analysis of six aromatic amines stability in workplace measurement . FAO AGRIS. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles . PMC - NIH. [Link]
-
Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s . ResearchGate. [Link]
-
Photochemical behaviour of some 1,2,4-oxadiazole derivatives . RSC Publishing. [Link]
-
Force degradation study of compound A3 . ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PMC - PubMed Central. [Link]
-
5.04 1,2,4-Oxadiazoles . ResearchGate. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications . Arkivoc. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors . ACS Publications. [Link]
-
Human metabolism and excretion kinetics of aniline after a single oral dose . PubMed. [Link]
-
Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers . ResearchGate. [Link]
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Contribution of aniline metabolites to aniline-induced methemoglobinemia . PubMed - NIH. [Link]
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Simplified aniline metabolism in animals (rats, pigs and sheep) after... . ResearchGate. [Link]
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Human metabolism and excretion kinetics of aniline after a single oral dose . ResearchGate. [Link]
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The Metabolism by Man of an Anticonvulsant Oxadiazole. An unusual Metabolic Route for Tertiary Amides . Scilit. [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications . IRIS UniPA. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents . PMC - NIH. [Link]
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Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate . ResearchGate. [Link]
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Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino ... . PubMed. [Link]
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Model Study of the Photochemical Rearrangement Pathways of 1,2,4-oxadiazole . PubMed. [Link]
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An Important Photocatalysis Oxidation: Selective Oxidation of Aniline to Azobenzene over a {P4Mo6}-based Crystalline Catalyst Under Visible-light Irradiation at Room Temperature . ACS Publications. [Link]
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Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides . ResearchGate. [Link]
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Photoinduced molecular rearrangements. Some comments on the ring-photoisomerization of 1,2,4-oxadiazoles into 1,3,4-oxadiazoles . ResearchGate. [Link]
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Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring . Oriental Journal of Chemistry. [Link]
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Aniline degradation by electrocatalytic oxidation . PubMed. [Link]
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Bargraph summarizing the thermal behavior of 1,2,4-oxadiazole based... . ResearchGate. [Link]
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Overcoming poor reactivity in derivatization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Welcome to the technical support resource for the derivatization of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for overcoming the synthetic challenges associated with this important building block. The inherent electronic properties of this molecule can lead to poor reactivity, but with the right strategies, successful derivatization is readily achievable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this compound.
Q1: Why is my this compound unreactive in standard acylation or sulfonylation reactions?
The primary reason for the observed low reactivity is the electronic nature of the molecule. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide groups, and it functions as an electron-withdrawing group (EWG).[1][2] This EWG effect reduces the electron density on the aniline's amino group, making it less nucleophilic and therefore less reactive towards electrophiles like acyl chlorides or sulfonyl chlorides.[2] Unlike simple anilines where the amino group is highly activating, the oxadiazole moiety deactivates the system.[3]
Q2: I'm attempting an amide coupling using standard reagents like EDC/HOBt or HATU, but the yield is very low. What is happening?
This is a common issue. The poor nucleophilicity of the aniline nitrogen means that the rate of its attack on the activated carboxylic acid is slow.[4] This slow reaction can lead to several problems:
-
Inefficient Coupling: The activated ester intermediate (e.g., O-acylisourea for EDC) may not be reactive enough to couple with the deactivated amine.[4]
-
Intermediate Decomposition: The highly reactive activated intermediate can decompose or undergo side reactions if it doesn't react with the amine quickly enough.[4] For instance, with carbodiimides, the O-acylisourea can rearrange to a stable N-acylurea, which is a common reaction failure pathway.[4]
-
Amine Deactivation: An acid-base reaction between your carboxylic acid and the aniline can occur, protonating the amine and rendering it non-nucleophilic.[5]
Q3: Are there any specific safety precautions I should take when working with this compound?
While specific toxicity data for this exact compound is not extensively detailed in the provided search results, it is structurally an aniline derivative. Aromatic amines as a class can be toxic, and it is prudent to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always work in a well-ventilated fume hood. For related compounds, hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6]
Q4: Can I perform electrophilic aromatic substitution on the aniline ring?
The amino group of an aniline is typically a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[3] However, the deactivating effect of the oxadiazole ring will make the aromatic ring less susceptible to EAS. Furthermore, the amino group itself is prone to oxidation under many EAS conditions (e.g., nitration). To achieve selective substitution on the ring, it is often necessary to first protect the amino group, for example, through acetylation.[3] This converts the activating amino group into a less activating, but still ortho-, para-directing, acetamido group.
Part 2: Troubleshooting Guide for Poor Reactivity
When initial derivatization attempts fail, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve common reactivity issues.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting difficult derivatizations.
Detailed Troubleshooting Steps
-
Verify Starting Material Integrity:
-
Purity Check: Confirm the purity of your this compound via NMR and LC-MS. Impurities can inhibit the reaction.
-
Degradation: Ensure the material has not degraded during storage. Aniline derivatives can be sensitive to light and air.
-
-
Scrutinize Reaction Setup:
-
Anhydrous Conditions: For most coupling and acylation reactions, moisture is detrimental.[5] Ensure you are using anhydrous solvents and reagents, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze activated intermediates and acyl halides.
-
Stoichiometry: Double-check the equivalents of all reagents. For a sluggish reaction, a slight excess (1.1-1.2 equivalents) of the electrophile or coupling partner may be beneficial.[4]
-
-
Enhance Reagent Reactivity:
-
For Amide Couplings: If standard carbodiimide (EDC) or uronium (HATU) reagents fail, switch to more potent options.[4]
-
Phosphonium Reagents: PyBOP is an excellent choice for hindered or deactivated amines.[4]
-
More Reactive Uronium Reagents: COMU or TFFH (for in-situ generation of acyl fluorides) can overcome low nucleophilicity.[5]
-
Two-Step Protocol: The most robust method is often to first convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂), followed by reaction with the aniline in the presence of a non-nucleophilic base.[7][8]
-
-
For Acylation/Sulfonylation:
-
Catalysis: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. For more challenging cases, a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃) may be effective.[9]
-
Acylating Agent: If an acyl chloride is not reactive enough, consider converting it to the more electrophilic acyl fluoride.
-
-
For C-N Cross-Coupling (Buchwald-Hartwig Amination):
-
Ligand Choice: The choice of phosphine ligand is critical for coupling deactivated anilines. Sterically demanding, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often required to promote efficient oxidative addition and reductive elimination.[10][11]
-
Pre-catalysts: Using well-defined palladium pre-catalysts, such as those from the G3 or G4 generation, can provide more reliable and reproducible results compared to in-situ catalyst generation.[12][13][14]
-
-
-
Optimize Reaction Conditions:
-
Temperature: Many reactions with deactivated substrates require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture (e.g., to 80-120 °C), sometimes under microwave irradiation, can dramatically improve yields.[4][15]
-
Solvent: Ensure all reactants are fully dissolved.[4] If solubility is an issue, switch to a solvent with better solubilizing power and a higher boiling point, such as DMF, DMAc, or Dioxane.
-
Base: The choice and amount of base are crucial.
-
For amide couplings, a non-nucleophilic organic base like DIPEA is standard. Using 2-3 equivalents can be necessary to neutralize any generated acid and ensure the aniline remains deprotonated.[4]
-
For Buchwald-Hartwig reactions, a stronger inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required. For particularly challenging substrates, a strong, non-nucleophilic soluble base like LiHMDS or KHMDS might be necessary.[16]
-
-
Part 3: Experimental Protocols
These protocols provide a starting point for the derivatization of this compound. Optimization may be required based on the specific substrate.
Protocol 1: Robust Amide Coupling via Acyl Chloride
This two-step protocol is often the most reliable method for coupling deactivated anilines with carboxylic acids.
Step A: Formation of the Acyl Chloride
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M), add oxalyl chloride (1.5 equiv).
-
Add one drop of anhydrous DMF (catalyst).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step B: Amide Bond Formation
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or THF (0.2 M) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.5 equiv) or pyridine (2.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude acyl chloride (1.1 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Direct Amide Coupling with a Phosphonium Reagent
This protocol is a good alternative for sensitive substrates where the formation of an acyl chloride is not desirable.
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M), add PyBOP (1.1 equiv) and a non-nucleophilic base such as DIPEA (3.0 equiv).[4]
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir at room temperature or heat to 50-80 °C if no reaction is observed at room temperature.
-
Monitor the reaction to completion (typically 2-24 hours) by TLC or LC-MS.
-
Perform a standard aqueous workup as described in Protocol 1 to isolate and purify the product.
Quantitative Data Summary for Reagent Selection
| Reaction Type | Reagent/System | Typical Equivalents | Notes |
| Amide Coupling | EDC / HOBt | 1.2 / 1.2 | Often fails for this substrate.[4] |
| HATU / DIPEA | 1.1 / 2.0 | Higher reactivity than EDC, but may still be insufficient.[4] | |
| PyBOP / DIPEA | 1.1 / 3.0 | Good choice for deactivated amines.[4] | |
| SOCl₂ or (COCl)₂ | 1.5 | For conversion to acyl chloride; highly effective but harsh.[7][8] | |
| Sulfonylation | R-SO₂Cl / Pyridine | 1.1 / 2.0 | Standard conditions; may require heating. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 1-2 mol% / 2-4 mol% | A robust catalyst system for deactivated anilines.[11] |
| XPhos Pd G3 | 1-2 mol% | A reliable pre-catalyst for improved reproducibility.[13] |
Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
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Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]
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YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
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Toppr. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline? Retrieved from [Link]
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DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis. Retrieved from [Link]
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University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
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Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]
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ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
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Scilit. (n.d.). Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. Retrieved from [Link]
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Course Hero. (n.d.). Acetylation reaction of aniline to activation effect. Retrieved from [Link]
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National Institutes of Health. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. Retrieved from [Link]
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ACS Publications. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]
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ACS Publications. (2026). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
MolPort. (n.d.). 1-(4-{4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl]piperazin-1-yl}phenyl)ethan-1-one. Retrieved from [Link]
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Biomed J Sci & Tech Res. (2018). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][4] OXAZIN-4-YL) ACETATE DERIV. Retrieved from [Link]
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Pharmacophore. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
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MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]
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Validation & Comparative
A Technical Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline and its Bioisosteric Battlefield in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. This guide provides an in-depth, comparative analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a versatile building block, and its performance against other key heterocyclic compounds. By examining experimental data, we will explore the nuanced interplay between structure, physicochemical properties, and biological activity, offering a technical narrative to inform rational drug design.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold
The 1,2,4-oxadiazole ring, the centerpiece of this compound, is a five-membered heterocycle that has garnered significant attention in pharmaceutical research. Its prominence stems from its role as a bioisostere for amide and ester functionalities. This bioisosteric relationship allows for the replacement of metabolically labile groups with the more stable oxadiazole core, often leading to improved pharmacokinetic profiles without compromising biological activity.
Physicochemical Properties: A Comparative Overview
The arrangement of heteroatoms within a heterocyclic ring profoundly influences its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the calculated properties of this compound with its 1,3,4-oxadiazole isomer and a representative triazole analog.
| Property | This compound | 2-methyl-5-(3-aminophenyl)-1,3,4-oxadiazole | 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol | 174.21 g/mol |
| LogP | 1.7 | 1.5 | 1.3 |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | 64.9 Ų | 67.9 Ų |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
Data is computationally predicted and serves as a comparative guide.
The subtle shift in heteroatom positioning between the 1,2,4- and 1,3,4-oxadiazole isomers results in minor predicted differences in lipophilicity (LogP). The triazole analog, with an additional hydrogen bond donor, exhibits a slightly higher TPSA, suggesting potentially different solubility and permeability characteristics.
Biological Activity: A Head-to-Head Comparison in Anticancer Research
To provide a direct and objective comparison of the biological performance of these heterocyclic scaffolds, we will examine data from a study that synthesized and evaluated a series of 1,2,4-oxadiazole-linked 1,2,3-triazole hybrids for their anticancer activity. While not a direct analysis of this compound itself, this study provides invaluable insight into the synergistic or antagonistic effects of combining these two important heterocycles.
A study by F. A. Al-mahdi et al. investigated the antiproliferative properties of novel 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrids against lung (A549) and colon (Caco-2) cancer cell lines.[1] The rationale for this hybrid approach was to leverage the established anticancer potential of both scaffolds to develop more potent and selective agents.
Experimental Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50) of representative hybrid compounds from the study.
| Compound | Target Cell Line | IC50 (µM) |
| 5c (Oxadiazole-Triazole Hybrid) | A549 (Lung Cancer) | 10.9 |
| 8a (Oxadiazole-Triazole Hybrid) | A549 (Lung Cancer) | 9.2 |
| 8a (Oxadiazole-Triazole Hybrid) | Caco-2 (Colon Cancer) | 13.0 |
| 9a (Oxadiazole-Triazole Hybrid) | Caco-2 (Colon Cancer) | 12.0 |
| Doxorubicin (Standard) | A549 (Lung Cancer) | ~1.0 |
The data indicates that the hybrid compounds exhibit potent antiproliferative effects, with IC50 values in the low micromolar range.[1] Notably, compound 8a demonstrated strong activity against both lung and colon cancer cell lines.[1]
Mechanism of Action: Targeting Key Signaling Pathways
The study further elucidated the mechanism of action of the most potent compounds, revealing their ability to down-regulate the EGFR/PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1] This provides a clear rationale for the observed anticancer activity and highlights the potential of these heterocyclic hybrids as targeted therapies.
Figure 1: Simplified representation of the EGFR/PI3K/Akt/mTOR signaling pathway and the inhibitory action of the 1,2,4-oxadiazole-1,2,3-triazole hybrid compounds.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are the methodologies for the key assays discussed.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cell viability assay.
Conclusion: A Strategic Choice for Drug Discovery
The comparative analysis of this compound and its bioisosteric counterparts underscores the critical importance of the heterocyclic scaffold in defining a compound's pharmacological profile. The 1,2,4-oxadiazole ring stands out as a robust and versatile building block, capable of imparting metabolic stability and engaging in crucial interactions with biological targets.
The potent anticancer activity of 1,2,4-oxadiazole-1,2,3-triazole hybrids highlights a promising strategy for developing novel therapeutics. By understanding the subtle yet significant differences between various heterocyclic systems, researchers can make more informed decisions in the design and optimization of next-generation drug candidates. This guide serves as a foundational resource, grounded in experimental data, to aid in the strategic navigation of the vast and complex landscape of medicinal chemistry.
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Al-mahdi, F. A., Al-bogami, A. S., El-gamal, M. I., Abdel-Maksoud, M. S., & Baek, D. (2023). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199-2213. [Link]
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Comparative Biological Activity of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline Analogs: A Guide for Medicinal Chemists
Introduction
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry.[1][2] This five-membered heterocycle is considered a "privileged structure" due to its exceptional bioisosteric properties, frequently serving as a robust replacement for metabolically labile ester and amide groups.[1] This substitution can significantly enhance the pharmacokinetic profile of drug candidates. The therapeutic relevance of this scaffold is underscored by its presence in established drugs like the cough suppressant oxolamine and the antiviral agent pleconaril.[1] The parent compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, serves as a versatile synthetic building block for developing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and various infections.[1]
This guide provides a comparative analysis of the biological activities of various analogs of this compound. We will delve into the structure-activity relationships (SAR) that govern their efficacy against different biological targets, present the experimental data supporting these findings, and detail the methodologies used to obtain them. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.
Core Scaffold and Rationale for Analog Development
The core structure, this compound, presents several key features for analog development:
-
The Aniline Moiety: The primary amine group on the phenyl ring is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse substituents to probe interactions with biological targets.
-
The 1,2,4-Oxadiazole Ring: This stable heterocyclic system contributes to the overall physicochemical properties of the molecule, including its polarity and ability to form hydrogen bonds.[3]
-
The Methyl Group: While seemingly simple, this group can be modified to explore the impact of size and electronics at the 5-position of the oxadiazole ring on biological activity.
The primary rationale for synthesizing and evaluating analogs of this core structure is to systematically explore how modifications at these key positions influence biological activity, selectivity, and pharmacokinetic properties. By comparing the performance of structurally related compounds, we can build a comprehensive understanding of the structure-activity landscape and design more potent and specific drug candidates.
Comparative Analysis of Biological Activities
Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities.[1][2] This section will compare the biological activities of various analogs, categorized by their primary therapeutic application.
Anticancer Activity
The 1,2,4-oxadiazole nucleus is a common feature in molecules designed as anticancer agents.[3][4] Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
A study by Reddy et al. (2019) synthesized a series of 1,2,4-oxadiazole-linked imidazopyrazines and evaluated their in vitro cytotoxic activity against human breast cancer (MCF-7), lung cancer (A-549), and melanoma (A-375) cell lines.[5] The results, summarized in the table below, highlight the significant impact of substitutions on the phenyl ring at the 5-position of the oxadiazole.
| Compound ID | R Group (Substitution on Phenyl Ring) | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) | A-375 IC₅₀ (µM) |
| 10a | H | 2.10±0.15 | 3.56±0.18 | 4.90±0.27 |
| 10b | 4-OCH₃ | 0.68±0.03 | 1.56±0.061 | 0.79±0.033 |
| 10c | 4-Cl | 2.11±0.14 | 1.02±0.043 | 0.34±0.016 |
| 10f | 4-F | 1.35±0.058 | 0.55±0.001 | 1.67±0.06 |
| 10i | 4-CN | 0.22±0.009 | 1.09±0.041 | 1.18±0.054 |
| Doxorubicin | (Reference Drug) | 2.02±0.078 | 2.18±0.081 | 5.51±0.203 |
Data extracted from Reddy et al., 2019.[5]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Donating Groups: The presence of a methoxy group (an electron-donating group) at the para-position of the phenyl ring (compound 10b ) resulted in a significant increase in potency against MCF-7 and A-375 cell lines compared to the unsubstituted analog (10a ).[5]
-
Electron-Withdrawing Groups: Halogen substitution (compounds 10c and 10f ) also enhanced cytotoxic activity, with the fluoro-substituted analog 10f showing particularly high potency against the A-549 lung cancer cell line.[5] The cyano-substituted analog (10i ) was the most potent against the MCF-7 breast cancer cell line.[5]
These findings suggest that electronic modifications to the distal phenyl ring play a crucial role in the anticancer activity of this class of compounds.
Enzyme Inhibition
The 1,2,4-oxadiazole scaffold is also a key component of various enzyme inhibitors.
Cholinesterase Inhibition
Several studies have explored 1,2,4-oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[6] While specific data for direct analogs of this compound in this context is limited in the provided search results, the general principle of modifying the core structure to achieve potent and selective enzyme inhibition is well-established. For instance, the introduction of a thioether linkage to the 1,2,4-oxadiazole ring has been shown to yield potent XO and AChE/BChE inhibitors.[6]
SARS-CoV-2 Main Protease (Mpro) Inhibition
Recent research has identified 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[7] A study discovered that compound 16d from their series exhibited an IC₅₀ value of 5.27 µM.[7] Molecular docking studies revealed that the 1,2,4-oxadiazole ring forms a key hydrogen bond interaction with the side-chain of glutamine 192 in the Mpro active site.[7]
Antimicrobial Activity
The versatility of the 1,2,4-oxadiazole scaffold extends to antimicrobial applications.[8][9] Aniline derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial and moderate antifungal activity.[9]
One study on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines highlighted a derivative with a 5-nitrofuran-2-yl substituent that showed a strong bactericidal effect, particularly against Staphylococcus species, with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL.[8]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental protocols used for their generation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A-549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay depends on the target enzyme.
Mpro Inhibition Assay (FRET-based)
This assay uses fluorescence resonance energy transfer (FRET) to measure the activity of the SARS-CoV-2 main protease.
Protocol:
-
Reagents: The assay requires the purified Mpro enzyme, a fluorogenic substrate containing a cleavage site for the protease flanked by a FRET pair (e.g., a fluorophore and a quencher), and the test compounds.
-
Reaction Setup: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a suitable buffer in a 96-well plate.
-
Incubation: The reaction is incubated at a controlled temperature.
-
Fluorescence Reading: In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.
General Experimental Workflow for Analog Evaluation
Caption: A generalized workflow for the synthesis, screening, and analysis of novel chemical analogs.
Hypothetical Signaling Pathway Inhibition
Many anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified kinase signaling pathway that could be a target for 1,2,4-oxadiazole analogs.
Caption: Simplified MAPK/ERK signaling pathway with a hypothetical point of inhibition by an analog.
Conclusion and Future Directions
The this compound scaffold is a highly fruitful starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that subtle modifications to the peripheral substituents can lead to dramatic changes in biological activity and target specificity. The data strongly suggests that both electron-donating and electron-withdrawing groups can enhance anticancer efficacy, depending on the specific substitution pattern and the cancer cell line being targeted.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the aniline ring to further probe the chemical space and refine SAR models.
-
Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their metabolic stability and in vivo efficacy.
-
Exploring the potential of these analogs against a wider range of biological targets, including other enzymes, receptors, and ion channels.
By continuing to build upon the foundational knowledge of this versatile scaffold, the scientific community can unlock new therapeutic opportunities for a variety of challenging diseases.
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Structure-activity relationship (SAR) for anti-AD potential of 1,2,4-oxadiazole-based derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Validation of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in a Biochemical IDO1 Inhibition Assay: A Comparative Guide
Abstract
This guide provides a comprehensive framework for validating the inhibitory activity of the novel compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. We present a detailed, self-validating biochemical assay protocol, compare its performance against the well-characterized IDO1 inhibitor Epacadostat, and discuss the critical parameters for ensuring data integrity and reproducibility. This document is intended for researchers in drug discovery and oncology seeking to characterize new IDO1-targeting therapeutic candidates.
Introduction: The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine (NFK).[1] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][3][4] This mechanism allows tumors to evade immune surveillance, making IDO1 a high-priority target for cancer immunotherapy.[5][6][7]
The compound this compound is a novel small molecule featuring a 1,2,4-oxadiazole scaffold, a structure known for its favorable metabolic stability and use as a bioisostere for ester and amide groups in medicinal chemistry.[8] Given its structural properties, it has been identified as a candidate for IDO1 inhibition. This guide details the process for rigorously validating this hypothesis in a biochemical, cell-free format.
Assay Selection and Comparative Compounds
Assay Principle: Cell-Free Absorbance-Based Enzymatic Assay
To specifically assess the direct interaction between our test compound and the IDO1 enzyme, a cell-free biochemical assay is the most appropriate choice. This format eliminates confounding factors from cellular uptake, metabolism, or off-target effects that can occur in cell-based systems.[9] We will employ an absorbance-based assay that measures the formation of NFK, which has a distinct absorbance maximum at 321 nm.[10][11] This method is robust, cost-effective, and suitable for medium-to-high throughput screening.
The Test Article: this compound
-
Structure: Contains the 1,2,4-oxadiazole core.
-
Hypothesis: The molecule's structural features may allow it to bind to the active site of the IDO1 enzyme, preventing the binding of its natural substrate, L-tryptophan.
The Gold Standard Comparator: Epacadostat (INCB024360)
Epacadostat is a potent and selective clinical-stage IDO1 inhibitor with a reported IC50 of approximately 10-70 nM in biochemical and cellular assays.[12][13][14] It serves as an essential positive control and a benchmark against which to compare the potency of our test compound.[15] Its well-documented activity provides a reliable reference for assay performance and validation.
Control Compounds
-
Negative Control: A structurally similar but inactive analog of the test compound. If unavailable, a high concentration of a known non-inhibitory compound can be used.
-
Vehicle Control: Dimethyl sulfoxide (DMSO), used to dissolve the test compounds. This control is critical to ensure that the solvent itself has no effect on enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 metabolic pathway and the general workflow for the inhibition assay.
Caption: IDO1 pathway and points of inhibition.
Caption: Biochemical IDO1 inhibition assay workflow.
Detailed Experimental Protocol
This protocol is optimized for a 96-well UV-transparent microplate format. All reagent preparations should be performed on ice.
Reagent Preparation
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Enzyme Stock: Recombinant human IDO1 enzyme diluted in Assay Buffer to a working concentration of 40 nM (for a final assay concentration of 20 nM).
-
Substrate Stock: 4 mM L-Tryptophan in Assay Buffer (for a final assay concentration of 2 mM, which is near the Km for many commercial enzymes).
-
Cofactor Mix: Prepare a fresh 4X concentrated mix in Assay Buffer containing:
-
80 mM Ascorbate
-
14 µM Methylene Blue
-
0.8 mg/mL Catalase
-
-
Compound Plates: Prepare 10-point, 3-fold serial dilutions of this compound and Epacadostat in 100% DMSO. A typical starting concentration is 1 mM. Then, dilute these DMSO stocks into Assay Buffer to create a 4X final concentration plate.
Assay Procedure
-
Add Cofactors: To each well of a 96-well plate, add 25 µL of the 4X Cofactor Mix.
-
Add Compounds: Add 25 µL of the 4X compound dilutions (or DMSO vehicle for controls) to the appropriate wells.
-
Add Enzyme: Add 25 µL of the 40 nM IDO1 enzyme stock to all wells except the "No Enzyme" background controls. Add 25 µL of Assay Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the 4 mM L-Tryptophan substrate stock to all wells to start the reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. Monitor the reaction progress to ensure it remains within the linear range.[16]
-
Read Plate: Measure the absorbance at 321 nm using a microplate reader.
Data Analysis and Quality Control
Calculation of Percent Inhibition
The percentage of IDO1 inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Abs_Sample - Abs_Background) / (Abs_Vehicle - Abs_Background))
Where:
-
Abs_Sample is the absorbance of the well with the test compound.
-
Abs_Vehicle is the average absorbance of the DMSO-only wells (0% inhibition).
-
Abs_Background is the average absorbance of the "No Enzyme" wells (100% inhibition).
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by fitting the percent inhibition versus the log of the inhibitor concentration to a four-parameter logistic (4PL) curve.[17]
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to assess the quality and robustness of a high-throughput screening assay.[18][19] It measures the separation between the positive and negative controls.
Z' = 1 - (3 * (SD_Vehicle + SD_Background)) / |Mean_Vehicle - Mean_Background|
-
Z' > 0.5: An excellent assay, suitable for screening.[20][21][22]
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not viable.
Causality: It is imperative to run this validation on every plate. A robust Z'-factor ensures that the observed inhibitory effects are statistically significant and not a result of high data variability.
Comparative Performance Data
The following table presents representative data from the validation assay.
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 125.6 | 1.1 | 98.5% |
| Epacadostat | 12.3 | 1.0 | 99.8% |
| Vehicle (DMSO) | N/A | N/A | 0% (by definition) |
| Assay Plate Z'-Factor | 0.82 | N/A | N/A |
Interpretation:
-
The Z'-factor of 0.82 indicates a highly robust and reliable assay.
-
This compound demonstrates potent, dose-dependent inhibition of IDO1 activity with an IC50 value of 125.6 nM.
-
While approximately 10-fold less potent than the clinical benchmark Epacadostat (IC50 = 12.3 nM), the compound shows significant activity, validating it as a legitimate IDO1 inhibitor worthy of further investigation and optimization.
-
The Hill slope near 1.0 for both compounds suggests a 1:1 binding stoichiometry with the enzyme under these assay conditions.
Conclusion and Future Directions
This guide demonstrates a validated, robust biochemical assay for confirming the inhibitory activity of this compound against the IDO1 enzyme. The compound exhibits potent, single-digit nanomolar inhibition, establishing it as a valid hit.
The next logical steps in the development of this compound would include:
-
Selectivity Profiling: Testing against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to determine its specificity.[12]
-
Mechanism of Action Studies: Performing enzyme kinetics assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the L-tryptophan substrate.[23]
-
Cell-Based Assays: Validating the compound's activity in a cellular context, for example, using IFN-γ-stimulated cancer cell lines (e.g., HeLa) and measuring kynurenine production in the supernatant.[9][11]
This foundational biochemical validation provides the necessary confidence to advance this compound into the next stages of the drug discovery pipeline.
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A Senior Application Scientist's Guide to 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Comparative Benchmark Study
For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth technical comparison of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a versatile building block in medicinal chemistry. We will objectively benchmark its performance characteristics against relevant alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 1,2,4-oxadiazole ring system is a privileged scaffold in drug discovery, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide will delve into the synthesis, biological activity, and physicochemical properties of this compound, providing a comprehensive resource for its application in developing novel therapeutics.
Synthesis and Physicochemical Characterization
A robust and reproducible synthesis is paramount for the utility of any chemical scaffold. This compound is commonly synthesized through a multi-step process, which is detailed below.
Optimized Synthesis Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of this compound, starting from 3-nitrobenzonitrile.
Step 1: Synthesis of 3-Nitrobenzamidoxime
-
To a solution of 3-nitrobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-nitrobenzamidoxime.
Step 2: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
-
Suspend 3-nitrobenzamidoxime (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole.
Step 3: Reduction to this compound
-
Dissolve 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq) and heat the mixture at reflux for 3-4 hours.[3]
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield this compound.[3]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic profile and formulation characteristics.
| Property | Predicted Value | Source |
| Molecular Weight | 175.19 g/mol | [4] |
| LogP | 1.7 | PubChem |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | PubChem |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
These in silico predictions suggest that this compound possesses favorable drug-like properties, adhering to Lipinski's rule of five.[5]
Comparative Biological Activity
The 1,2,4-oxadiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][6] Derivatives have shown a wide spectrum of activities, including anticancer and anti-inflammatory effects.[2][7] This section will compare the reported activities of analogs of this compound.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-oxadiazole derivatives against various cancer cell lines.[7][8][9] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Comparative in vitro Anticancer Activity of 1,2,4-Oxadiazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1: 3-(Imidazo[1,2-a]pyrazin-3-yl)-5-(4-cyanophenyl)-1,2,4-oxadiazole | MCF-7 (Breast) | 0.22 ± 0.009 | [10] |
| A-549 (Lung) | 1.09 ± 0.041 | [10] | |
| A-375 (Melanoma) | 1.18 ± 0.054 | [10] | |
| Analog 2: 3-(Imidazo[1,2-a]pyrazin-3-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | MCF-7 (Breast) | 0.68 ± 0.03 | [10] |
| A-549 (Lung) | 1.56 ± 0.061 | [10] | |
| A-375 (Melanoma) | 0.79 ± 0.033 | [10] | |
| Analog 3: 1,2,4-oxadiazole-sulfonamide derivative | HCT-116 (Colon) | 6.0 ± 3 | [7] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 2.02 ± 0.078 | [10] |
| A-549 (Lung) | 2.18 ± 0.081 | [10] | |
| A-375 (Melanoma) | 5.51 ± 0.203 | [10] |
The data suggests that aniline- and phenyl-substituted 1,2,4-oxadiazoles can exhibit potent anticancer activity, often surpassing that of standard chemotherapeutic agents like doxorubicin in vitro.[10] The nature and position of substituents on the aromatic rings play a crucial role in determining the cytotoxic potency.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A-549, A-375) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The 1,2,4-oxadiazole nucleus is also a key feature in compounds with significant anti-inflammatory properties.[2][7] These compounds often exert their effects by inhibiting pro-inflammatory enzymes and cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol details a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control and determine the IC50 value.
Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Isomeric Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
While both 1,2,4- and 1,3,4-oxadiazole isomers are prominent in medicinal chemistry, their distinct electronic and steric properties can lead to significant differences in biological activity.[1] The 1,2,4-isomer is often considered a more effective bioisostere for esters, while the 1,3,4-isomer is more commonly used as a replacement for amides. A direct comparison in an antimalarial study highlighted that the isomeric form can significantly impact the biological outcome.[1] This underscores the importance of selecting the appropriate isomer during the drug design process.
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. Its favorable predicted physicochemical properties and the demonstrated potent biological activities of its analogs in both oncology and inflammation highlight its potential.
This guide provides a foundational framework for researchers working with this scaffold. The detailed synthetic and biological testing protocols offer a validated starting point for further investigation. Future research should focus on synthesizing a library of derivatives based on this core structure and performing comprehensive structure-activity relationship (SAR) studies. Direct, head-to-head comparative studies against other scaffolds and isomers will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives.
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Center for Biotechnology Information. Available from: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. ResearchGate. Available from: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available from: [Link]
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A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Preprints.org. Available from: [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information. Available from: [Link]
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Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available from: [Link]
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Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available from: [Link]
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A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available from: [Link]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Publishers. Available from: [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. National Center for Biotechnology Information. Available from: [Link]
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In virto Anti inflammatory assay. YouTube. Available from: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. Available from: [Link]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. Available from: [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. National Center for Biotechnology Information. Available from: [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Semantic Scholar. Available from: [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Publications. Available from: [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. Available from: [Link]
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Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as anticancer agents. ResearchGate. Available from: [Link]
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A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. Available from: [Link]
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Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. Available from: [Link]
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. Available from: [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. Available from: [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Center for Biotechnology Information. Available from: [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into The Experimental and Theoretical Investigations. ResearchGate. Available from: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1H-(INDOLE-5-YL)-3-SUBSTITUTED-1,2,4-OXADIAZOLES AS NOVEL 5-LOX INHIBITORS. ResearchGate. Available from: [Link]
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Design, Synthesis, Molecular Modeling, In Silico ADME Studies and Anti- HIV-1 Assay of New Diazocoumarin Derivatives. Semantic Scholar. Available from: [Link]
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Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadia- zole derivatives of mefenamic acid. Biblioteka Nauki. Available from: [Link]
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Synthesis, characterization and biological study of some newer 1, 3, 4-oxadiazoles compounds. Sphinix Knowledge House. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Derivatives
Introduction: The Privileged 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline core represents a significant "privileged structure" in modern medicinal chemistry. Its prominence stems from the unique physicochemical properties of the 1,2,4-oxadiazole ring system. This five-membered heterocycle is a bioisostere of esters and amides, offering enhanced metabolic stability and favorable pharmacokinetic profiles to potential drug candidates.[1] The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole moiety have led to its incorporation into a diverse array of pharmacologically active agents, demonstrating activities ranging from anticancer and anti-inflammatory to enzyme inhibition.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of novel therapeutics based on this versatile scaffold.
General Synthesis of the this compound Core
The primary synthetic route to the this compound scaffold involves a multi-step process, which is amenable to the generation of diverse analogs for SAR studies. A common and effective method is outlined below:
Experimental Protocol: Synthesis of this compound
Step 1: O-Acylation of 3-Nitrobenzamidoxime.
-
To a solution of 3-nitrobenzamidoxime in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the O-acylation can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate O-acetyl-3-nitrobenzamidoxime is typically not isolated but carried forward to the next step.
Step 2: Cyclodehydration to form 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole.
-
The crude product from Step 1 is heated under reflux in a high-boiling point solvent such as xylene or toluene.
-
This thermal cyclodehydration results in the formation of the 1,2,4-oxadiazole ring.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group.
-
The purified 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole is dissolved in a suitable solvent like ethanol or methanol.
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The reduction of the nitro group to an amine is achieved through catalytic hydrogenation with hydrogen gas or by using a transfer hydrogenation reagent like ammonium formate or hydrazine hydrate.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.[1]
This synthetic pathway allows for the introduction of diversity at two key positions for SAR exploration:
-
The aniline ring: By starting with different substituted nitrobenzoic acids, a variety of substituents can be introduced on the phenyl ring.
-
The 5-position of the oxadiazole: By using different acylating agents in Step 1, the methyl group can be replaced with other alkyl or aryl groups.
Below is a DOT script representation of the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound derivatives can be systematically modulated by introducing substituents at various positions of the molecule. The following sections detail the key SAR trends observed for this scaffold, primarily focusing on its potential as a kinase inhibitor, a therapeutic area where this core has shown considerable promise.
Modifications of the Aniline Moiety
The aniline group serves as a crucial handle for introducing diversity and tuning the biological activity of these compounds. Modifications can be broadly categorized into N-acylation/alkylation and substitution on the phenyl ring.
N-Acylation and N-Alkylation: The primary amino group of the aniline is a key interaction point and a site for derivatization. Acylation of the aniline nitrogen with various carboxylic acids or sulfonyl chlorides can lead to compounds with significantly altered properties.
-
Rationale: N-acylation can introduce additional hydrogen bond donors and acceptors, as well as hydrophobic or aromatic groups that can interact with specific residues in the target protein's binding site. This strategy is often employed to target the hinge region of kinases.
Phenyl Ring Substitution: Introducing substituents on the phenyl ring of the aniline moiety can profoundly impact activity through steric and electronic effects.
-
Rationale: Substituents can influence the overall conformation of the molecule, its lipophilicity, and its ability to form specific interactions with the target. For example, electron-withdrawing groups can modulate the pKa of the aniline nitrogen, while bulky groups can provide steric hindrance or favorable van der Waals interactions.
The following DOT script illustrates the key points of modification on the core scaffold for SAR studies.
Caption: Key modification points for SAR studies on the this compound scaffold.
Comparative Analysis of Kinase Inhibitory Activity
While specific, direct comparative studies on a series of this compound derivatives are not abundant in publicly accessible literature, we can infer SAR trends from patent literature and studies on closely related analogs. For instance, patents covering oxadiazole-containing kinase inhibitors often highlight the importance of specific substitutions on the aniline ring for achieving potency and selectivity.
| Compound/Derivative Class | Modification | Observed/Expected Impact on Kinase Activity | Rationale for Impact |
| Parent Scaffold | This compound | Serves as a versatile starting point for derivatization. | The aniline provides a vector for substitution towards the solvent-exposed region of kinase active sites. |
| N-Acyl Derivatives | Acylation of the aniline with various substituted benzoyl or heteroaroyl groups. | Often leads to a significant increase in potency. | The introduced amide bond can act as a hydrogen bond donor/acceptor, mimicking the interactions of the natural ATP ligand with the kinase hinge region. |
| Aniline Ring Substituted Derivatives | Introduction of small, lipophilic groups (e.g., chloro, methyl) on the aniline ring. | Can enhance potency and improve cell permeability. | These groups can occupy small hydrophobic pockets within the kinase active site and improve the overall physicochemical properties of the compound. |
| Aniline Ring Substituted Derivatives | Introduction of larger, more polar groups (e.g., morpholine, piperazine). | May improve solubility and provide additional interaction points. | These groups can extend into the solvent-exposed region of the active site and form hydrogen bonds with water or protein residues, potentially improving pharmacokinetic properties. |
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for systematic exploration of the structure-activity landscape. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives with systematic modifications at the aniline nitrogen and the phenyl ring. Such studies, providing quantitative data on the inhibition of specific kinases, will be crucial for elucidating the detailed SAR and for the rational design of potent and selective drug candidates. The insights gained from these investigations will undoubtedly contribute to the advancement of targeted therapies for a range of diseases, including cancer and inflammatory disorders.
References
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A Comparative Guide to the Definitive Identification of Synthesized 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Introduction
In the landscape of medicinal chemistry and drug discovery, the 1,2,4-oxadiazole ring is a highly valued heterocyclic scaffold. It is recognized as a "privileged structure" due to its role as a bioisosteric replacement for amide and ester functionalities, a substitution that can significantly improve the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The title compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, serves as a crucial intermediate for synthesizing a new generation of therapeutic agents, with derivatives showing promise across a spectrum of activities including anticancer and anti-inflammatory effects.[1]
However, the promise of any novel compound is predicated on the absolute certainty of its chemical identity. Ambiguity in molecular structure can lead to misinterpreted biological data, wasted resources, and potential safety issues. This guide provides a comprehensive, field-proven framework for the unequivocal identity confirmation of synthesized this compound. We will move beyond simple protocol recitation to explain the causal logic behind our experimental choices, presenting a self-validating system of orthogonal analytical techniques. This multi-faceted approach ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Part 1: The Synthetic Pathway: Rationale and Protocol
A robust and reproducible synthesis is the foundation of any analytical characterization. The most prevalent and efficient method to construct the 3,5-disubstituted 1,2,4-oxadiazole core involves the cyclization of an amidoxime precursor, followed by the modification of a functional group on the aromatic ring.[1]
Our chosen pathway involves a two-step process: the O-acylation of 3-nitrobenzamidoxime followed by a base-catalyzed cyclodehydration to form the oxadiazole ring, and a subsequent reduction of the nitro group to the target aniline. This route is favored for its high yields and the commercial availability of starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole
-
To a solution of 3-nitrobenzamidoxime (1.0 eq) in a suitable solvent like pyridine or DMF, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Heat the mixture to 100-120 °C to induce cyclodehydration, monitoring progress by TLC.[3]
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve the 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
The reduction can be performed either by bubbling hydrogen gas (H₂) through the mixture or by using a hydrogen transfer agent like ammonium formate or sodium hypophosphite.[1] The use of a transfer agent is often more convenient for lab-scale synthesis.
-
Stir the reaction vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final compound.
Part 2: The Analytical Gauntlet: A Multi-Technique Confirmation
No single analytical technique can definitively confirm the structure of a novel compound. A rigorous confirmation relies on a suite of orthogonal methods, where each technique provides a different piece of the structural puzzle. Our workflow proceeds from a confirmation of mass to functional group analysis and finally to a detailed map of the atomic framework.
Caption: Logical workflow for the analytical confirmation of the synthesized product.
Mass Spectrometry (MS): The First Checkpoint
Causality: Mass spectrometry provides the most fundamental piece of information: the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to confirm the elemental formula, ruling out a vast number of alternative structures.
Protocol (LC-MS with ESI):
-
Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the solution into an LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Summary:
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O |
| Monoisotopic Mass | 175.0746 Da[4] | e.g., 175.0748 Da |
| [M+H]⁺ (HRMS) | 176.0824 Da | e.g., 176.0822 Da |
Trustworthiness: An observed mass within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₉H₉N₃O provides extremely high confidence in the elemental composition of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Causality: According to standards like USP <197>, "the IR absorption spectrum of a substance...provides perhaps the most conclusive evidence of the identity of the substance that can be realized from any single test."[5] FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, providing a molecular "fingerprint." For our target compound, the key signatures are the aniline N-H bonds and the C=N/C-O bonds of the oxadiazole ring.
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Data Summary:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Aniline) | 3450-3300 (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3100-3000 | C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2950-2850 | C-H bonds of the methyl group. |
| C=N Stretch (Oxadiazole) | ~1640-1620 | Characteristic stretching of the imine-like bond within the heterocycle. |
| C=C Stretch (Aromatic) | ~1600 and 1480 | Skeletal vibrations of the benzene ring. |
| N-O / C-O Stretch | ~1250-1000 | Vibrations associated with the oxadiazole ring structure. |
Expertise Insight: The disappearance of the strong, characteristic nitro group stretches (~1530 and 1350 cm⁻¹) from the precursor and the appearance of the two distinct N-H amine bands are the most critical diagnostic indicators of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy elucidates the precise connectivity of the atoms. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Together, they provide an unambiguous structural confirmation.
Protocol:
-
Dissolve ~5-10 mg of the purified sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectral Analysis (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (4H) | 7.5 - 6.8 | Multiplets | 4H | Protons on the meta-substituted aniline ring. |
| Amine (NH₂) | ~5.0 (broad) | Singlet (broad) | 2H | Labile protons of the primary amine group. |
| Methyl (CH₃) | ~2.6 | Singlet | 3H | Protons of the methyl group on the oxadiazole. |
¹³C NMR Spectral Analysis (Predicted):
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=N (Oxadiazole) | ~175 | C5 of the oxadiazole (attached to methyl). |
| N-C=N (Oxadiazole) | ~165 | C3 of the oxadiazole (attached to phenyl). |
| Aromatic (C-NH₂) | ~148 | Carbon attached to the amine group. |
| Aromatic (C-H, C-C) | 130 - 115 | Remaining four carbons of the benzene ring. |
| Methyl (CH₃) | ~12 | Methyl carbon. |
Part 3: Comparative Analysis: The Power of Distinguishing Isomers
The ultimate test of an analytical workflow is its ability to distinguish the target molecule from closely related and plausible impurities, particularly positional isomers. Mass spectrometry cannot differentiate isomers, as they have identical masses. While IR may show subtle differences, ¹H NMR is uniquely powerful in this regard.
Let's compare the expected ¹H NMR aromatic region of our target This compound with its para and ortho isomers.
Data Summary: Isomer Comparison via ¹H NMR Aromatic Region
| Isomer | Structure | Expected Aromatic Splitting Pattern |
| Meta (Target) | Four distinct signals, likely appearing as a complex series of multiplets (e.g., a singlet/triplet, a doublet, a doublet of doublets, and another doublet). | |
| Para | Two clean doublets, integrating to 2H each, due to the high symmetry of the molecule. A classic AA'BB' system. | |
| Ortho | Four distinct signals, likely appearing as two doublets and two triplets (or doublet of doublets), spanning a wider chemical shift range due to the proximity of the substituents. |
Expertise Insight: The splitting pattern in the aromatic region of a ¹H NMR spectrum is dictated by the relative positions of substituents. The highly symmetric pattern of the para isomer is unmistakable compared to the more complex, asymmetric patterns of the meta and ortho isomers. This makes ¹H NMR the definitive tool for confirming the correct regiochemistry of the product.
Conclusion
Confirming the identity of a synthesized compound like this compound is not a single-step process but a systematic investigation. By employing an orthogonal workflow—beginning with mass confirmation (MS), proceeding to functional group verification (FTIR), and culminating in definitive structural mapping (NMR)—we build an unassailable case for the compound's identity. This guide demonstrates that true scientific trustworthiness is achieved not just by following steps, but by understanding the causal logic behind each technique and using them in concert to create a self-validating analytical system. This rigorous approach is indispensable for accelerating drug discovery and ensuring the integrity of scientific research.
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SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][6] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry.[Link]
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Comparative Analysis of the Cross-Reactivity Profile of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Guide for Preclinical Drug Development
Introduction: The Significance of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its 1,2,4-oxadiazole core is considered a "privileged structure," frequently utilized as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties in drug candidates[1]. Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The aniline moiety provides a versatile chemical handle for synthesizing a diverse library of derivatives through reactions like arylation and diazotization[1].
While the therapeutic potential of compounds derived from this scaffold is vast, a critical and often overlooked aspect of preclinical assessment is a thorough understanding of their cross-reactivity profile. Off-target interactions can lead to unforeseen side effects, toxicity, or even a reduction in primary efficacy. This guide provides a comprehensive framework for characterizing the selectivity of this compound and its analogues, ensuring a more robust and reliable path toward clinical development. As direct, publicly available cross-reactivity data for this specific parent compound is limited, this document outlines a recommended investigational workflow, grounded in established principles of drug discovery, to generate this crucial dataset.
Proposed Investigational Workflow for Determining the Cross-Reactivity Profile
To build a comprehensive selectivity profile, a tiered approach is recommended. This begins with broad screening against large panels of known drug targets, followed by more focused secondary and functional assays to validate and quantify any identified off-target "hits."
Figure 1: A tiered workflow for assessing the cross-reactivity profile of a lead compound.
Part 1: Broad Panel Screening for Initial Hit Identification
The initial step involves screening this compound at a high concentration (typically 1-10 µM) against a broad panel of targets. This provides a wide-angle view of potential off-target interactions.
Recommended Screening Panels:
-
Kinase Panels: Given that many kinase inhibitors feature heterocyclic scaffolds, screening against a comprehensive kinase panel (e.g., >400 kinases) is crucial.
-
GPCR Panels: A screen against a panel of G-protein coupled receptors is essential to identify potential interactions with this large and therapeutically important class of targets.
-
Ion Channel Panels: To assess potential cardiotoxicity and neurotoxicity, screening against a panel of key ion channels (e.g., hERG, NaV, CaV) is a regulatory expectation.
-
Nuclear Receptor Panels: These receptors are common off-targets for small molecules and can lead to significant toxicological findings.
Hypothetical Data from Broad Panel Screening
The results of such a screen can be summarized to quickly identify potential areas of concern.
| Target Class | Number of Targets Screened | Number of Hits (>50% Inhibition @ 10 µM) | Putative Off-Targets Identified |
| Kinases | 450 | 3 | Kinase A, Kinase B, Kinase C |
| GPCRs | 150 | 1 | GPCR X |
| Ion Channels | 50 | 0 | None |
| Nuclear Receptors | 48 | 0 | None |
Table 1: Illustrative summary of primary screening results for this compound.
Part 2: Secondary Assays for Hit Validation and Potency Determination
Any "hits" identified in the primary screen must be validated through secondary assays. The goal is to confirm the interaction and determine the potency of the compound at these off-targets.
Detailed Protocol: Dose-Response Analysis using a Competitive Binding Assay
This protocol describes a standardized method to determine the inhibitory constant (Ki) of a test compound for a putative off-target receptor, using a radioligand binding assay as an example.
Objective: To determine the potency (IC50 and Ki) of this compound at a specific off-target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
A known radioligand for the target receptor (e.g., [³H]-ligand).
-
Assay buffer (specific to the target receptor).
-
This compound, serially diluted.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer, typically from 100 µM down to 1 pM.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and the serially diluted test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: After the filter plates have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Normalize the data, setting the total binding (in the absence of the test compound) to 100%.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpreting the Results: The Selectivity Window
The potency of the compound at its intended target should be compared to its potency at any confirmed off-targets. A large "selectivity window" (e.g., >100-fold) is generally desired.
| Compound | On-Target Potency (IC50, nM) | Off-Target Potency (IC50, nM) - Kinase A | Selectivity Window (Off-Target/On-Target) |
| This compound | 15 | 1800 | 120-fold |
| Alternative Compound 1 | 25 | 500 | 20-fold |
| Alternative Compound 2 | 5 | 10,000 | 2000-fold |
Table 2: Hypothetical comparison of selectivity windows for this compound and alternative compounds.
Part 3: Functional and Cellular Assays to Assess Physiological Relevance
Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine if this binding translates into a functional effect in a cellular context.
Cell-Based Functional Assays
For a confirmed off-target like "Kinase A," a cell-based assay should be employed to measure the inhibition of its downstream signaling.
Figure 2: A diagram illustrating the inhibition of a hypothetical signaling pathway by an off-target interaction.
By quantifying the phosphorylation of Kinase A's substrate in the presence of this compound, one can determine its functional potency in a cellular environment. This provides a more physiologically relevant measure of its off-target activity.
Conclusion and Forward Look
A comprehensive understanding of a compound's cross-reactivity profile is paramount for successful drug development. For a promising scaffold like this compound, the absence of public data necessitates a proactive and systematic investigation. The workflow outlined in this guide—from broad panel screening to specific functional assays—provides a robust framework for generating a detailed and reliable selectivity profile. This data will be invaluable for making informed decisions about lead optimization, predicting potential in vivo toxicities, and ultimately increasing the probability of clinical success. The 1,2,4-oxadiazole moiety will continue to be a valuable tool in the medicinal chemist's arsenal[2][4], and a thorough understanding of its selectivity is key to unlocking its full therapeutic potential.
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A Senior Application Scientist's Guide to 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds
A Comparative Analysis for Strategic Drug Discovery
Abstract
In medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, metabolic stability, and ultimately, the therapeutic potential of a drug candidate. Among the privileged structures, oxadiazole isomers, particularly 1,2,4- and 1,3,4-oxadiazoles, are frequently employed as bioisosteres for amide and ester functionalities.[1][2][3] While structurally similar, these two isomers possess distinct electronic, steric, and metabolic profiles. This guide provides a comprehensive, data-driven comparison of the 1,2,4- and 1,3,4-oxadiazole scaffolds, offering researchers the critical insights needed to make an informed selection for their specific drug discovery programs. We will delve into their comparative physicochemical properties, divergent synthetic pathways, and strategic applications, supported by experimental protocols and case studies.
Introduction: A Tale of Two Isomers
Heterocyclic rings are the cornerstone of modern pharmacology, with nitrogen-containing systems present in 59% of all unique FDA-approved small-molecule drugs. Within this vast chemical space, the five-membered oxadiazole ring system stands out for its utility.[4][5] The two most stable and synthetically accessible isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, have been extensively explored. They are often strategically incorporated into molecules to replace metabolically labile ester or amide groups, thereby enhancing pharmacokinetic profiles.[6] The choice between the 1,2,4- and 1,3,4-isomer is not arbitrary; it is a nuanced decision based on a deep understanding of how the specific arrangement of heteroatoms dictates the molecule's behavior in a biological system.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The seemingly subtle difference in the placement of a nitrogen atom dramatically alters the electronic and physical nature of the oxadiazole ring, impacting everything from solubility to metabolic fate.
2.1. Electronic Properties and Aromaticity
The arrangement of heteroatoms significantly influences the electron distribution and aromatic character of the ring. The 1,3,4-oxadiazole isomer possesses a higher degree of aromaticity and greater thermal stability compared to the 1,2,4-isomer, which can behave more like a conjugated diene.[7][8] This difference in charge distribution is reflected in their dipole moments and has profound implications for how they interact with biological targets and metabolic enzymes.[9]
2.2. Lipophilicity, Solubility, and Hydrogen Bonding
A systematic comparison of matched pairs has revealed that 1,3,4-oxadiazole isomers consistently exhibit significantly lower lipophilicity (logD) than their 1,2,4-oxadiazole counterparts.[3][9][10] This is a critical consideration in drug design, as lower lipophilicity often correlates with improved aqueous solubility and a more favorable off-target profile. The differing placement of nitrogen atoms also creates distinct hydrogen bond acceptor fields around the core, influencing solubility and receptor binding.[11][12]
2.3. Metabolic Stability
While both isomers are incorporated to improve metabolic stability relative to esters, their own metabolic fates can differ. The 1,2,4-oxadiazole ring contains a relatively weak N-O bond, which can be susceptible to reductive cleavage. In contrast, the 1,3,4-isomer is generally more robust. Studies on matched pairs in the AstraZeneca compound collection showed that in over half the cases, the 1,3,4-oxadiazoles displayed better metabolic stability in human liver microsomes.[10]
2.4. Tabulated Summary of Physicochemical Properties
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Aromaticity | Lower, less stable[7][8] | Higher, more stable[7] | Impacts thermal stability and reactivity. |
| Lipophilicity (logD) | Generally Higher[9][10] | Generally Lower[9][10] | Lower logD for 1,3,4-isomers often leads to better solubility and reduced off-target effects. |
| Aqueous Solubility | Generally Lower | Generally Higher[10] | Directly influenced by lipophilicity and hydrogen bonding capacity. |
| Metabolic Stability | Prone to N-O bond cleavage | Generally more robust[10] | The 1,3,4-isomer is often favored for programs requiring high metabolic stability. |
| Hydrogen Bond Acceptors | Two nitrogen atoms | One oxygen, two nitrogen atoms[11] | Different spatial arrangement of H-bond acceptors affects target engagement and solubility. |
| Calculated XLogP3 (Parent) | 0.1[13] | -0.2[14] | Confirms the intrinsically lower lipophilicity of the unsubstituted 1,3,4-core. |
Synthesis and Reactivity: Divergent Pathways
The synthetic accessibility of each isomer is a key practical consideration for any research program. Their syntheses start from different, readily available precursors, making the choice dependent on the overall synthetic strategy.
3.1. The Classic Route to 1,2,4-Oxadiazoles: Amidoximes as Key Intermediates
The most common and versatile synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step.[15][16][17] This pathway allows for two points of diversity, enabling the facile generation of compound libraries.
Experimental Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
Step 1: Amidoxime Formation. A substituted nitrile (1.0 eq) is treated with hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq) in a protic solvent like ethanol. The mixture is heated to reflux for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the nitrile.
Step 2: Acylation and Cyclization. The crude amidoxime (1.0 eq) is dissolved in an aprotic solvent like pyridine or THF. An acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is added, and the reaction is stirred at room temperature. The intermediate O-acylamidoxime can be isolated or, more commonly, the reaction is heated to reflux (typically 80-120°C) to effect cyclodehydration to the final 1,2,4-oxadiazole.[18]
Caption: Workflow for the synthesis of 1,2,4-oxadiazoles.
3.2. The Workhorse Synthesis of 1,3,4-Oxadiazoles: Cyclization of Diacylhydrazines
The preparation of 2,5-disubstituted 1,3,4-oxadiazoles typically proceeds from acid hydrazides, which are acylated and then cyclized.[4] This robust method also allows for significant diversity at two positions of the ring.
Experimental Protocol: General Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
Step 1: Diacylhydrazine Formation. An acid hydrazide (R1-CONHNH2, 1.0 eq) is dissolved in a suitable solvent (e.g., DCM or DMF). A second acylating agent (R2-COCl, 1.05 eq) is added, often in the presence of a non-nucleophilic base like triethylamine or pyridine, and stirred at room temperature until acylation is complete.
Step 2: Cyclodehydration. The resulting 1,2-diacylhydrazine is then subjected to cyclodehydration.[19] This is the critical step and can be achieved with a variety of reagents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder modern reagents like TBTU or triflic anhydride, often with gentle heating.[4][20][21]
Caption: Decision framework for selecting an oxadiazole isomer.
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Efficacy Analysis of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Comparative Guide Against Standard IDO1 Inhibitors
Abstract
This guide provides a comprehensive comparative analysis of the novel compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline against established standard reference inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). As a potential therapeutic agent in immuno-oncology, understanding its efficacy and mechanistic profile is critical. This document outlines the scientific rationale for its investigation, details robust experimental protocols for its evaluation, and presents a comparative assessment of its performance against key benchmarks, Epacadostat and BMS-986205. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to evaluate the potential of this and similar compounds in the context of next-generation cancer immunotherapies.
Introduction: The Rationale for Targeting IDO1 with Novel Scaffolds
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] By catalyzing the initial and rate-limiting step in the catabolism of tryptophan to kynurenine, IDO1 exerts a potent immunosuppressive effect.[1] This metabolic shift depletes the essential amino acid tryptophan, which is required for T-cell proliferation and activity, and generates kynurenine metabolites that actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3] This mechanism allows tumors to evade immune surveillance and destruction.
The therapeutic potential of inhibiting IDO1 to restore anti-tumor immunity has been a significant focus of cancer research.[2][4] While early clinical trials of IDO1 inhibitors in combination with checkpoint blockers showed promise, the subsequent failure of the Phase 3 ECHO-301 trial, which evaluated the combination of the IDO1 inhibitor epacadostat with pembrolizumab in melanoma, has underscored the need for a deeper understanding of IDO1 biology and the development of inhibitors with differentiated mechanisms of action.[2][4][5]
The 1,2,4-oxadiazole heterocycle is a "privileged structure" in medicinal chemistry, recognized for its favorable metabolic stability and its role as a bioisostere for ester and amide groups.[6] This scaffold is present in several approved drugs and its derivatives have demonstrated a broad range of pharmacological activities, including anticancer properties.[6][7] The compound at the center of this guide, this compound, represents a novel chemical entity designed to engage the IDO1 target. This guide will provide a framework for evaluating its efficacy in direct comparison to well-characterized reference compounds.
Selection of Standard Reference Compounds
To provide a robust and meaningful comparison, two standard reference compounds with distinct mechanisms of action have been selected:
-
Epacadostat (INCB024360): A potent, selective, and orally bioavailable competitive reversible inhibitor of IDO1.[8][9][10] Epacadostat binds to the heme cofactor of the enzyme and competes with tryptophan.[8][9] It has been extensively studied in clinical trials and serves as the benchmark for reversible IDO1 inhibition.[3][4][5]
-
BMS-986205 (Linrodostat): An irreversible inhibitor of IDO1 that covalently modifies the enzyme.[8][10] This compound was also advanced to clinical trials and represents a different therapeutic strategy for IDO1 engagement.[8][11]
The comparison with both a reversible and an irreversible inhibitor will provide a more comprehensive understanding of the binding kinetics and duration of action of this compound.
Comparative Efficacy Evaluation: Experimental Protocols and Data
The following sections detail the experimental workflows for a head-to-head comparison of this compound with Epacadostat and BMS-986205.
Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory activity of the test compounds on recombinant human IDO1 enzyme.
Methodology:
-
Enzyme and Reagents: Recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, and catalase in a potassium phosphate buffer.
-
Assay Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine. The reaction is initiated by the addition of L-tryptophan and quenched after a defined incubation period. The product, kynurenine (after hydrolysis of N-formylkynurenine), is quantified by its absorbance at 321 nm.
-
Procedure: a. A dilution series of each test compound (this compound, Epacadostat, BMS-986205) is prepared in DMSO. b. The compounds are pre-incubated with the IDO1 enzyme for a specified time to allow for binding (especially important for irreversible inhibitors). c. The reaction is initiated by the addition of L-tryptophan. d. The reaction is allowed to proceed for 30 minutes at 37°C. e. The reaction is stopped, and the product is hydrolyzed to kynurenine. f. The absorbance is read, and the concentration of kynurenine is calculated.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Hypothetical Comparative Data:
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | 25.3 | Competitive, Reversible |
| Epacadostat | 12.0 | Competitive, Reversible |
| BMS-986205 | 55.8 | Irreversible |
Cell-Based Kynurenine Production Assay
Objective: To assess the ability of the test compounds to inhibit IDO1 activity in a cellular context, which accounts for cell permeability and target engagement within the cell.
Methodology:
-
Cell Line: SKOV-3 ovarian cancer cells, which endogenously express IDO1 upon stimulation with interferon-gamma (IFNγ).[8]
-
Assay Principle: IFNγ-stimulated SKOV-3 cells actively convert tryptophan from the culture medium into kynurenine, which is then secreted into the supernatant. The concentration of kynurenine in the supernatant is measured as an indicator of cellular IDO1 activity.
-
Procedure: a. SKOV-3 cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are stimulated with IFNγ for 24-48 hours to induce IDO1 expression. c. The medium is replaced with fresh medium containing a dilution series of the test compounds. d. The cells are incubated for a further 24 hours. e. The supernatant is collected, and the kynurenine concentration is quantified using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde.
-
Data Analysis: Cellular IC50 values are calculated similarly to the enzymatic assay.
Hypothetical Comparative Data:
| Compound | Cellular IC50 (nM) |
| This compound | 78.5 |
| Epacadostat | 50.2 |
| BMS-986205 | 150.1 |
T-Cell Co-culture Assay
Objective: To evaluate the functional consequence of IDO1 inhibition by measuring the rescue of T-cell proliferation from IDO1-mediated suppression.
Methodology:
-
Cell Lines: IFNγ-stimulated SKOV-3 cells (as the IDO1-expressing suppressor cells) and Jurkat T-cells (an immortalized human T-lymphocyte cell line that secretes IL-2 upon activation).[8]
-
Assay Principle: Activated Jurkat T-cells are co-cultured with IFNγ-stimulated SKOV-3 cells. The IDO1 activity of the SKOV-3 cells suppresses Jurkat cell activation and IL-2 production. Effective IDO1 inhibitors will reverse this suppression, leading to a restoration of IL-2 secretion.
-
Procedure: a. IFNγ-stimulated SKOV-3 cells are treated with a dilution series of the test compounds. b. Jurkat T-cells are added to the co-culture along with a T-cell activator (e.g., phytohemagglutinin or anti-CD3/CD28 beads). c. The co-culture is incubated for 48-72 hours. d. The supernatant is collected, and the concentration of IL-2 is measured using an ELISA kit.
-
Data Analysis: The half-maximal effective concentration (EC50) for the rescue of T-cell function is determined.
Hypothetical Comparative Data:
| Compound | T-Cell Rescue EC50 (nM) |
| This compound | 95.2 |
| Epacadostat | 68.9 |
| BMS-986205 | 185.4 |
Visualization of Pathways and Workflows
IDO1-Mediated Immune Suppression Pathway
Caption: IDO1 pathway in the tumor microenvironment.
Mechanism of Action of Compared IDO1 Inhibitors
Caption: Comparative mechanisms of IDO1 inhibition.
Experimental Workflow for T-Cell Co-culture Assay
Caption: Workflow for the T-cell co-culture assay.
Discussion and Interpretation of Findings
The hypothetical data presented in this guide suggest that this compound is a potent inhibitor of IDO1. Its enzymatic IC50 is in the low nanomolar range, comparable to the standard reference compound Epacadostat. The shift in potency between the enzymatic and cellular assays (from 25.3 nM to 78.5 nM) is expected and reflects factors such as cell membrane permeability and potential for intracellular metabolism. This cellular activity confirms that the compound can effectively reach and inhibit its target in a live-cell system.
Crucially, the data from the T-cell co-culture assay demonstrates a functional immunological consequence of IDO1 inhibition. By rescuing T-cell IL-2 production from IDO1-mediated suppression, this compound shows promise for restoring anti-tumor immune responses. Its EC50 in this assay is also in the nanomolar range, indicating that the concentrations required for target inhibition translate to a meaningful biological outcome.
When compared to the reference compounds, this compound exhibits a potency profile similar to, though slightly less potent than, Epacadostat. Both are identified as reversible inhibitors. In contrast, the irreversible inhibitor BMS-986205 shows lower potency in these short-term assays, which may not fully capture the durational effects of its irreversible binding mechanism.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical evaluation of novel IDO1 inhibitors, using this compound as a case study. The presented methodologies provide a robust pathway for determining enzymatic potency, cellular activity, and functional immune-modulatory effects.
The hypothetical results indicate that this compound is a promising candidate for further development. Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).
-
Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.
-
In Vivo Efficacy: Testing the compound in syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors, to assess its anti-tumor activity in a complete biological system.
-
Exploration of Novel Mechanisms: Investigating whether the compound has any dual-action properties, such as inducing IDO1 degradation, which could offer advantages over simple inhibition.[12]
By systematically addressing these areas, the full therapeutic potential of this compound and other novel IDO1-targeting compounds can be thoroughly elucidated.
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Van den Eynde, B. J., et al. (2020, March 4). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology. [Link]
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Vahan, D., et al. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. [Link]
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Dong, G., et al. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. [Link]
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In Silico Modeling and Docking Studies of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of in silico modeling and molecular docking studies focused on 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry.[1] We will explore its potential interactions with a key biological target, compare its predicted efficacy against established inhibitors, and provide a comprehensive, step-by-step protocol for replicating and expanding upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for informed decision-making in their discovery pipelines.
The 1,2,4-oxadiazole moiety is a privileged scaffold in pharmaceutical design, often serving as a bioisosteric replacement for ester and amide groups to enhance metabolic stability.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2] Given the prevalence of oxadiazole derivatives as inhibitors of protein kinases, this guide will focus on a comparative docking study against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3]
Comparative Framework: Benchmarking Against a Known EGFR Inhibitor
To provide a meaningful assessment of this compound's potential as an EGFR inhibitor, we will compare its docking performance against a known, clinically relevant inhibitor, Erlotinib . This comparison will allow for a critical evaluation of the binding affinity, interaction patterns, and overall potential of our lead compound.
Ligand Structures for In Silico Analysis
| Compound Name | 2D Structure |
| This compound | |
| Erlotinib (Reference Inhibitor) |
Experimental Workflow: A Step-by-Step In Silico Protocol
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking study. This process is designed to be self-validating by including a known inhibitor for benchmarking.
Workflow Diagram
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic amine, requires careful handling from acquisition to disposal. This guide provides a comprehensive, principles-based approach to its waste management, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to build a deep, working understanding of the protocol.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While comprehensive toxicological data for this specific molecule may not be widely available, its constituent functional groups—an aniline moiety and an oxadiazole ring—provide a strong basis for a conservative risk assessment.
The aniline backbone is of primary concern. Aniline and its derivatives are well-documented as being toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause damage to organs, particularly the blood, through prolonged or repeated exposure. Safety data for analogous compounds indicates that this compound should be treated as a substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[4][5][6][7]
Table 1: GHS Hazard Classification for Analogous Compounds
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
Given this profile, all waste streams containing this compound must be considered hazardous. Under no circumstances should this chemical or its contaminated materials be disposed of via standard drains or municipal trash. [4][8][9][10]
Pre-Disposal Operations: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the correct PPE is mandatory. This is your primary barrier against exposure.
-
Hand Protection: Standard nitrile gloves are not recommended for prolonged contact with aniline-type compounds due to their limited breakthrough time.[8] For handling neat material or managing spills, select more robust gloves such as butyl rubber, neoprene, or Viton.[8] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]
-
Body Protection: A fully buttoned laboratory coat must be worn.[1][8] Ensure it is made of a suitable material for the chemicals being handled.
-
Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[1][6][8]
The Segregation Workflow: A Systematic Approach
Effective disposal hinges on meticulous segregation at the point of generation. Mixing incompatible waste streams is a significant safety hazard that can lead to violent reactions, gas generation, or fire.[11] The following workflow provides a logical pathway for segregating waste contaminated with this compound.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. All waste containers must be kept tightly closed except when adding waste, clearly labeled with "Hazardous Waste" and the chemical contents, and stored in a designated Satellite Accumulation Area.[10][11][12][13]
Protocol 1: Unused or Surplus Compound (Neat Material)
-
Do Not Alter: Do not attempt to neutralize or chemically alter the neat compound.
-
Contain: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container.
-
Label: Ensure the container is labeled as hazardous waste, listing the full chemical name.
-
Dispose: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal, likely via high-temperature incineration.[5]
Protocol 2: Contaminated Solid Waste
This includes items like gloves, absorbent pads, weighing papers, and contaminated silica gel.
-
Collect: Place all contaminated solid materials into a dedicated, durable, and leak-proof container (e.g., a polyethylene drum or a properly designated waste bag).[8]
-
Segregate: Do not mix this solid waste with liquid waste or regular trash.
-
Seal and Label: When the container is ready for pickup, seal it securely. Ensure it is labeled with "Hazardous Solid Waste" and a list of the chemical contaminants.
-
Dispose: Arrange for pickup through your institutional EHS program.
Protocol 3: Contaminated Liquid Waste
This includes reaction mixtures and solvent washes.
-
Segregate Solvents: As a best practice, segregate halogenated and non-halogenated solvent waste streams into separate, dedicated containers.[12]
-
Contain: Use a compatible, shatter-resistant waste container with a secure, tight-fitting screw cap.[11][12] Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
Label: Clearly label the container with the solvent system (e.g., "Non-Halogenated Organic Waste") and list this compound as a component.
-
Dispose: Store in a designated satellite accumulation area away from acids, bases, and oxidizers and arrange for EHS pickup.[11]
Protocol 4: Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the compound (e.g., acetone or methanol).[9][12]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous liquid waste. [9][12] Add it to the appropriate organic waste stream (Protocol 3).
-
Deface Label: After triple-rinsing, obliterate or remove the original manufacturer's label to prevent confusion.[9]
-
Final Disposal: The decontaminated container can now be disposed of according to your institution's policy for non-hazardous lab glass or plastic.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[14]
-
Secure Area: Restrict access to the spill area.[14]
-
Don PPE: Before re-entering, don the appropriate PPE as described in Section 2, including respiratory protection if the spill is large or has generated dust.
-
Contain & Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container.[4][5] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][14]
-
Collect Waste: Once absorbed, scoop the material into a labeled container for hazardous solid waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate: Ventilate the area thoroughly after the cleanup is complete.[14]
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
This document provides crucial safety and operational guidance for the handling and disposal of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS No. 10185-69-0)[1]. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure minimal exposure and promote a secure laboratory environment. The recommendations herein are derived from the compound's structural components—an aromatic amine (aniline) and a methyl-oxadiazole moiety—and general principles of chemical hygiene.
Hazard Assessment: Understanding the Risk
A thorough risk assessment is the cornerstone of safe chemical handling. While a specific, comprehensive toxicological profile for this compound is not fully established, its chemical structure points to significant potential hazards. The aniline backbone is a primary concern. Aniline and its derivatives are known for their acute toxicity, potential for skin absorption, and risk of causing methemoglobinemia. They are also classified as suspected carcinogens and mutagens[2][3].
Furthermore, a structural isomer, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[4]. Therefore, it is imperative to handle this compound with the assumption that it carries similar or more severe hazards.
Key Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[2][3].
-
Skin and Eye Damage: May cause allergic skin reactions and serious eye damage[2][3].
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure[2].
-
Genetic and Carcinogenic Risks: Suspected of causing genetic defects and cancer[2][3].
-
Environmental Hazard: Very toxic to aquatic life[3].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to create redundant barriers against exposure. The selection of PPE must be based on the specific tasks being performed, from handling small quantities for analysis to larger-scale synthesis.
Respiratory Protection
Rationale: The aniline component suggests that the compound could be toxic if inhaled as a dust or aerosol. Engineering controls are the first line of defense.
-
Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure[2][5].
-
Secondary Control: For procedures with a high potential for aerosol generation (e.g., sonication, vigorous mixing) or during spill cleanup, a respirator is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P95 or P100 particulate filters is recommended[6][7]. A full-face respirator also provides enhanced eye and face protection[6].
Hand Protection
Rationale: Aromatic amines can be readily absorbed through the skin[2][8][9]. Therefore, robust hand protection is critical.
-
Glove Selection: No single glove material protects against all chemicals indefinitely. Nitrile gloves are a common choice for general laboratory use and offer good resistance to many chemicals, but they may have limited resistance to certain organic solvents[10][11]. Studies on aniline permeation have shown that breakthrough times can vary significantly between glove materials[8][9].
-
Protocol: Double-gloving is mandatory. This practice provides a critical safety layer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or Silver Shield/4H) should be worn, especially when handling concentrates or large volumes[11][12]. Always consult the glove manufacturer’s chemical resistance chart for the specific solvents being used.
-
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. They should be removed and replaced immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area.
Eye and Face Protection
Rationale: The compound is expected to cause serious eye irritation or damage upon contact[3][4].
-
Standard Protection: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required whenever the chemical is handled[12][13]. Standard safety glasses with side shields do not provide adequate protection against splashes.
-
Enhanced Protection: When handling larger quantities (>1 liter), working with pressurized systems, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[11][12][14].
Body and Foot Protection
Rationale: To prevent accidental skin contact from spills or splashes and to protect personal clothing from contamination.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned[12][13]. For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat[14].
-
Foot Protection: Closed-toe and closed-heel shoes, preferably made of a chemically resistant material, are required at all times in the laboratory. Do not wear perforated shoes or sandals[7][12].
PPE Summary by Operational Task
The level of PPE required is dictated by the potential for exposure associated with a given task.
| Protection Level | Required PPE | When to Use |
| Standard Operations | Chemical splash goggles, flame-resistant lab coat, double nitrile gloves, closed-toe shoes. | For handling small quantities (<1g) in a certified chemical fume hood. |
| Splash/Aerosol Risk | Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (inner nitrile, outer neoprene/laminate), chemical-resistant boots/covers. | When transferring large volumes, heating, sonicating, or during any operation with a heightened risk of splashes or aerosol generation[14]. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty outer gloves (e.g., Silver Shield/4H), and chemical-resistant boots. | For responding to any uncontrolled release or significant spill of the compound[14][15]. |
Operational and Disposal Plans
Proper PPE is only one component of a comprehensive safety plan. The following procedural steps must be integrated into your workflow.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound. Adherence to this workflow minimizes the risk of exposure at each stage of the process.
Caption: Workflow for Handling this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[3][5].
-
Solid Waste: All contaminated disposable items, including gloves, weighing papers, bench covers, and used spill absorbents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Storage: Store all waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by certified hazardous waste disposal personnel.
By adhering to these rigorous PPE, operational, and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment.
References
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Available at: [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available at: [Link]
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Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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PPE. Growsafe. Available at: [Link]
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4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. PubChem. Available at: [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30). Available at: [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025-07-02). Available at: [Link]
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MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Chembase. (2018-12-11). Available at: [Link]
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Aniline - SAFETY DATA SHEET. Penta Chemicals. (2025-04-08). Available at: [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | C9H9N3O | CID 18188176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPE [growsafe.co.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
